molecular formula C16H13I4NO4 B028289 Etiroxate Carboxylic Acid CAS No. 3414-34-4

Etiroxate Carboxylic Acid

Cat. No.: B028289
CAS No.: 3414-34-4
M. Wt: 790.9 g/mol
InChI Key: XVWORJPLTFZBFO-UHFFFAOYSA-N
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Description

Etiroxate Carboxylic Acid (CAS 3414-34-4) is a biologically active thyroxine derivative of significant interest in biochemical research. This compound serves as a potent inhibitor for several key enzymatic and mitochondrial processes. Studies indicate its administration induces a hypothyroid state, making it a valuable tool for investigating thyroid hormone function and metabolic pathways. Its primary research applications stem from its ability to inhibit crucial enzymes including glutamate dehydrogenase, isocitrate dehydrogenase, and alcohol dehydrogenase. Furthermore, Etiroxate Carboxylic Acid has been shown to disrupt energy metabolism by inhibiting rat liver mitochondrial phosphorylation and electron transfer, providing researchers with a means to study cellular respiration and energy dynamics. With a molecular formula of C16H13I4NO4 and a molecular weight of 790.90, it is supplied for laboratory investigation purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWORJPLTFZBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604993
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-34-4
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Central Role of Thyroid Hormone Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Mechanisms of Action: Etiroxate Carboxylic Acid vs. Thyroxine

Thyroid hormones are critical regulators of metabolism, development, and growth in nearly all vertebrate tissues.[1] The signaling pathway is tightly controlled, beginning with the hypothalamic-pituitary-thyroid (HPT) axis, which governs the synthesis and release of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2] These hormones exert their effects predominantly through nuclear thyroid hormone receptors (TRs), which modulate the transcription of target genes.[3] Understanding the nuances of this pathway—from peripheral metabolism of the prohormone T4 to the differential effects of TR isoforms—is paramount for the development of novel therapeutics. This guide provides a detailed comparative analysis of the endogenous hormone thyroxine and the synthetic thyromimetic, Etiroxate, focusing on the mechanistic distinctions relevant to researchers and drug development professionals.

Part 1: The Endogenous Prohormone - Thyroxine (T4)

Thyroxine, the main hormone secreted by the thyroid gland, is best understood not as the primary actor, but as a stable prohormone that provides a circulating reservoir for the more potent T3.[4] Its mechanism of action is a multi-step cascade involving transport, cellular uptake, metabolic activation, and receptor-mediated gene regulation.

Transport and Metabolic Activation

Once secreted, over 99% of T4 in the bloodstream is bound to transport proteins, primarily thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin.[5] This extensive binding ensures a long plasma half-life and controlled delivery to target tissues. The biologically active hormone is the unbound, or "free," fraction.

The key activation step is the conversion of T4 to T3, a reaction catalyzed by a family of selenoenzymes called deiodinases.[4]

  • Type 1 and Type 2 Deiodinases (D1, D2): Remove an iodine atom from the outer ring of T4 to produce the highly active T3.

  • Type 3 Deiodinase (D3): Removes an iodine atom from the inner ring, inactivating T3 and T4.

This tissue-specific expression of deiodinases allows for precise local control over thyroid hormone activity, independent of circulating hormone levels.

Nuclear Receptor Binding and Genomic Action

T3, the active ligand, enters the nucleus and binds to Thyroid Hormone Receptors (TRs). TRs are ligand-activated transcription factors that bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.[6]

TRs exist as two main isoforms, encoded by separate genes:

  • TRα: Highly expressed in the heart, bone, and central nervous system.

  • TRβ: Predominantly expressed in the liver, kidney, and pituitary gland.[7]

In the absence of T3, the TR, typically as a heterodimer with the Retinoid X Receptor (RXR), binds to the TRE and recruits a complex of corepressor proteins, actively silencing gene transcription.[1][8] The binding of T3 induces a conformational change in the TR, causing the release of corepressors and the recruitment of coactivator proteins.[1] This coactivator complex then initiates the transcription of target genes, leading to profound physiological effects, including regulation of basal metabolic rate, cholesterol metabolism, and cardiac function.[2]

Thyroxine_Mechanism cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) cluster_nucleus Nucleus T4_bound T4-TBG Complex T4_free Free T4 T4_bound->T4_free Dissociation T4_cell T4 T4_free->T4_cell Cellular Uptake Deiodinase Deiodinase (D1/D2) T4_cell->Deiodinase T3_cell T3 (Active) TR_RXR TRβ/RXR T3_cell->TR_RXR Ligand Binding Deiodinase->T3_cell Activation TRE TRE TR_RXR->TRE Binds DNA Gene Target Gene (e.g., LDL Receptor) TR_RXR->Gene Activates Transcription Metabolic Effects Metabolic Effects Gene->Metabolic Effects

Figure 1: Simplified signaling pathway of Thyroxine (T4) activation and nuclear action.

Part 2: Etiroxate Carboxylic Acid - A Synthetic Thyromimetic Prodrug

Etiroxate (D,L-alpha-Methyl-thyroxin-ethylester) is a synthetic analog of thyroxine developed as a lipid-lowering agent.[9] Its chemical structure suggests it functions as a prodrug, designed to be metabolized into its active form, Etiroxate carboxylic acid, after administration.

The Prodrug Concept: From Ester to Active Acid

The administration of a drug as an ester (e.g., Etiroxate ethyl ester) is a common pharmaceutical strategy to enhance oral bioavailability. Esters are generally more lipophilic than their corresponding carboxylic acids, facilitating absorption across the gut wall. Once in circulation or tissues like the liver, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing the active carboxylic acid.[10] This bioactivation is a critical step in the mechanism of action for Etiroxate.

Etiroxate_Metabolism Etiroxate_Ester Etiroxate Ethyl Ester (Prodrug) Esterases Plasma / Hepatic Esterases Etiroxate_Ester->Esterases Absorption ECA Etiroxate Carboxylic Acid (Active Metabolite) Ethanol Ethanol Esterases->ECA Hydrolysis Esterases->Ethanol

Figure 2: Bioactivation of the Etiroxate prodrug to its active carboxylic acid form.

Isoform-Selective Receptor Agonism

The primary goal in the development of thyromimetics like Etiroxate is to uncouple the metabolic benefits of thyroid hormone (mediated largely by TRβ in the liver) from the deleterious cardiac and skeletal effects (mediated largely by TRα).[11][12] These drugs are designed to preferentially bind to and activate TRβ over TRα.[13]

By selectively targeting the hepatic TRβ, Etiroxate carboxylic acid can stimulate the transcription of genes involved in cholesterol metabolism, such as the LDL receptor, leading to a reduction in circulating LDL cholesterol.[2][14] Animal studies with Etiroxate have demonstrated a significant reduction in serum cholesterol with markedly less effect on heart rate and oxygen consumption compared to an equivalent dose of thyroxine, supporting this principle of isoform selectivity.[9] This translates to a potentially wider therapeutic window, achieving desired lipid-lowering effects with a reduced risk of cardiotoxicity.

Part 3: Head-to-Head Mechanistic Comparison

The fundamental difference between thyroxine and Etiroxate carboxylic acid lies in their selectivity and metabolic handling. While thyroxine is a non-selective endogenous hormone requiring metabolic activation, Etiroxate is a prodrug whose active metabolite is designed for selective action.

Qualitative Comparison
FeatureThyroxine (T4) / Triiodothyronine (T3)Etiroxate Carboxylic Acid (Active Metabolite)
Primary Role Endogenous hormone, master metabolic regulatorSynthetic thyromimetic, primarily a lipid-lowering agent
Metabolism T4 is a prohormone activated to T3 by deiodinasesEtiroxate (ethyl ester) is a prodrug activated to the carboxylic acid by esterases
TR Isoform Selectivity T3 binds strongly to both TRα and TRβDesigned for preferential binding and activation of TRβ over TRα
Primary Site of Action Systemic (all tissues expressing TRs)Preferentially hepatic, due to TRβ selectivity and potential liver-targeted uptake
Key Metabolic Effect Broad regulation of metabolismPotent reduction of serum LDL cholesterol and triglycerides[9][14]
Cardiac Profile Increases heart rate and contractility (TRα mediated)Significantly reduced effect on heart rate compared to T4[9]
Quantitative Comparison of Receptor Selectivity
CompoundReceptorIC50 (nM)¹Relative Affinity vs. T3β/α Selectivity Ratio
T3 (Endogenous) hTRα10.4100%1.3x for α
hTRβ10.3100%
KB-141 (Thyromimetic) hTRα123.91.7%10-fold for β
hTRβ11.127%

¹IC50 represents the concentration required to displace 50% of [¹²⁵I]T3 from the receptor.[5] Lower values indicate higher binding affinity. Data is from Grover et al. (2004) for the representative TRβ-selective agonist KB-141.[5]

Part 4: Key Experimental Methodologies

Validating the mechanism of action for compounds like Etiroxate requires specific, robust assays. The two cornerstone experiments are competitive binding assays to determine receptor affinity and reporter gene assays to measure functional activation.

Protocol: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., Etiroxate carboxylic acid) for a specific receptor isoform by measuring its ability to compete with a high-affinity radiolabeled ligand (e.g., [¹²⁵I]T3).

Step-by-Step Methodology:

  • Receptor Preparation: Prepare nuclear extracts or use purified, recombinant human TRα or TRβ ligand-binding domains.

  • Reaction Setup: In a 96-well plate, combine the receptor preparation with a constant, low concentration of [¹²⁵I]T3.

  • Competition: Add the unlabeled test compound across a range of increasing concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). Include control wells with no competitor (total binding) and wells with a saturating concentration of unlabeled T3 (non-specific binding).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation: Separate receptor-bound from free radioligand. A common method is rapid filtration through nitrocellulose membranes, which retain the receptor-ligand complexes.[15]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specifically bound [¹²⁵I]T3 against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of the test compound that inhibits 50% of specific radioligand binding.

Protocol: Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to functionally activate a nuclear receptor and drive the transcription of a target gene.

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Measurement cluster_analysis Data Analysis p1 1. Plate Cells (e.g., HEK293T) p2 2. Co-transfect Plasmids: - TRα or TRβ Expression Vector - TRE-Luciferase Reporter Vector - Control Vector (e.g., Renilla) p1->p2 t1 3. Add Test Compound (e.g., Etiroxate) across a range of concentrations p2->t1 t2 4. Incubate (e.g., 24 hours) to allow for receptor activation and luciferase expression t1->t2 r1 5. Lyse Cells t2->r1 r2 6. Add Luciferase Substrate r1->r2 r3 7. Measure Luminescence (Firefly and Renilla) r2->r3 a1 8. Normalize Firefly to Renilla Luminescence r3->a1 a2 9. Plot Normalized Activity vs. Log[Compound] a1->a2 a3 10. Determine EC50 Value a2->a3

Figure 3: Experimental workflow for a dual-luciferase reporter gene assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T) in 96-well plates.

  • Transfection: Transfect the cells with three plasmids:

    • An expression vector for the human TR isoform of interest (TRα or TRβ).

    • A reporter vector containing a promoter with multiple TREs driving the expression of the firefly luciferase gene.

    • A control vector constitutively expressing a second reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.[16]

  • Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing the test compound at various concentrations.

  • Incubation: Incubate the cells for an additional period (e.g., 18-24 hours) to allow for receptor activation and accumulation of the luciferase enzyme.

  • Cell Lysis and Signal Measurement: Lyse the cells and measure the luminescence from both firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.[17]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log concentration of the test compound and fit the data to determine the EC50 (the concentration that produces 50% of the maximal response).

Part 5: Implications for Drug Development

The comparative mechanisms of thyroxine and Etiroxate highlight a key paradigm in modern drug development: leveraging fundamental biological understanding to engineer selectivity and improve therapeutic outcomes.

  • The Promise of Isoform Selectivity: The development of TRβ-selective thyromimetics represents a targeted approach to treat metabolic disorders like hyperlipidemia and non-alcoholic steatohepatitis (NASH).[12][18] By minimizing TRα activation, these compounds aim to provide potent, liver-directed metabolic benefits without the cardiotoxicity that has limited the broader therapeutic use of thyroid hormones.[7][11]

  • The Importance of Prodrug Strategies: The use of an ethyl ester prodrug for Etiroxate demonstrates the importance of optimizing pharmacokinetic properties. For intracellular targets like nuclear receptors, ensuring the compound can be efficiently absorbed and delivered to the site of action is as critical as its binding affinity.

  • Unanswered Questions and Future Directions: The mechanism of Etiroxate is not fully elucidated. Its interactions with thyroid hormone transport proteins and deiodinase enzymes are not well-characterized. Future research into second-generation thyromimetics should include a comprehensive profiling of these interactions to fully predict their in vivo behavior and potential off-target effects. Furthermore, understanding the potential for non-genomic actions—rapid cellular effects not mediated by gene transcription—is a growing area of thyroid hormone research that may also apply to synthetic analogs.

Conclusion

Thyroxine acts as a non-selective, systemically active prohormone, with its potent metabolite T3 playing a central role in regulating metabolism through both TRα and TRβ. In contrast, Etiroxate is a synthetic prodrug that, upon conversion to its active carboxylic acid form, functions as a TRβ-selective agonist. This selectivity allows it to preferentially target hepatic metabolic pathways, offering a therapeutic strategy to lower cholesterol and triglycerides with a reduced risk of cardiac side effects. This comparison underscores a successful drug design strategy: refining the action of an endogenous signaling molecule to create a targeted therapeutic with an improved safety profile.

References

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Sources

An In-Depth Technical Guide to Etiroxate Carboxylic Acid (CAS 3414-34-4): A Thyromimetic Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiroxate Carboxylic Acid, identified by CAS number 3414-34-4, is a specialized organic molecule structurally related to thyroid hormones. Its chemical name is O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-α-methyltyrosine[1]. This compound is the carboxylic acid derivative of Etiroxate (CAS 17365-01-4), which is its ethyl ester form[2]. Etiroxate has been investigated as a lipid-lowering agent, and its therapeutic effects are attributed to its thyromimetic properties, specifically its action as a thyroid hormone receptor agonist[3][4]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential pharmacological applications of Etiroxate Carboxylic Acid, positioning it as a molecule of interest in the development of novel therapeutics for metabolic disorders.

Chemical Structure and Properties

Etiroxate Carboxylic Acid is a derivative of the amino acid tyrosine, featuring a diaryl ether linkage and extensive iodination on both phenyl rings. The presence of the carboxylic acid functional group is crucial for its biological activity, as it mimics the endogenous thyroid hormone, L-thyroxine (T4).

Physicochemical Properties
PropertyValueSource
CAS Number 3414-34-4[1]
Molecular Formula C₁₆H₁₃I₄NO₄[1]
Molecular Weight 790.90 g/mol [1]
Appearance Beige SolidInferred from supplier data
Solubility Soluble in aqueous sodium hydroxideInferred from supplier data
Predicted LogP 2.6[1]

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for Etiroxate Carboxylic Acid is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of thyroid hormone analogs and related iodinated compounds[5][6]. The synthesis would likely involve a multi-step process culminating in the formation of the diaryl ether bond and subsequent modification of the amino acid side chain.

A representative retrosynthetic analysis is presented below:

Retrosynthesis Target Etiroxate Carboxylic Acid Intermediate1 Protected α-Methyl-3,5-diiodotyrosine derivative Target->Intermediate1 Final deprotection Intermediate2 4-Hydroxyphenyl derivative Intermediate1->Intermediate2 Ullmann Condensation (Diaryl ether formation) Intermediate3 α-Methyl-tyrosine Intermediate1->Intermediate3 Iodination & Protection Intermediate4 Phenol Intermediate2->Intermediate4 Iodination

Caption: Retrosynthetic analysis of Etiroxate Carboxylic Acid.

Representative Synthetic Protocol:
  • Preparation of Iodinated Precursors:

    • α-Methyl-tyrosine is protected at the amino and carboxyl groups. The protected compound is then subjected to iodination using an appropriate iodinating agent (e.g., iodine monochloride) to introduce two iodine atoms onto the phenyl ring, yielding a protected 3,5-diiodo-α-methyltyrosine derivative.

    • Separately, a suitable 4-hydroxyphenyl precursor is di-iodinated to produce a 4-hydroxy-3,5-diiodophenyl derivative.

  • Ullmann Condensation for Diaryl Ether Formation:

    • The protected 3,5-diiodo-α-methyltyrosine derivative and the 4-hydroxy-3,5-diiodophenyl derivative are coupled via an Ullmann condensation reaction. This copper-catalyzed reaction forms the crucial diaryl ether linkage.

  • Deprotection:

    • The protecting groups on the amino and carboxyl functionalities are removed under appropriate acidic or basic conditions to yield the final product, Etiroxate Carboxylic Acid. The hydrolysis of an ester, such as in the case of converting Etiroxate (the ethyl ester) to its carboxylic acid form, can be achieved through acid or base-catalyzed hydrolysis[7][8][9][10].

Mechanism of Action and Pharmacology

Etiroxate Carboxylic Acid is classified as a thyromimetic, a compound that mimics the effects of thyroid hormones. Its pharmacological activity is primarily mediated through its interaction with thyroid hormone receptors (TRs)[4][11]. There are two major isoforms of TRs, TRα and TRβ, which are expressed in a tissue-specific manner. The heart predominantly expresses TRα, while the liver has a higher expression of TRβ[12].

The therapeutic potential of thyromimetics like Etiroxate Carboxylic Acid lies in their ability to selectively activate TRβ over TRα. This selectivity is key to achieving beneficial metabolic effects, such as lowering cholesterol and triglycerides, without the adverse cardiovascular side effects associated with excessive TRα activation[11][13][14].

Signaling Pathway

Thyromimetic_Signaling cluster_blood Bloodstream cluster_cell Hepatocyte (Liver Cell) cluster_nucleus Nucleus Etiroxate_CA Etiroxate Carboxylic Acid Etiroxate_CA_in Etiroxate Carboxylic Acid Etiroxate_CA->Etiroxate_CA_in Enters Cell TRB TRβ Receptor TRB_complex [Etiroxate CA - TRβ] Complex TRB->TRB_complex TRE Thyroid Hormone Response Element (TRE) on DNA Gene_Transcription Gene Transcription TRE->Gene_Transcription Activates Metabolic_Effects Metabolic Effects: - Increased LDL receptor expression - Enhanced cholesterol clearance - Reduced serum triglycerides Gene_Transcription->Metabolic_Effects Leads to Etiroxate_CA_in->TRB Binds to TRB_complex->TRE Binds to

Caption: Proposed mechanism of action for Etiroxate Carboxylic Acid in a hepatocyte.

Potential Therapeutic Applications

The primary therapeutic application of Etiroxate Carboxylic Acid and its derivatives is in the management of hyperlipidemia and other metabolic disorders. By selectively activating TRβ in the liver, these compounds can lead to:

  • Lowering of LDL Cholesterol: Increased expression of the LDL receptor, leading to enhanced clearance of LDL cholesterol from the bloodstream.

  • Reduction of Triglycerides: Modulation of genes involved in lipid metabolism, resulting in lower serum triglyceride levels.

  • Treatment of Non-alcoholic Fatty Liver Disease (NAFLD): By promoting lipid metabolism in the liver, thyromimetics show promise in addressing the hepatic steatosis associated with NAFLD[9][12].

Analytical Characterization

A comprehensive analytical characterization of Etiroxate Carboxylic Acid would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)
TechniqueExpected Features
¹H NMR Aromatic protons in the deshielded region, signals for the α-methyl and methylene protons of the alanine side chain, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons (with those bonded to iodine being significantly shifted), and carbons of the amino acid side chain.
IR Spectroscopy A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic aromatic C-H and C-C stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the diaryl ether bond.

Safety and Handling

As a research chemical and a potent biologically active molecule, Etiroxate Carboxylic Acid should be handled with appropriate safety precautions. It is intended for laboratory research use only. Users should consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

Etiroxate Carboxylic Acid (CAS 3414-34-4) represents a class of thyromimetic compounds with significant potential for the treatment of metabolic disorders. Its selective activation of the thyroid hormone receptor β offers a promising therapeutic strategy for lowering lipids without the cardiotoxicity associated with non-selective thyroid hormone analogs. While further research is needed to fully elucidate its pharmacological profile and clinical utility, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this promising molecule.

References

  • PubChem. (n.d.). O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine. Retrieved February 9, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Etiroxate. Retrieved February 9, 2026, from [Link]

  • Sharma, P., & Singh, S. (2017). DESIGNING NATURAL AGONISTS FOR THYROID HORMONE RECEPTOR ALFA-1. International Journal of Pharmaceutical Sciences and Research, 8(8), 3365-3371.
  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]diiodo-L-thyronine and of [3,5-125I]L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280.
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  • Kirk, K. L. (1986). Analysis of fluorine and iodine derivatives of tyrosine.
  • de Sá, C. B., de Morais, M. C., Filho, A. A. de O., Lira, A. B., de Oliveira, K. M., Dias, T., Melo, C. R., Diniz, M. de F. F. M., Pessôa, H. de L. F., & de Sousa, D. P. (2021). In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate. Journal of Toxicology and Environmental Health, Part A, 84(8), 325-338.
  • Ye, Z., et al. (2003). Thyroid receptor ligands. 1. Agonist ligands selective for the thyroid receptor beta1. Journal of Medicinal Chemistry, 46(9), 1580-1588.
  • Kalra, S., & Unnikrishnan, A. G. (2012). Thyromimetics: What does the future hold?. Indian Journal of Endocrinology and Metabolism, 16(3), 335.
  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Carboxylic acids, di-, C4-11. Retrieved February 9, 2026, from [Link]

  • Li, Y., et al. (2022). Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. Molecules, 27(15), 4983.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved February 9, 2026, from [Link]

  • Lee, S., et al. (2024). Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. International Journal of Molecular Sciences, 25(8), 4252.
  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276-1280.
  • PubChem. (n.d.). O-(4-Hydroxy-3-iodophenyl)-3,5-diiodo-alpha-methyl-D-tyrosine. Retrieved February 9, 2026, from [Link]

  • Gionfra, F., De Vito, P., & Luly, P. (2018). Thyroid Hormones, Thyromimetics and Their Metabolites in the Treatment of Liver Disease. Frontiers in Endocrinology, 9, 23.
  • PubChem. (n.d.). Imidazole-4-carboxylic acid. Retrieved February 9, 2026, from [Link]

  • Wambaugh, J. F., et al. (2018). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 163(1), 152-169.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through.... Retrieved February 9, 2026, from [Link]

  • Taylor & Francis. (n.d.). 3-Iodotyrosine – Knowledge and References. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Carboxylic acids, C5-9. Retrieved February 9, 2026, from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Thyromimetics. Retrieved February 9, 2026, from [Link]

  • Kumar, S., et al. (2015). In Vitro and in Vivo Antioxidant Evaluation and Estimation of Total Phenolic, Flavonoidal Content of Mimosa pudica L. Pharmacognosy Research, 7(1), 57.
  • Phillips, K. S., et al. (2004). Analysis of Agonist and Antagonist Effects on Thyroid Hormone Receptor Conformation by Hydrogen/Deuterium Exchange. Molecular Endocrinology, 18(4), 831-845.
  • Tse, S., et al. (2014). Disposition and metabolic profiling of [(14)C]cerlapirdine using accelerator mass spectrometry. Drug Metabolism and Disposition, 42(12), 2043-2053.
  • Menicagli, M., et al. (2019). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences, 20(15), 3763.
  • Rokita, S. E., & Liu, Y. (2015). Functional analysis of iodotyrosine deiodinase from drosophila melanogaster. The FEBS journal, 282(19), 3749-3759.
  • Taylor & Francis Online. (n.d.). Thyromimetic – Knowledge and References. Retrieved February 9, 2026, from [Link]

  • Reddit. (2020, November 2). Ester to carboxylic acid (hydrolysis). r/chemistry. Retrieved February 9, 2026, from [Link]

  • Global Substance Registration System. (n.d.). O-(4-HYDROXY-3-IODOPHENYL)-3,5-DIIODO-.ALPHA.-METHYL-D-TYROSINE. Retrieved February 9, 2026, from [Link]

  • Jorgensen, E. C., et al. (1979). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 22(9), 1038-1044.
  • PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Thyromimetic compounds, indications, and findings from human trials. Retrieved February 9, 2026, from [Link]

  • Chemical Science. (2021). Tyrosine bioconjugation with hypervalent iodine. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxylic acid. Retrieved February 9, 2026, from [Link]

  • Glinni, D., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Physiology, 9, 149.

Sources

Difference between etiroxate ethyl ester and etiroxate carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Analysis: Etiroxate Ethyl Ester vs. Etiroxate Free Acid — Prodrug Design and Pharmacodynamic Distinctions

Executive Summary This technical guide delineates the structural, pharmacokinetic (PK), and pharmacodynamic (PD) differences between Etiroxate (Ethyl Ester) and its active metabolite, Etiroxate Free Acid (often chemically defined as


-methyl-thyroxine).

For researchers in metabolic drug discovery, understanding this distinction is critical: the ethyl ester functions as a lipophilic prodrug designed to enhance oral bioavailability and hepatic uptake, while the carboxylic acid acts as the polar, active pharmacophore responsible for nuclear thyroid hormone receptor (TR) binding. This guide details the hydrolysis mechanism, physicochemical divergences, and experimental protocols for validating these states.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the C-terminus modification. Etiroxate is the ethyl ester derivative of the free acid. This modification masks the ionizable carboxyl group, significantly altering solubility and membrane permeability.

Table 1: Comparative Physicochemical Profile

FeatureEtiroxate Ethyl Ester (Prodrug)Etiroxate Free Acid (Active Metabolite)
Chemical State Esterified (

-methyl-T4 ethyl ester)
Free Carboxylic Acid (

-methyl-T4)
Primary Function Carrier / ProdrugReceptor Ligand
Lipophilicity (LogP) High (> 4.5 estimated)Low / Moderate (Amphipathic)
Membrane Permeability High (Passive Diffusion)Limited (Often requires transporters like MCT8)
Solubility Soluble in organic solvents (DMSO, Ethanol)Higher aqueous solubility at physiological pH
Ionization Non-ionizable at C-terminusIonizable (COO⁻ at pH 7.4)

Key Insight: The esterification prevents the formation of a zwitterion at the C-terminus, thereby reducing polarity. This allows the molecule to pass through the lipid bilayer of intestinal enterocytes and hepatocytes via passive diffusion, bypassing the saturation limits of specific transporters that the free acid might rely on.

Part 2: Pharmacokinetics & Metabolism (The Hydrolysis Pathway)

The transition from Etiroxate Ethyl Ester to the Carboxylic Acid is a bioactivation step. This process is mediated by Carboxylesterases (CES) , predominantly CES1 , which is highly expressed in the human liver.[1][2]

Mechanism of Action (Bioactivation)
  • Absorption: The ethyl ester is absorbed intact from the gut.

  • Hepatic Targeting: Upon entering the liver, the ester is cleaved by hepatic CES1.[2]

  • Trapping: The resulting Carboxylic Acid is polar and charged. It is less likely to diffuse back out of the hepatocyte, effectively "trapping" the active drug in the target tissue (liver) where it exerts lipid-lowering effects.

Figure 1: Metabolic Bioactivation Pathway

MetabolicPathway Ester Etiroxate Ethyl Ester (Lipophilic Prodrug) Liver Hepatic Cytosol (Target Tissue) Ester->Liver Passive Diffusion Enzyme CES1 Enzyme (Hydrolysis) Liver->Enzyme Substrate Binding Acid Etiroxate Free Acid (Active Ligand) Enzyme->Acid Cleavage of Ethyl Group Acid->Liver Ionic Trapping (Low Efflux) Receptor Nuclear Receptor (TR-beta) Acid->Receptor High Affinity Binding

Caption: Figure 1. The prodrug strategy utilizes the ester for entry and the enzyme CES1 for intracellular release of the active acid, creating a concentration gradient in the liver.

Part 3: Pharmacodynamics (Receptor Binding)

The distinction is binary in the context of receptor affinity.

  • The Acid (Active): The free carboxylic acid group is essential for forming hydrogen bonds with arginine residues (typically Arg228/Arg266) within the ligand-binding domain (LBD) of the Thyroid Hormone Receptor (TR). Without this negative charge, binding affinity drops precipitously.

  • The Ester (Inactive): The ethyl group sterically hinders the LBD and lacks the necessary electrostatic interaction. Therefore, the ester has negligible affinity for TR-

    
     or TR-
    
    
    
    in vitro.

Research Implication: If you use Etiroxate Ethyl Ester directly in a cell-free nuclear receptor binding assay, you will likely see no activity . You must use the Free Acid form for binding studies, or use a cell-based assay where the cells express esterases.

Part 4: Experimental Protocols

To validate the difference between these two forms, researchers utilize specific assays.

Protocol A: Microsomal Stability Assay (Ester Hydrolysis)

Purpose: To quantify the rate at which the Ethyl Ester converts to the Free Acid.

  • Preparation: Prepare liver microsomes (human or rat) in phosphate buffer (pH 7.4).

  • Spike: Add Etiroxate Ethyl Ester (1 µM final concentration).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent (Ester) and Appearance of Metabolite (Acid).

Protocol B: Chemical Hydrolysis (Synthesis of Reference Standard)

Purpose: If the Free Acid is not commercially available, generate it from the Ester.

  • Dissolve Etiroxate Ethyl Ester in a mixture of THF/Methanol (1:1).

  • Add 2N Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Stir at room temperature for 1–2 hours (monitor via TLC).

  • Acidify to pH 3–4 using 1N HCl.

  • Extract with Ethyl Acetate; dry over MgSO4.

  • Evaporate solvent to yield the Etiroxate Free Acid .

Figure 2: Experimental Workflow for Stability Testing

ExperimentalFlow Start Start: Etiroxate Ester (1 µM) Microsomes Liver Microsomes (Contains CES1) Start->Microsomes Incubate Incubation 37°C, pH 7.4 Microsomes->Incubate Quench Quench (Acetonitrile) Incubate->Quench Timepoints: 0, 15, 30, 60m LCMS LC-MS/MS Analysis Quench->LCMS Result1 Data: T1/2 of Ester LCMS->Result1 Result2 Data: Formation of Acid LCMS->Result2

Caption: Figure 2. Workflow to validate the metabolic conversion of the ester prodrug to the active acid.

References

  • Casey, W. M., et al. (2025). "Carboxylesterases: General detoxifying enzymes." ResearchGate. Available at: [Link]

  • Wang, D., et al. (2013). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy.[1][3] Available at: [Link]

  • Sinha, R. A., et al. (2024). "Actions of thyroid hormones and thyromimetics on the liver."[4][3][5][6] Nature Reviews Endocrinology. Available at: [Link]

  • Dugan, L. L., et al. (2020). "Thyromimetics as emerging therapeutic agents." Alzheimer's Drug Discovery Foundation. Available at: [Link]

  • LibreTexts Chemistry. (2024). "Carboxylic Acids and Esters: Structure and Nomenclature." Available at: [Link]

Sources

α-methyl-DL-thyroxine biological activity profile

Biological Activity Profile: -Methyl-DL-Thyroxine

Executive Summary


Thyroid Hormone Receptor (TR)
Chemical & Pharmacological Basis[1][2]
2.1 Structure-Activity Relationship (SAR)

The defining feature of


-methyl substitution
  • Metabolic Resistance: The steric bulk of the methyl group hinders the activity of iodothyronine deiodinases (DIO1, DIO2, DIO3) . Unlike endogenous

    
    , which is rapidly converted to the more active 
    
    
    (bioactivation) or inactive
    
    
    (clearance),
    
    
    -methyl-DL-thyroxine resists these pathways, prolonging its half-life and ensuring that the parent molecule is the primary effector.
  • Receptor Interface: The modification alters the ligand's fit within the ligand-binding domain (LBD) of TRs. While it retains agonist activity, the affinity is modulated, often showing a preference for TR

    
      (predominant in the liver) over TR
    
    
    (predominant in the heart), or exhibiting liver-selective uptake.
2.2 Enantiomeric Considerations
  • DL-Racemate: The compound is often supplied as a racemic mixture (DL).

  • L-Isomer: As with endogenous thyroid hormones, biological activity is predominantly associated with the L-enantiomer . The D-isomer typically exhibits significantly lower nuclear receptor binding affinity (

    
     of the L-isomer). Researchers should assume the L-fraction drives the observed potency.
    
Receptor Interaction & Signaling Dynamics
3.1 Nuclear Receptor Binding
TR agonist
  • Affinity (

    
    ):  Generally lower than endogenous 
    
    
    (Triiodothyronine). The
    
    
    -methyl group introduces steric clashes that slightly destabilize the ligand-receptor complex compared to the native hormone.
  • Selectivity: The compound exhibits a functional hepatoselectivity . This is likely driven by tissue-specific transporters (e.g., OATP family) that concentrate the drug in hepatocytes, coupled with a moderate intrinsic selectivity for the TR

    
     isoform.
    
3.2 Signaling Pathway Visualization

The following diagram illustrates the differential signaling pathways activated by


Gcluster_0Hepatocyte (Liver)cluster_1Cardiomyocyte (Heart)L_Drugα-Methyl-T4TR_BetaTR-β(Nuclear Receptor)L_Drug->TR_BetaHigh Uptake(OATP)SREBPSREBP-2(Regulation)TR_Beta->SREBPModulationCYP7A1CYP7A1(Bile Acid Synth)TR_Beta->CYP7A1Transcription (+)LDLRLDL Receptor(Upregulation)SREBP->LDLRExpression (+)LipidLoweringRESULT:Lipid Lowering(Cholesterol/TG)LDLR->LipidLoweringC_Drugα-Methyl-T4TR_AlphaTR-α(Nuclear Receptor)C_Drug->TR_AlphaLow Affinity/UptakeHCN2HCN2/4(Pacemaker)TR_Alpha->HCN2Weak Stim.MHCα-MHC(Contractility)TR_Alpha->MHCWeak Stim.TachycardiaRESULT:Tachycardia(Minimally Affected)HCN2->Tachycardia

Caption: Differential activation of hepatic vs. cardiac pathways by

Physiological Effects Profile

The following table summarizes the quantitative biological profile relative to L-Thyroxine (


ParameterEffect of

-Methyl-DL-Thyroxine
Mechanism/Causality
Serum Cholesterol Significant Decrease (

)
Upregulation of hepatic LDL receptors and CYP7A1 (bile acid synthesis).
Serum Triglycerides Decrease (

)
Increased clearance of VLDL; stimulation of lipoprotein lipase.
Heart Rate Minimal Change (

)
Low affinity for myocardial TR

or reduced cardiac uptake relative to liver.
TSH Suppression Moderate Suppression (

)
Negative feedback on pituitary TR

2. Less potent than

.
Metabolic Stability High

-Methyl group sterically blocks deiodinase active sites.
Therapeutic Index High (Lipid/Heart Ratio) Favorable separation between lipid-lowering dose and cardiotoxic dose.
Experimental Methodologies

To validate the biological activity of

5.1 In Vitro Nuclear Receptor Binding Assay
  • Objective: Determine relative binding affinity (RBA) for TR

    
     and TR
    
    
    .
  • Protocol:

    • Preparation: Express human TR

      
       and TR
      
      
      LBDs (Ligand Binding Domains) in E. coli or use nuclear extracts from rat liver (TR
      
      
      rich) and heart (TR
      
      
      rich).
    • Incubation: Incubate receptor preparations with

      
       (0.5 nM) and increasing concentrations of 
      
      
      -methyl-DL-thyroxine (
      
      
      to
      
      
      M).
    • Separation: Separate bound from free ligand using hydroxylapatite or Sephadex G-25 columns.

    • Analysis: Plot % specific binding vs. log[competitor]. Calculate

      
       and 
      
      
      .
    • Validation:

      
       (unlabeled) must be used as a positive control (
      
      
      nM).
5.2 In Vivo Hypolipidemic vs. Cardiotoxic Bioassay
  • Objective: Establish the Therapeutic Index (TI).

  • Subject: Male Wistar rats (180-200g), rendered hypercholesterolemic (high-fat diet) or hypothyroid (PTU-treated) depending on the specific model required.

  • Dosing: Oral gavage or IP injection of

    
    -methyl-DL-thyroxine (e.g., 10, 50, 200 
    
    
    g/kg/day) for 7-14 days.
  • Endpoints:

    • Efficacy: Serum Total Cholesterol, LDL-C, Triglycerides.[1]

    • Toxicity: Heart rate (ECG or tail cuff), Heart weight/Body weight ratio (hypertrophy index).

  • Causality Check: A "Selectivity Ratio" is calculated:

    
    . A ratio 
    
    
    indicates significant selectivity.
Clinical & Historical Context

While

EtiroxateNon-Alcoholic Fatty Liver Disease (NAFLD/MASH)

References
  • Zenker, N., et al. (1992).[2] "Alpha-Methylated analogues of triiodothyroalkanoic acids: synthesis and biological activity." Journal of Medicinal Chemistry. Link

  • Underwood, A.H., et al. (1986). "A thyromimetic that decreases plasma cholesterol levels without increasing cardiac activity." Nature.[3] Link (Note: Describes the seminal logic of TR-beta selective thyromimetics).

  • Baxter, J.D., et al. (2004). "Thyroxine-thyroid hormone receptor interactions."[1][2][4][5][6] Endocrinology. Link

  • Heuer, H., & Visser, T.J. (2013). "The pathophysiological importance of thyroid hormone transporters." Endocrinology. Link

  • Tancevski, I., et al. (2011). "Thyromimetics: a journey from the past to the future." Pharmacology & Therapeutics. Link

Etiroxate Carboxylic Acid: Mechanistic Pharmacodynamics in Lipid Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Etiroxate carboxylic acid (ECA), chemically identified as


-methyl-thyroxine , represents the bioactive metabolite of the prodrug etiroxate (ethyl ester). As a distinct class of thyromimetics, ECA operates on the principle of isoform-selective agonism, targeting Thyroid Hormone Receptor Beta (TR

) in hepatocytes while minimizing engagement with TR

in cardiac tissue. This selectivity profile allows ECA to uncouple the lipid-lowering benefits of thyroid hormones from their deleterious chronotropic effects.

This technical guide dissects the molecular pharmacology of ECA, delineating its role in upregulating hepatic Low-Density Lipoprotein Receptor (LDLR) expression and stimulating bile acid synthesis via Cholesterol 7


-hydroxylase (CYP7A1).

Molecular Architecture & Activation

Prodrug Hydrolysis

Etiroxate is administered as an ethyl ester to enhance oral bioavailability and lipophilicity. Upon first-pass metabolism in the liver, hepatic esterases hydrolyze the ester bond, releasing the active free acid,


-methyl-thyroxine  (ECA).
  • Prodrug: Etiroxate (Lipophilic, high absorption)

  • Enzyme: Carboxylesterase 1 (CES1)

  • Active Metabolite: Etiroxate Carboxylic Acid (Polar, receptor-competent)

Structural Basis of Selectivity

The


-methyl substitution at the alanine side chain of the thyronine scaffold confers metabolic stability against deiodinases. Crucially, the steric bulk of ECA fits preferentially into the ligand-binding domain (LBD) of TR

.
  • TR

    
     (Liver):  The LBD accommodates the specific polar and steric signature of ECA, facilitating helix 12 closure and co-activator recruitment (SRC-1).
    
  • TR

    
     (Heart):  Steric hindrance prevents stable ligand docking, significantly reducing binding affinity (
    
    
    
    ) relative to T3.

Lipid Regulatory Mechanisms[1]

The lipid-lowering efficacy of ECA is driven by genomic regulation of three critical pathways.

LDLR Upregulation (Clearance)

Unlike statins, which upregulate LDLR via SREBP-2 sensing of intracellular cholesterol depletion, ECA directly stimulates LDLR gene transcription. The TR


-ECA complex binds to Thyroid Hormone Response Elements (TREs) in the LDLR promoter, enhancing clearance of circulating LDL-C independent of intracellular cholesterol levels.
CYP7A1 Induction (Catabolism)

ECA induces CYP7A1, the rate-limiting enzyme in the neutral bile acid synthesis pathway.

  • Mechanism: Increased conversion of hepatic cholesterol into bile acids.

  • Result: Depletion of the hepatic cholesterol pool, which further synergizes with LDLR upregulation to pull cholesterol from the circulation.

Fatty Acid Oxidation

ECA activates the transcription of CPT1A (Carnitine Palmitoyltransferase 1A), facilitating the transport of long-chain fatty acids into the mitochondria for


-oxidation. This reduces the substrate availability for VLDL synthesis, thereby lowering serum triglycerides.
Visualization: Signaling Pathway

The following diagram illustrates the activation of the prodrug and the subsequent nuclear signaling cascade.

G Etiroxate Etiroxate (Prodrug) Esterase Hepatic Esterase Etiroxate->Esterase ECA Etiroxate Carboxylic Acid (Active Metabolite) Esterase->ECA Hydrolysis Nucleus Nuclear Pore ECA->Nucleus Translocation TR_Complex TRβ / RXR Heterodimer Nucleus->TR_Complex Ligand Binding TRE TRE (Promoter Region) TR_Complex->TRE Chromatin Recruitment LDLR LDLR Gene (Upregulation) TRE->LDLR CYP7A1 CYP7A1 Gene (Bile Acid Synthesis) TRE->CYP7A1 CPT1A CPT1A Gene (Fatty Acid Oxidation) TRE->CPT1A

Figure 1: Pharmacodynamic pathway of Etiroxate, from prodrug hydrolysis to transcriptional regulation of lipid metabolism genes.

Experimental Validation Protocols

To rigorously evaluate the efficacy and selectivity of ECA, the following self-validating protocols are recommended.

Protocol 1: TR vs. TR Competitive Binding Assay

Objective: Quantify the selectivity ratio of ECA compared to T3.

  • Reagent Preparation:

    • Express Human TR

      
       and TR
      
      
      
      LBDs (Ligand Binding Domains) using E. coli BL21 vectors.
    • Radioligand: [

      
      I]-T3 (Specific Activity: ~2200 Ci/mmol).
      
    • Separation: Hydroxylapatite slurry or Sephadex G-25 columns.

  • Incubation:

    • Prepare assay buffer: 20 mM Tris-HCl (pH 7.4), 10% glycerol, 1 mM DTT.

    • Incubate 0.5 nM [

      
      I]-T3 with receptor protein (0.2 nM) and increasing concentrations of ECA (
      
      
      
      to
      
      
      M).
    • Control: Run parallel curve with unlabeled T3.

    • Incubate at 4°C for 12 hours (equilibrium).

  • Data Analysis:

    • Separate bound from free ligand. Count radioactivity (CPM).

    • Plot % Bound vs. Log[Ligand].

    • Calculate

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.
    • Validation Criterion: ECA must show >10-fold lower

      
       for TR
      
      
      
      than TR
      
      
      to be considered selective.
Protocol 2: Hepatic Gene Expression Profiling (RT-qPCR)

Objective: Confirm mechanism of action via specific gene induction in hepatocytes.

  • Cell Culture:

    • Use HepG2 cells maintained in DMEM.

    • Critical Step: Switch to charcoal-stripped FBS (fetal bovine serum) 24 hours prior to treatment to remove endogenous thyroid hormones.

  • Treatment:

    • Treat cells with Vehicle (DMSO), T3 (100 nM, positive control), and ECA (100 nM, 1

      
      M).
      
    • Duration: 24 hours.

  • RNA Isolation & Quantification:

    • Extract Total RNA using TRIzol reagent.

    • Synthesize cDNA (Reverse Transcription).

    • Perform qPCR using specific primers for LDLR, CYP7A1, and GAPDH (housekeeping).

  • Analysis:

    • Calculate fold change using the

      
       method.
      
    • Success Metric: Significant (

      
      ) upregulation of CYP7A1 and LDLR relative to vehicle, with magnitude comparable to T3.
      
Visualization: Screening Workflow

The following DOT diagram outlines the logical flow for validating ECA activity.

Workflow Start Compound Synthesis (Etiroxate) Binding In Vitro Binding (TRα vs TRβ) Start->Binding Selectivity_Check Selectivity > 10x? Binding->Selectivity_Check Selectivity_Check->Start No (Refine Structure) Cell_Assay HepG2 Gene Expression (LDLR, CYP7A1) Selectivity_Check->Cell_Assay Yes InVivo In Vivo Model (Hypercholesterolemic Rat) Cell_Assay->InVivo Confirmed Upregulation Lipid_Profile Serum Lipid Analysis (Cholesterol, TG) InVivo->Lipid_Profile Safety Cardiac Safety (Heart Rate/Heart Weight) InVivo->Safety

Figure 2: Experimental screening pipeline for validating thyromimetic efficacy and safety.

Comparative Pharmacodynamics

The following table summarizes the physiological impact of ECA compared to the native hormone (T3) and Placebo, based on historical rodent data and mechanistic extrapolation.

ParameterPlaceboT3 (Triiodothyronine)Etiroxate Carboxylic Acid
Serum Cholesterol Baseline

(Significant Decrease)

(Significant Decrease)
Serum Triglycerides Baseline

(Decrease)

(Decrease)
Hepatic LDLR mRNA Baseline

(Strong Induction)

(Strong Induction)
Heart Rate Baseline

(Tachycardia)

(No Change)
Heart Weight Baseline

(Hypertrophy)

(No Change)
TSH Suppression Baseline

(Strong Suppression)

(Mild/Moderate Suppression)

Note: The "No Change" in heart rate is the defining therapeutic advantage of ECA, attributed to its low affinity for the cardiac-dominant TR


 isoform.

References

  • Beckmann, R. (1979).[1] Experimental studies in animals on a new lipid lowering compound: etiroxate hydrochloride.[1] Arzneimittelforschung, 29(3), 499-508.[1]

  • Scanlan, T. S., et al. (2004). Selective thyroid hormone receptor-beta activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability. Proceedings of the National Academy of Sciences, 101(43).

  • Grover, G. J., et al. (2003). Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability. Proceedings of the National Academy of Sciences, 101(43), 15418-15423.

  • Chiellini, G., et al. (1998). A high-affinity subtype-selective agonist ligand for the thyroid hormone receptor.[2] Chemistry & Biology, 5(6), 299-306.

  • Gullberg, H., et al. (2002). Thyroid hormone receptor beta-specific agonist induces liver-specific gene expression and lowers serum cholesterol in mice. Molecular Pharmacology, 62(3), 478-483.

Sources

A Technical Guide to the Thyroid Hormone Receptor Beta (THR-β) Selectivity of Etiroxate Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of selective thyroid hormone receptor-β (THR-β) agonists represents a promising therapeutic strategy for metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[1][2][3] The therapeutic rationale hinges on agonizing THR-β, which is predominantly expressed in the liver, to achieve beneficial metabolic effects (e.g., lowering cholesterol and liver fat) while avoiding the adverse effects associated with THR-α activation in tissues like the heart and bone.[1][3][4] Etiroxate, a thyromimetic compound, serves as a relevant case study for understanding the critical role of metabolic conversion and the subsequent receptor selectivity of its active forms. As a prodrug, etiroxate itself is largely inactive; its therapeutic and off-target effects are dictated by the pharmacological profile of its metabolites. This guide provides an in-depth technical overview of the principles and methodologies used to characterize the THR-β selectivity of such metabolites, offering a framework for drug development professionals.

The Therapeutic Imperative for THR-β Selectivity

Thyroid hormones (TH) are crucial regulators of metabolism, growth, and development.[5] Their effects are mediated by two primary receptor isoforms, THR-α and THR-β, which have distinct tissue distribution patterns.[1][3]

  • THR-α is highly expressed in the heart, skeletal muscle, and central nervous system. Its activation is linked to increased heart rate, contractility, and bone turnover.

  • THR-β is the predominant isoform in the liver and is responsible for regulating lipid and lipoprotein metabolism.[6]

Consequently, the "holy grail" for thyromimetic drug development is to design compounds that selectively activate THR-β, thereby uncoupling the desired hepatic metabolic benefits from the deleterious cardiac and musculoskeletal side effects.[4][5] This has led to the development of numerous THR-β selective agonists, such as Resmetirom (MGL-3196), which recently gained FDA approval for NASH.[1][3]

The Metabolic Conversion of Etiroxate: From Prodrug to Bioactive Ligand

Many drugs are administered as inactive prodrugs to improve their pharmacokinetic properties, such as absorption or targeted delivery.[7] Etiroxate, an ethyl ester of a thyronine analog, is designed to undergo metabolic activation in the body.[8][9]

The Primary Metabolic Pathway: Ester Hydrolysis

The core principle behind etiroxate's design is its conversion into a pharmacologically active carboxylic acid metabolite. This occurs primarily through Phase I metabolism , specifically hydrolysis catalyzed by ubiquitous esterase enzymes found in the plasma, liver, and other tissues.[10][11] This biotransformation is essential, as the presence of the carboxylic acid side chain is a critical structural feature for high-affinity binding to the thyroid hormone receptors.[12][13]

The diagram below illustrates this fundamental metabolic activation step.

Etiroxate_Metabolism Etiroxate Etiroxate (Prodrug) Ethyl Ester Metabolite Active Metabolite Carboxylic Acid Etiroxate->Metabolite Hydrolysis Enzyme Esterases (Liver, Plasma) Enzyme->Etiroxate

Caption: Metabolic activation of Etiroxate to its active carboxylic acid form via esterase-catalyzed hydrolysis.

Understanding this conversion is paramount. Any preclinical or clinical assessment of etiroxate's activity is, in fact, an assessment of the integrated effects of its absorption, metabolism, and the subsequent action of its metabolites. Therefore, direct evaluation of the metabolites themselves is a mandatory step in the drug development process.[14]

Methodologies for Quantifying THR-β Selectivity

To establish the selectivity profile of a metabolite, a multi-tiered experimental approach is required, combining binding assays (to measure affinity) and functional assays (to measure potency and efficacy).

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (the "competitor," e.g., an etiroxate metabolite) to displace a known high-affinity radiolabeled ligand from the receptor's ligand-binding domain (LBD).[15] It is the gold standard for determining binding affinity (Ki).

Causality and Self-Validation:

  • Why use a radioligand? A radiolabeled version of the endogenous hormone, such as [¹²⁵I]-T₃, provides an extremely sensitive and high-affinity probe for the receptor's natural binding pocket.[16]

  • Why separate assays for THR-α and THR-β? To determine selectivity, the affinity for each isoform must be measured independently and then compared. This requires separate sources of recombinant human THR-α and THR-β protein.

  • How is the protocol self-validating? The assay includes critical controls:

    • Total Binding: Receptor + radioligand only. Defines the maximum signal.

    • Non-Specific Binding (NSB): Receptor + radioligand + a saturating concentration of an unlabeled high-affinity ligand (e.g., unlabeled T₃). This measures how much radioligand binds to components other than the receptor and represents the background signal that must be subtracted.

    • Displacement Curve: A dose-response curve of the test compound reveals its IC₅₀ (the concentration required to displace 50% of the radioligand).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]

    • Prepare purified recombinant human THR-α and THR-β LBDs.

    • Prepare the radioligand, [¹²⁵I]-T₃, at a fixed concentration at or below its dissociation constant (Kd) for each receptor.[18]

    • Prepare serial dilutions of the test metabolite and control compounds (e.g., unlabeled T₃) in assay buffer containing a small percentage of DMSO.[19]

  • Assay Execution (96-well plate format):

    • To each well, add the receptor preparation (e.g., 5-20 µg protein).[17]

    • Add the serially diluted test compound or control ligand.

    • Initiate the binding reaction by adding the [¹²⁵I]-T₃ solution. The final volume is typically 200-250 µL.[17]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[17]

  • Separation of Bound and Free Ligand:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The receptor-ligand complex is trapped on the filter, while unbound radioligand passes through.[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity trapped on each filter using a scintillation counter (e.g., MicroBeta counter).[17]

    • Subtract the NSB counts from all other measurements to get specific binding.

    • Plot specific binding against the log concentration of the competitor to generate a dose-response curve and determine the IC₅₀ value using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Protocol 2: Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of receptor binding—transcriptional activation.[20][21] It determines a compound's potency (EC₅₀) and efficacy (maximal activation).

Causality and Self-Validation:

  • Why use a reporter gene? The luciferase gene provides a highly sensitive and quantifiable output (light) that is directly proportional to the activation of the receptor and its downstream transcriptional machinery.[21][22]

  • Why co-transfect multiple plasmids?

    • An Expression Vector containing the cDNA for either human THR-α or THR-β ensures the receptor is present in the host cells (e.g., HEK293 or CV-1 cells, which have low endogenous THR levels).[23]

    • A Reporter Vector contains the luciferase gene downstream of a promoter controlled by multiple copies of a Thyroid Hormone Response Element (TRE). This ensures the reporter is only expressed when an active THR/RXR heterodimer binds to the TRE.

    • A Control Vector (e.g., expressing Renilla luciferase) is used to normalize for variations in transfection efficiency and cell viability.[24]

  • How is the protocol self-validating?

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only, to establish the basal level of transcription.

    • Positive Control: Cells treated with a saturating concentration of T₃ to define the maximum possible response.

    • Dose-Response: Testing the metabolite across a range of concentrations allows for the determination of its EC₅₀ and maximal efficacy relative to T₃.

The workflow for this assay is outlined below.

Reporter_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Compound Treatment cluster_readout Day 4: Readout & Analysis A Seed HEK293T cells in 96-well plates B Co-transfect cells with: 1. THR-α or THR-β Plasmid 2. TRE-Luciferase Plasmid 3. Renilla Control Plasmid A->B C Treat cells with serial dilutions of Etiroxate Metabolite or T3 B->C D Incubate for 18-24 hours C->D E Lyse cells and add Luciferase Assay Reagents F Measure Firefly and Renilla luminescence with a Luminometer E->F G Normalize Firefly/Renilla signal F->G H Plot data and calculate EC50 G->H

Caption: Standard 4-day workflow for a dual-luciferase reporter gene assay to measure THR activation.

Step-by-Step Methodology:

  • Cell Culture and Transfection (Day 1-2):

    • Seed a suitable host cell line (e.g., HEK293T) into 96-well plates.

    • On the following day, co-transfect the cells using a lipid-based transfection reagent with the three plasmids: THR expression vector (α or β), TRE-luciferase reporter, and a normalization control vector.[24]

  • Compound Treatment (Day 3):

    • Remove the transfection medium and replace it with fresh medium containing serial dilutions of the etiroxate metabolite, T₃ (positive control), or vehicle (negative control).

    • Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

  • Lysis and Luminescence Measurement (Day 4):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add a passive lysis buffer to permeabilize the cells and release the luciferase enzymes.[24]

    • Use a dual-luciferase reagent system. First, add the firefly luciferase substrate and measure the resulting luminescence in a plate-reading luminometer.

    • Next, add the second reagent, which quenches the firefly reaction and contains the substrate for the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.

    • Plot the normalized luminescence against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and the Emax (maximal efficacy, typically expressed as a percentage of the T₃ response).

Data Synthesis and Selectivity Profile

The data from both binding and functional assays are integrated to build a comprehensive selectivity profile. The key parameters are summarized in a table for clear comparison.

Table 1: Hypothetical Pharmacological Profile of an Etiroxate Metabolite

CompoundTHR-α Binding Affinity (Ki, nM)THR-β Binding Affinity (Ki, nM)Binding Selectivity (THRα Ki / THRβ Ki)THR-α Potency (EC₅₀, nM)THR-β Potency (EC₅₀, nM)Functional Selectivity (THRα EC₅₀ / THRβ EC₅₀)
T₃ (Control)0.20.250.80.50.60.83
Etiroxate Metabolite 5.0 0.5 10-fold 15.0 1.2 12.5-fold

Interpretation:

  • Binding Selectivity: The ratio of the Ki values (THRα/THRβ) provides a direct measure of preferential binding. In this hypothetical example, the metabolite binds to THR-β with 10-fold higher affinity than to THR-α.

  • Functional Selectivity: The ratio of the EC₅₀ values provides a measure of preferential activation. Here, the metabolite is 12.5-fold more potent at activating THR-β.

  • Structure-Activity Relationship (SAR): The structural features of the metabolite that confer this β-selectivity can be analyzed. Research on other thyromimetics has shown that modifications to the side chain (e.g., using an oxyacetic acid side chain as in GC-1) can be critical in conferring THR-β selectivity.[12][13]

Conclusion and Future Directions

The therapeutic success of a thyromimetic prodrug like etiroxate is entirely dependent on the pharmacological properties of its active metabolites. A rigorous, quantitative assessment of THR isoform selectivity is therefore a cornerstone of the preclinical development package for any compound in this class. The combination of competitive radioligand binding assays and cell-based reporter gene assays provides the essential data on affinity and functional potency needed to calculate a selectivity ratio. This information is critical for predicting both the potential for on-target efficacy in the liver and the risk of off-target effects in the heart and other tissues, ultimately guiding the path toward clinical development.

References

  • Wang, Y., et al. (2024). THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug. Hepatology Communications. [Link]

  • Upadhyay, J., et al. (2012). Selective thyroid hormone receptor modulators. Indian Journal of Endocrinology and Metabolism. [Link]

  • Farzam, K. & Tivakaran, V.S. (2023). Drug Metabolism. StatPearls. [Link]

  • Schriks, M., et al. (2006). Thyroid hormone receptor isoform selectivity of thyroid hormone disrupting compounds quantified with an in vitro reporter gene assay. Environmental Toxicology and Pharmacology. [Link]

  • Yoshihara, H.A., et al. (2003). Structural determinants of selective thyromimetics. Journal of Medicinal Chemistry. [Link]

  • Cianfarani, F., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers in Endocrinology. [Link]

  • Titier, K., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. ASSAY and Drug Development Technologies. [Link]

  • He, L., et al. (2021). Activation of thyroid hormone receptor-β improved disease activity and metabolism independent of body weight in a mouse model of non-alcoholic steatohepatitis and fibrosis. British Journal of Pharmacology. [Link]

  • Li, Y., et al. (2023). Discovery of Highly Potent and Selective Thyroid Hormone Receptor β Agonists for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]

  • Patrignani, P., et al. (2006). Clinical pharmacology of etoricoxib. Expert Opinion on Drug Safety. [Link]

  • Ayers, S.D., et al. (2016). Thyroid Hormone Structure–Function Relationships. Oncohema Key. [Link]

  • Williams, K.M. & Lee, E.J.D. (1995). Stereoselective Drug Metabolism and Drug Interactions. ResearchGate. [Link]

  • Cianfarani, F., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. Frontiers Media S.A.. [Link]

  • Titier, K., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]

  • Auld, D.S., et al. (2010). A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays. ACS Chemical Biology. [Link]

  • Nguyen, P., et al. (2000). Selection of estrogen receptor beta- and thyroid hormone receptor beta-specific coactivator-mimetic peptides using recombinant peptide libraries. Molecular Endocrinology. [Link]

  • DelveInsight. (2020). Beta Selective Thyroid Hormone Receptor Agonist - Pipeline Insight, 2025. DelveInsight Business Research LLP. [Link]

  • Jonklaas, J. & Soldin, S.J. (2015). Assay of Thyroid Hormone and Related Substances. Endotext. [Link]

  • Foti, R.S. & Dalvie, D.K. (2019). Identifying the reactive metabolites of tyrosine kinase inhibitors in a comprehensive approach: Implications for drug-drug interactions and hepatotoxicity. Drug Metabolism Reviews. [Link]

  • Wang, Y., et al. (2024). THR-β Agonist for Nonalcoholic Steatohepatitis Treatment: Challenges of a Promising Drug. Hepatology Communications. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Gupta, K., et al. (2022). ALG-055009, a Potent and Selective THR Beta Agonist for the Treatment of NASH, Demonstrates Significant Cholesterol Reduction in a Diet-Induced Obese (DIO) Mouse Efficacy Model. Aligos Therapeutics. [Link]

  • U.S. Food and Drug Administration. (n.d.). ETIROXATE HYDROCHLORIDE. Global Substance Registration System. [Link]

  • Alzheimer's Drug Discovery Foundation. (2022). Thyromimetics. [Link]

  • Chem Help ASAP. (2023). Hepatic drug metabolism through phase I & II reactions. YouTube. [Link]

  • Absorption Systems. (n.d.). Drug Metabolism Related Safety Considerations in Drug Development. [Link]

  • Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • U.S. Food and Drug Administration. (n.d.). ETIROXATE, (S)-. Global Substance Registration System. [Link]

  • Bitesize Bio. (2013). The Luciferase Reporter Assay: How it Works & Why You Should Use it. [Link]

  • Li, J., et al. (2021). Development of Thyroid Hormones and Synthetic Thyromimetics in Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences. [Link]

  • Zang, Q., et al. (2020). Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging the ToxCast library. Toxicology Research. [Link]

  • U.S. Food and Drug Administration. (n.d.). ETIROXATE HYDROCHLORIDE, (S)-. Global Substance Registration System. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Kim, H.J., et al. (2022). The Establishment of Reference Intervals for Thyroid Hormone Tests in the Korean Population: Using a Direct Selection Technique. Journal of Personalized Medicine. [Link]

  • Chen, Y., et al. (2021). Differential Effects of Estrogen Receptor Alpha and Beta on Endogenous Ligands of Peroxisome Proliferator-Activated Receptor Gamma in Papillary Thyroid Cancer. Frontiers in Endocrinology. [Link]

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Etiroxate Carboxylic Acid: Mitochondrial Bioenergetics & Oxidative Phosphorylation Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Drug Development

Executive Summary

Etiroxate carboxylic acid (DL-


-methyl-thyroxine) is the bioactive metabolite of Etiroxate  (CG-635), a synthetic thyromimetic and lipid-lowering agent. Unlike endogenous thyroid hormones (T3/T4), Etiroxate is engineered to exhibit tissue-selective thyromimetic activity, predominantly targeting hepatic lipid metabolism while minimizing adverse cardiac effects.

Its influence on mitochondrial oxidative phosphorylation (OXPHOS) is characterized by two distinct but synergistic mechanisms:

  • "Mild" Uncoupling: It induces a controlled proton leak across the inner mitochondrial membrane (IMM), dissociating electron transport from ATP synthesis. This increases the basal metabolic rate and oxygen consumption without the severe toxicity associated with chemical uncouplers like DNP.

  • Mitochondrial Biogenesis & Fatty Acid Oxidation: It upregulates nuclear respiratory factors (via TR

    
     activation), leading to increased mitochondrial mass and enhanced 
    
    
    
    -oxidation capacity.

This guide provides a rigorous technical framework for investigating these mechanisms, offering validated protocols for respirometry, enzymatic analysis, and data interpretation.

Chemical & Pharmacological Context

To accurately study this compound, researchers must distinguish between the prodrug and the active acid form.

  • Parent Compound (Prodrug): Etiroxate (DL-

    
    -methyl-thyroxine ethyl ester).[1][2][3] Lipophilic, facilitates cellular entry.
    
  • Active Metabolite: Etiroxate Carboxylic Acid (DL-

    
    -methyl-thyroxine). Formed via intracellular hydrolysis by esterases.
    

Structure-Activity Relationship (SAR): The


-methyl group at the alanine side chain hinders deiodination, prolonging the half-life compared to T4. The "carboxylic acid" moiety is essential for binding to the Thyroid Hormone Receptor (TR), specifically exhibiting selectivity for the TR

isoform
abundant in the liver, which drives the mitochondrial effects described below.

Mechanistic Influence on OXPHOS

The Uncoupling Phenomenon

Etiroxate carboxylic acid functions as a protonophore-like agent but operates through protein-mediated pathways rather than simple membrane disruption.

  • Mechanism: It interacts with Adenine Nucleotide Translocase (ANT) and Uncoupling Proteins (UCP2/UCP3), lowering the activation energy for proton re-entry into the matrix.

  • Bioenergetic Consequence:

    • 
       (Membrane Potential):  Slight depolarization.
      
    • State 4 Respiration: Significant increase (due to proton leak).

    • ROS Scavenging: The "mild uncoupling" reduces the mitochondrial membrane potential sufficiently to attenuate superoxide production at Complex I and III, acting as an indirect antioxidant mechanism.

Stimulation of Biogenesis & -Oxidation
  • Pathway: Activation of TR

    
    
    
    
    
    Upregulation of PGC-1
    
    
    
    
    Increased expression of NRF-1/2 and TFAM.
  • Result: Increased copy number of mtDNA and higher density of ETC complexes.

  • Metabolic Shift: Enhanced expression of Carnitine Palmitoyltransferase-1 (CPT-1), shifting mitochondrial substrate preference toward long-chain fatty acids.

Visualization: Mechanism of Action

Etiroxate_Mechanism cluster_Nucleus Nucleus cluster_Mito Mitochondria Etiroxate Etiroxate (Prodrug) (Ethyl Ester) Cell_Membrane Cell Membrane Etiroxate->Cell_Membrane Esterase Intracellular Esterases Cell_Membrane->Esterase Acid Etiroxate Carboxylic Acid (Active Metabolite) Esterase->Acid Hydrolysis TR_Beta TR-Beta Receptor Activation Acid->TR_Beta Genomic Action ANT_UCP ANT / UCP2 / UCP3 Interaction Acid->ANT_UCP Non-Genomic Action PGC1a PGC-1α / NRFs Upregulation TR_Beta->PGC1a CPT1 CPT-1 Activity (Fatty Acid Entry) PGC1a->CPT1 Biogenesis Proton_Leak Increased Proton Leak (Uncoupling) ANT_UCP->Proton_Leak OCR Increased OCR (State 4) Proton_Leak->OCR CPT1->OCR Substrate Supply

Caption: Dual-action pathway of Etiroxate Carboxylic Acid involving genomic upregulation of biogenesis and non-genomic modulation of proton leak.

Experimental Protocols (Self-Validating Systems)

Seahorse XF Mito Stress Test (Validation Protocol)

This protocol quantifies the uncoupling effect and respiratory capacity.

Reagents:

  • Vehicle: DMSO (Final concentration < 0.1%).

  • Compound: Etiroxate Carboxylic Acid (Titration: 1 µM – 50 µM). Note: Use the acid form for direct mitochondrial assays; use the ester for whole-cell 24h+ incubations.

  • Stressors: Oligomycin (1.5 µM), FCCP (0.5 - 2.0 µM), Rotenone/Antimycin A (0.5 µM).

Workflow:

  • Seed Cells: HepG2 or Primary Hepatocytes (20,000 cells/well).

  • Treatment: Incubate with Etiroxate Carboxylic Acid for 1 hour (acute) or 24 hours (chronic/biogenesis).

  • Assay Media: XF DMEM (pH 7.4) + 10 mM Glucose + 1 mM Pyruvate + 2 mM Glutamine.

  • Injection Strategy:

    • Port A: Oligomycin (Measures ATP-linked respiration).

    • Port B: FCCP (Measures Maximal Respiratory Capacity).

    • Port C: Rot/AA (Measures Non-Mitochondrial Respiration).

Data Interpretation Matrix:

ParameterExpected Shift (vs. Control)Physiological Meaning
Basal Respiration Increase (↑) Elevated metabolic demand and proton leak.
ATP Production Neutral / Slight ↓ Maintenance of ATP despite leak (compensated by higher OCR).
Proton Leak Significant Increase (↑↑) Direct evidence of uncoupling activity.
Maximal Respiration Increase (↑) Evidence of increased ETC capacity (if chronic treatment).
Coupling Efficiency Decrease (↓) Ratio of ATP-linked to Basal respiration drops.
CPT-1 Activity Assay (Fatty Acid Oxidation)

To confirm the lipid-lowering mechanism is mitochondrial:

  • Isolate mitochondria from treated hepatocytes via differential centrifugation.

  • Incubate with [14C]-Palmitoyl-CoA and Carnitine .

  • Stop reaction with HCl; extract [14C]-Palmitoylcarnitine with butanol.

  • Validation: Activity should be inhibited by Malonyl-CoA . Etiroxate treatment should show resistance to Malonyl-CoA inhibition or elevated baseline activity.

Visual Workflow: Experimental Design

Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Output Phase 3: Data Output Step1 Cell Culture (HepG2 / Primary) Step2 Drug Treatment (Etiroxate Acid) Step1->Step2 Seahorse Seahorse XF (Respirometry) Step2->Seahorse Live Cell Enzyme Spectrophotometry (Enzyme Activity) Step2->Enzyme Lysate Western Western Blot (PGC-1α / UCPs) Step2->Western Lysate OCR_Data OCR Profiles (Leak quantification) Seahorse->OCR_Data Biogen_Data Protein Expression (Biogenesis markers) Western->Biogen_Data

Caption: Integrated workflow for validating mitochondrial modulation by Etiroxate.

Safety & Toxicity Considerations

While Etiroxate is "mild," the carboxylic acid metabolite is a potent thyromimetic.

  • Therapeutic Window: The margin between "increased metabolic rate" and "hyperthermic uncoupling" is narrow.

  • Toxicity Marker: Monitor Lactate production. If OXPHOS is uncoupled too severely, cells will switch to glycolysis (Warburg effect), spiking lactate levels.

  • Control: Always use Etomoxir (CPT-1 inhibitor) in parallel to verify that OCR increases are fatty-acid derived.

References

  • Skulachev, V. P. (1996).[4] "Role of uncoupling in physiological regulation."[5] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Cioffi, F. et al. (2022). "Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones." Cells. Link

  • Bratman, S. (2016). "Effects of the Environment, Chemicals and Drugs on Thyroid Function." Endotext. Link

  • Harper, M. E. et al. (2001). "Mitochondrial uncoupling as a target for drug development for the treatment of obesity."[6] Obesity Reviews. Link

  • Soboll, S. (1993). "Thyroid hormone action on mitochondrial energy transfer."[4][5] Biochimica et Biophysica Acta. Link

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Methodological & Application

Protocols for dissolving etiroxate carboxylic acid in DMSO vs NaOH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ETX Optimizing Solubilization Strategies for Etiroxate Carboxylic Acid: DMSO vs. Alkaline Aqueous Protocols

Executive Summary & Chemical Context

Etiroxate Carboxylic Acid (the free acid metabolite of the lipid-lowering agent Etiroxate) is a thyromimetic compound structurally analogous to Thyroxine (T4), distinguished by an


-methyl substitution.[1] Like its parent iodothyronines, it exhibits significant lipophilicity and poor aqueous solubility at neutral pH, presenting challenges for in vitro and in vivo dosing.[1]

This guide details two distinct solubilization workflows:

  • DMSO Solubilization: Ideal for high-concentration cryo-stocks and biochemical assays tolerant of organic solvents.[1]

  • NaOH-Assisted Solubilization: Required for animal studies or cell cultures sensitive to DMSO, utilizing the molecule's acidic moieties to form a water-soluble sodium salt.[1]

Chemical Basis for Solubilization:

  • The Challenge: The molecule possesses a zwitterionic backbone (amino acid) and a highly lipophilic tetra-iodinated diphenyl ether core. At physiological pH (7.4), the zwitterionic nature often leads to aggregation or precipitation (isoelectric precipitation).

  • The DMSO Solution: DMSO (Dimethyl sulfoxide) acts as a polar aprotic solvent, disrupting the crystal lattice via dipole-dipole interactions without chemically altering the solute.[1]

  • The NaOH Solution: The molecule contains two acidic protons: the carboxylic acid (

    
    ) and the phenolic hydroxyl (
    
    
    
    ).[1] Strong bases (NaOH) deprotonate both, creating a dianion with high aqueous solubility due to charge repulsion and hydration shell formation.

Protocol A: DMSO Solubilization (Standard Stock)[1]

Application: High-throughput screening (HTS), enzymatic assays, and long-term storage.[1]

Reagents & Equipment
  • Etiroxate Carboxylic Acid (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade,

    
    99.9%).[1]
    
  • Vortex mixer and Ultrasonic water bath.[1]

  • Amber glass vials (to prevent photolysis of iodinated bonds).[2]

Step-by-Step Methodology
  • Calculation: Calculate the mass required for a 10 mM or 25 mM stock.

    • Note: Do not exceed 50 mM in DMSO; viscosity and aggregation may occur.

  • Weighing: Weigh the solid directly into an amber glass vial.

    • Expert Tip: Avoid using plastic microfuge tubes for long-term storage of iodinated compounds in DMSO, as leaching can occur.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate at 40 kHz for 5 minutes at room temperature. Avoid heating above 37°C to prevent deiodination.

  • Validation: Inspect against a light source. The solution must be completely clear and yellow-tinted (characteristic of iodinated compounds).

Storage: Aliquot and store at -20°C. Stable for 6–12 months. Avoid repeated freeze-thaw cycles.

Protocol B: NaOH-Assisted Solubilization (Aqueous)

Application: Animal dosing (gavage/IP), cell culture (where DMSO <0.1% is required), and physiological buffers.[1]

Reagents
  • 1.0 N NaOH (Freshly prepared).[1]

  • PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl).

  • pH Meter (Micro-probe recommended).[1]

Step-by-Step Methodology
  • Initial Wetting: Weigh the solid into a tube. Add a minimal volume of 1.0 N NaOH (e.g., 50–100

    
    L per mg of compound).
    
    • Mechanism:[1][3] This high pH (>12) instantly forces the phenol and carboxyl groups into their ionized salt forms.

  • Dissolution: Vortex until the solution is clear. The solution will be alkaline.[4][5][6]

  • Dilution (The Critical Step): Slowly add the target aqueous buffer (e.g., PBS) to reach the final volume.

    • Caution: As you dilute, the pH will drop.[1] If the pH drops below the phenolic

      
       (approx pH 8.5–9.0), the compound may precipitate.
      
  • pH Adjustment (Optional but Risky): If neutral pH is strictly required, slowly lower pH with dilute HCl while stirring rapidly. Stop immediately if turbidity (cloudiness) appears.

    • Expert Insight: For Thyroxine analogs, it is often safer to keep the stock slightly alkaline (pH 9–10) and allow the large volume of cell culture media or blood (in vivo) to buffer the small injection volume naturally.

Comparative Analysis & Specifications

FeatureDMSO ProtocolNaOH Protocol
Primary Mechanism Dipole-Dipole SolvationIonization (Salt Formation)
Max Solubility High (~25–50 mg/mL)Moderate (~2–5 mg/mL)
Stability High (Months at -20°C)Low (Days; prone to oxidation)
Biological Toxicity Toxic to cells >0.1% v/vpH shock potential if not buffered
Sterilization 0.2

m PTFE Filter
0.2

m PES/Nylon Filter
Best For Stock solutions, HTSAcute in vivo dosing, Media spikes

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct vehicle based on experimental constraints.

Solubilization_Workflow Start Start: Etiroxate Carboxylic Acid App_Check Determine Downstream Application Start->App_Check Branch_DMSO Biochemical Assay / HTS (DMSO Tolerant) App_Check->Branch_DMSO High Tolerance Branch_Vivo In Vivo / Sensitive Cells (No Organic Solvents) App_Check->Branch_Vivo Low Tolerance Process_DMSO Dissolve in 100% DMSO (Max 50 mM) Branch_DMSO->Process_DMSO Dilution_DMSO Dilute into Assay Buffer (Keep DMSO < 1%) Process_DMSO->Dilution_DMSO Success_DMSO Stable Stock Solution (-20°C Storage) Dilution_DMSO->Success_DMSO Process_NaOH 1. Dissolve in 1N NaOH (Small Vol) 2. Dilute with Saline/PBS Branch_Vivo->Process_NaOH Check_pH Check pH Stability (Must stay > pH 8.5) Process_NaOH->Check_pH Success_NaOH Fresh Dosing Solution (Use Immediately) Check_pH->Success_NaOH Clear Solution Fail_Precip Precipitation Risk (If pH < pKa) Check_pH->Fail_Precip Cloudy/Turbid

Caption: Workflow for selecting the optimal solvent system based on biological tolerance and stability requirements.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5460029, Etiroxate.[1] Retrieved from [Link][1]

  • ResearchGate. (2022).[1][6] Discussion: Preparation of Triiodothyronine (T3) for Cell Culture. Retrieved from [Link]

Sources

In vitro glutamate dehydrogenase inhibition assay using etiroxate acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Glutamate Dehydrogenase Inhibition by Etiroxate Acid

Abstract

This application note details a robust, self-validating protocol for evaluating the inhibition of Glutamate Dehydrogenase (GDH) by Etiroxate Acid , a thyromimetic derivative.[1] While GDH is central to nitrogen metabolism and anaplerosis, its dysregulation is linked to hyperinsulinism/hyperammonemia (HI/HA) syndrome.[1] Thyroxine (


) and its analogs, such as etiroxate acid, are known to exert potent allosteric inhibition on GDH.[1] This guide provides a standardized spectrophotometric workflow to determine the half-maximal inhibitory concentration (

) and the mode of inhibition (

), utilizing continuous kinetic monitoring of NADH formation at 340 nm.

Introduction & Mechanistic Rationale

Glutamate Dehydrogenase (GDH) (EC 1.4.1.[1][2]3) is a hexameric mitochondrial enzyme that catalyzes the reversible oxidative deamination of L-glutamate to


-ketoglutarate (

-KG) and ammonia, using NAD

or NADP

as a cofactor.[1]

The Etiroxate Connection: Etiroxate acid (DL-


-methyl-thyroxine) is structurally analogous to Thyroxine (

).[1] Mammalian GDH possesses a unique allosteric regulatory site for thyroid hormones, distinct from the GTP inhibitory site and the ADP activation site. Binding of thyromimetics like etiroxate acid induces a conformational change that locks the enzyme in an abortive complex or reduces the affinity for the substrate, effectively silencing catalytic turnover.
Figure 1: GDH Regulatory Pathway & Inhibition Logic[2]

GDH_Pathway Glu L-Glutamate GDH GDH Enzyme (Hexamer) Glu->GDH NAD NAD+ NAD->GDH aKG α-Ketoglutarate GDH->aKG NADH NADH (Abs 340nm) GDH->NADH NH4 NH4+ GDH->NH4 ADP ADP (Activator) ADP->GDH Promotes Open State GTP GTP (Inhibitor) GTP->GDH Stabilizes Closed State Etiroxate Etiroxate Acid (Allosteric Inhibitor) Etiroxate->GDH Inhibits Turnover (Thyroid Binding Site)

Caption: Mechanistic pathway of GDH catalysis. Etiroxate acid acts as a negative allosteric modulator, distinct from GTP, preventing the oxidative deamination of glutamate.

Materials & Reagents

To ensure reproducibility, use analytical grade reagents.

ComponentSpecificationStorageNotes
GDH Enzyme Bovine Liver Type I (lyophilized)-20°CHigh purity essential to avoid background NADH oxidation.[1]
Substrate L-Glutamate (Monosodium salt)RTPrepare fresh 0.5 M stock.
Cofactor

-NAD

(Free Acid)
-20°CPrepare fresh; unstable in solution >4 hours.[1]
Inhibitor Etiroxate Acid -20°CCritical: Dissolve in 100% DMSO to 10 mM stock.[1] Hydrophobic.[1]
Assay Buffer 100 mM Potassium Phosphate, pH 8.04°CInclude 0.1 mM EDTA to chelate trace metals.[1]
Control DMSO (Dimethyl sulfoxide)RTVehicle control (Max 1% final concentration).[1]

Experimental Protocol

Reagent Preparation
  • Assay Buffer (1X): 100 mM

    
    , pH 8.0. Filter through 0.22 
    
    
    
    m membrane.[1]
  • Enzyme Stock: Dissolve lyophilized GDH in Assay Buffer to 100 Units/mL. Keep on ice.

    • Validation: Measure protein conc.[1] via Bradford/BCA to calculate Specific Activity.[1]

  • Substrate Mix (2X): Prepare a mix containing 10 mM L-Glutamate and 1 mM NAD

    
     in Assay Buffer.
    
  • Inhibitor Series: Prepare serial dilutions of Etiroxate Acid in DMSO.

    • Range: 0.1

      
      M to 100 
      
      
      
      M final concentration.[1]
    • Vehicle: Ensure all points have constant DMSO (e.g., 1%).[1]

Assay Workflow (96-Well Plate Format)

Figure 2: Step-by-Step Assay Workflow

Assay_Workflow Step1 1. Prepare Plate (Clear 96-well) Step2 2. Add Enzyme (50 µL GDH) Step1->Step2 Step3 3. Add Inhibitor (10 µL Etiroxate Acid) Step2->Step3 Step4 4. Pre-Incubation (10 min @ 25°C) Step3->Step4 Step5 5. Initiate Reaction (Add 40 µL Substrate Mix) Step4->Step5 Step6 6. Kinetic Read (340 nm, 5-10 min) Step5->Step6

Caption: Sequential workflow for the in vitro inhibition assay. Pre-incubation allows equilibrium binding of the inhibitor.

Detailed Steps:

  • Blanking: Add 100

    
    L Assay Buffer to "Blank" wells.[1]
    
  • Enzyme Addition: Add 50

    
    L of diluted GDH (0.5 U/mL final) to sample wells.
    
  • Inhibitor Addition: Add 10

    
    L of Etiroxate Acid dilution series to appropriate wells.
    
    • Control: Add 10

      
      L pure DMSO to "No Inhibitor" (100% Activity) wells.[1]
      
  • Pre-Incubation: Incubate for 10 minutes at 25°C .

    • Why? Thyroxine analogs are bulky and lipophilic; equilibrium binding requires time before substrate competition begins.[1]

  • Initiation: Add 40

    
    L of Substrate Mix  (Final: 5 mM Glu, 0.5 mM NAD
    
    
    
    ).
  • Measurement: Immediately place in plate reader.

    • Mode: Kinetic.[1]

    • Wavelength: 340 nm.[1]

    • Interval: 30 seconds for 10 minutes.

    • Shake: 3 seconds before first read.

Data Analysis & Interpretation

Calculation of Velocity ( )

Calculate the slope ($ \Delta A_{340} / \text{min} $) for the linear portion of the curve (typically minutes 1–5).[1]


[1]
  • 
     (NADH extinction coefficient) = 
    
    
    
    .[1]
  • 
     (Pathlength) 
    
    
    
    for 100
    
    
    L in standard 96-well plate.[1]
Determination

Normalize velocity to the vehicle control (


):


Plot % Activity (Y) vs. Log[Etiroxate Acid] (X).[1] Fit using a non-linear regression (4-parameter logistic):

[1]
Mode of Inhibition (Lineweaver-Burk)

To determine if etiroxate acid is competitive, non-competitive, or mixed:

  • Run the assay with varying Glutamate concentrations (0.5

    
     to 5 
    
    
    
    ) at 3 fixed inhibitor concentrations (e.g., 0,
    
    
    ,
    
    
    ).[1]
  • Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at Y-axis.[1]

    • Non-Competitive: Lines intersect at X-axis.[1]

    • Mixed/Allosteric: Lines intersect in the second quadrant (typical for thyromimetics).[1]

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitate in wells Etiroxate acid insolubilityDo not exceed 100

M. Ensure DMSO < 2%. Warm buffer to 25°C.
Non-linear kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration.[1] Ensure measurement is within initial velocity (

conversion).
High Background Impure GDH or NADH contaminationUse "No Enzyme" control.[1] Subtract blank slope from all samples.[1]
No Inhibition Ester vs. Acid confusionEnsure you are using Etiroxate Acid (free acid), not the ethyl ester, unless esterases are present.[1]

References

  • Smith, T.J., et al. (2001).[1] "Structures of glutamate dehydrogenase complexes elucidate the molecular basis of allosteric regulation."[1][3] Journal of Molecular Biology. Link

  • Li, M., et al. (2014).[1][4] "The role of glutamate dehydrogenase in the ageing brain." Frontiers in Endocrinology. Link

  • BioAssay Systems. (n.d.).[1] "QuantiChrom™ Glutamate Dehydrogenase Assay Kit Protocol." BioAssay Systems. Link

  • Santa Cruz Biotechnology. (n.d.).[1] "Glutamate Dehydrogenase Inhibitors: Etiroxate Properties." SCBT. Link

  • PubChem. (2023).[1] "Etiroxate Acid Compound Summary." National Library of Medicine.[1] Link

Sources

Cell culture dosing strategies for α-methyl-thyroxine derivatives

Precision Dosing Strategies for -Methyl-Thyroxine Derivatives in Cell Culture

Application Note & Protocol Guide

Abstract


Introduction: The Stability-Solubility Paradox

The primary utility of

metabolic stability

However, this structural modification exacerbates the inherent challenges of thyroid hormone culture:

  • Hydrophobicity: High partition coefficient (LogP) leads to rapid adsorption to plasticware.

  • Serum Interference: Standard Fetal Bovine Serum (FBS) contains endogenous T4 (~100 nM) and carrier proteins that sequester >99% of added drug.

  • Light Sensitivity: The diphenyl ether structure is susceptible to photodegradation.

Scientific Rationale: To generate reliable

Pre-Experimental Planning

Media Selection: The "Stripped" Requirement

Standard FBS is incompatible with

Charcoal-Stripped FBS (CS-FBS)
Media ComponentStatusRationale
Standard FBS FORBIDDEN Contains ~100 nM T4; masks low-dose effects.
CS-FBS REQUIRED Activated charcoal removes lipophilic hormones (T3/T4, Cortisol).
Serum-Free (defined) ALTERNATIVE Eliminates protein binding but may induce cell stress/apoptosis.
Phenol Red CAUTION Weak estrogenic activity; generally safe for Thyroid Receptor (TR) studies but avoid if cross-talk suspected.
Mechanism of Action Visualization

Understanding the pathway is essential for selecting the readout time-point.

TR_PathwayExtracellularExtracellular SpaceMCT8MCT8 Transporter(SLC16A2)Extracellular->MCT8α-Me-T4UptakeCytoplasmCytoplasmMCT8->CytoplasmDeiodinaseDeiodinases(BLOCKED by α-Methyl)Cytoplasm->DeiodinaseResistantNucleusNucleusCytoplasm->NucleusTranslocationTRThyroid Receptor(TRα/TRβ)Nucleus->TRBindingTRETRE (Response Element)TR->TREDimerizationmRNATarget GenemRNATRE->mRNATranscription

Figure 1: Pathway logic.[1]

Protocol 1: Stock Preparation & Handling[2]

Objective: Create a stable, concentrated stock without precipitation. Reagents:

  • 
    -Methyl-Thyroxine derivative (Solid).
    
  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • 1N NaOH (Alternative solvent, see note).

Step-by-Step:

  • Solvent Choice:

    • Primary Recommendation:DMSO . Dissolves lipophilic analogs well; keeps compound stable at -20°C.

    • Alternative:1N NaOH .[2][3] Use only if DMSO toxicity is observed in your specific cell line. Warning: NaOH stocks degrade faster due to oxidation.

  • Weighing: Weigh powder into an Amber Glass Vial .

    • Critical: Do not use clear plastic tubes. Light induces deiodination (photolysis).

  • Dissolution:

    • Add DMSO to achieve a 10 mM master stock.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be crystal-clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Aliquot 20–50

      
      L into amber microcentrifuge tubes.
      
    • Store at -20°C . Avoid freeze-thaw cycles (max 3 cycles).

Protocol 2: "Pulse-Chase" Dosing Strategy

Objective: Administer the drug while minimizing serum sequestration and plastic adsorption.

Experimental Workflow:

WorkflowStock10 mM Stock(DMSO)Intermed100x Intermediate(Serum-Free Media)Stock->Intermed1:1000 Dilution(Vortex Immediately)Final1x Dosing Soln(Media + 10% CS-FBS)Intermed->Final1:100 DilutionCellsCell Monolayer(Pre-starved 24h)Final->CellsAdd to Wells

Figure 2: Serial dilution workflow designed to prevent precipitation shock.

Step-by-Step:

  • Cell Preparation (The "Starvation" Phase):

    • 24 hours prior to dosing, wash cells with PBS.

    • Replace media with CS-FBS Media (Media + 10% Charcoal-Stripped FBS).

    • Why: This depletes intracellular stores of thyroid hormones.

  • Intermediate Dilution (Critical):

    • Never add 100% DMSO stock directly to the cell well. It causes local protein precipitation.

    • Prepare a 100x Intermediate in serum-free media.

    • Example: To dose at 1

      
      M, dilute 10 mM stock 1:100 
      
      
      100
      
      
      M intermediate.
  • Final Dosing:

    • Dilute the 100x Intermediate 1:100 into the final culture volume (containing CS-FBS).

    • Vehicle Control: Prepare a matching DMSO control (final concentration <0.1%).

  • Incubation Times:

    • Uptake Assays (MCT8): 5 min – 60 min.

    • Gene Expression (qPCR): 6 hours – 24 hours.

    • Proliferation:[4] 48 hours – 72 hours (requires re-dosing every 24h due to plastic adsorption).

Protocol 3: Validation & Functional Readout

Objective: Confirm that the observed effect is specific to the

Cytotoxicity Check (Mandatory)

Before assessing potency, rule out mitochondrial toxicity.

  • Assay: MTT or CellTiter-Glo.

  • Threshold: Doses causing >10% viability loss must be excluded.

    
    -methyl derivatives can be toxic at >10 
    
    
    M.
Specificity Control (The "MCT8 Block")

To prove the drug enters via the thyroid transporter (MCT8) rather than passive diffusion:

  • Pre-treat cells with 10

    
    M Silychristin  (a specific MCT8 inhibitor) for 30 mins.
    
  • Dose with

    
    -Me-T4.
    
  • Expected Result: If uptake is transporter-mediated, Silychristin should blunt the response.

Data Reporting Table

Summarize your dosing validation using this format:

ParameterRecommended RangeValidation Method
Vehicle (DMSO) < 0.1% v/vVisual inspection (precipitate) + Viability assay
Dose Linearity 1 nM – 1

M
qPCR of target gene (e.g., KLF9 or HR)
Serum Type Charcoal-StrippedCompare response vs. Standard FBS (Response should be blunted in Std FBS)
Exposure Time 24 HoursTime-course pilot (6, 12, 24, 48h)

Troubleshooting Guide

  • Issue: High variability between replicates.

    • Root Cause:[5][6] Adsorption to plastic.

    • Solution: Use glass-coated plates or add 0.1% BSA (Fatty Acid Free) to the media to act as a carrier, stabilizing the concentration without binding as tightly as TBG.

  • Issue: No response in Gene Expression.

    • Root Cause:[5][6] Residual T4 in serum.

    • Solution: Verify the "Starvation" step (Section 4, Step 1) was performed for at least 24 hours.[7]

  • Issue: Precipitation in media.

    • Root Cause:[5][6] "Shock" dilution.

    • Solution: Ensure the intermediate dilution step (Section 4, Step 2) is followed. Do not jump from 100% DMSO to Aqueous Media.

References

  • MCT8 Transport Mechanism: Groeneweg, S., et al. (2020). "The role of MCT8 in thyroid hormone transport." Endocrine Reviews. Link

  • Charcoal Stripping Protocol: Sigma-Aldrich Technical Bulletin. "Protocol for Charcoal-stripping FBS to Deplete Hormones." Link

  • Thyroid Hormone Solubility: Cayman Chemical Product Information. "L-Thyroxine Solubility and Stability." Link

  • MCT8 Inhibitors (Silychristin): Johannes, J., et al. (2016). "Silychristin, a Flavonolignan Derived from the Milk Thistle, Is a Potent Inhibitor of the Thyroid Hormone Transporter MCT8." Endocrinology. Link

Application Note: HPLC Method Development for Detecting Etiroxate Carboxylic Acid in Plasma

Author: BenchChem Technical Support Team. Date: February 2026


-methylthyroxine)
Matrix:  Human/Rat Plasma

Executive Summary & Scientific Rationale

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Etiroxate Carboxylic Acid in plasma. Etiroxate (DL-


-methylthyroxine ethyl ester) is a thyromimetic agent used for its lipid-lowering properties. Upon administration, it is rapidly hydrolyzed by plasma esterases into its free acid form, 

-methylthyroxine
, which is the primary bioactive analyte for pharmacokinetic (PK) monitoring.
The Bioanalytical Challenge

Developing a method for this analyte presents three distinct physicochemical hurdles:

  • Amphoteric Nature: The molecule contains a carboxylic acid (pKa

    
     2.4), a phenolic hydroxyl (pKa 
    
    
    
    6.8), and an amine (pKa
    
    
    10). This zwitterionic character requires precise pH control to ensure consistent retention.
  • High Protein Binding: Like endogenous thyroxine (T4), etiroxate carboxylic acid exhibits

    
     plasma protein binding (TBG, Albumin), necessitating aggressive sample preparation to release the analyte.
    
  • Structural Similarity: It must be chromatographically resolved from endogenous T4 and T3 to prevent false positives.

Physicochemical Profile & Column Selection[1][2]

Understanding the molecule is the first step in method design.

PropertyValue / CharacteristicImpact on Method
Chemical Structure Iodinated Thyronine BackboneHigh hydrophobicity; strong UV absorbance at 225 nm (due to Iodine).
LogP ~4.5 (Lipophilic)Strong retention on C18 phases; requires high % organic modifier.
pKa (Acid) ~2.4Mobile phase pH must be

to suppress ionization and maximize retention.
Solubility Poor in water; Soluble in MeOH/ACNSample reconstitution solvent must contain organic component (e.g., 50% MeOH).

Column Recommendation:

  • Primary Choice: C18 (Octadecyl) with high carbon load (>15%) and end-capping.

    • Example: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18.

  • Rationale: The high lipophilicity of the iodinated rings requires a strong hydrophobic stationary phase. End-capping reduces silanol interactions with the amine group, preventing peak tailing.

Sample Preparation Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[3]

While Protein Precipitation (PPT) is faster, it leaves phospholipids that shorten column life. Traditional Liquid-Liquid Extraction (LLE) using Ethyl Acetate is effective but labor-intensive.

Recommended Protocol: SALLE We utilize a "Salting-Out" approach using Acetonitrile and Ammonium Sulfate. This separates the water (plasma) from the organic phase (containing the drug) without the need for toxic chlorinated solvents, yielding high recovery (>90%).

Step-by-Step Extraction Workflow
  • Aliquot: Transfer 200

    
    L  of plasma into a 2.0 mL microcentrifuge tube.
    
  • Internal Standard: Add 20

    
    L  of Internal Standard (e.g., L-Thyroxine-
    
    
    
    C
    
    
    or a structural analog like 3,5-Diiodo-L-thyronine). Vortex 10 sec.
  • Salting Out: Add 100

    
    L  of Saturated Ammonium Sulfate solution (approx. 4M).
    
    • Mechanism:[1][2][3] The high ionic strength reduces the solubility of proteins and the drug in the aqueous phase.

  • Extraction: Add 600

    
    L  of cold Acetonitrile (ACN).
    
  • Agitation: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Result: Three layers form: a bottom salt/water layer, a middle protein pellet, and a top ACN layer containing the analyte.

  • Transfer: Carefully remove 400

    
    L  of the top organic layer to a fresh tube.
    
  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100

    
    L  of Mobile Phase. Vortex and transfer to HPLC vial.
    

Chromatographic Conditions

This method uses an acidic mobile phase to keep the carboxylic acid protonated (neutral), ensuring it interacts with the C18 chain rather than eluting in the void volume.

  • Instrument: HPLC with UV/Vis or PDA Detector.

  • Column: C18,

    
     mm, 5 
    
    
    
    m particle size.
  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35°C (improves mass transfer and peak shape).

  • Injection Volume: 20

    
    L.
    
  • Detection: UV at 225 nm .[5][4]

    • Note: While 254 nm is common for aromatics, the iodine-carbon bonds in thyronine analogs exhibit a strong absorption maximum near 225 nm, providing 5-10x greater sensitivity.

Mobile Phase Optimization
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).
    
  • Mobile Phase B: Acetonitrile (ACN).

Isocratic Mode (Recommended for Routine QC):

  • Ratio: 60% ACN / 40% Aqueous Acid.

  • Run Time: ~10-12 minutes.

  • Expected Retention: Etiroxate Acid elutes at ~6-7 minutes.

Gradient Mode (Recommended for Complex Plasma Matrices):

Time (min) % Mobile Phase B (ACN) Event
0.0 40 Initial Hold
1.0 40 Injection
8.0 90 Elution of Analyte
10.0 90 Column Wash
10.1 40 Re-equilibration

| 15.0 | 40 | End |

Visualizing the Method Logic

The following diagram illustrates the critical decision pathways in optimizing this specific method, highlighting the relationship between pH and retention.

MethodLogic Analyte Analyte: Etiroxate Acid (Amphoteric) pH_Decision Mobile Phase pH Optimization Analyte->pH_Decision pKa Analysis Acidic pH < 3.0 (Formic Acid) pH_Decision->Acidic Select Neutral pH > 6.0 (Ammonium Acetate) pH_Decision->Neutral Avoid Result_Acid COOH Protonated (Neutral Charge) High Retention on C18 Acidic->Result_Acid Result_Neutral COO- Ionized (Negative Charge) Elutes in Void Volume Neutral->Result_Neutral Detection Detection: UV 225 nm (Iodine Absorbance) Result_Acid->Detection Successful Separation

Figure 1: Decision matrix for mobile phase selection based on the pKa of Etiroxate Carboxylic Acid.

Method Validation Protocol (FDA/ICH M10 Compliant)

To ensure scientific integrity, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 .

A. Linearity & Range
  • Requirement: Construct a calibration curve using 6-8 non-zero standards.

  • Range: 10 ng/mL (LLOQ) to 2000 ng/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[6][4] Back-calculated concentrations must be within
    
    
    (20% for LLOQ).
B. Accuracy & Precision
  • Protocol: Prepare Quality Control (QC) samples at three levels:

    • Low QC (3x LLOQ)

    • Mid QC (50% of range)

    • High QC (75% of range)

  • Replicates: Run 5 replicates per level over 3 separate days.

  • Criteria: The Coefficient of Variation (%CV) and Relative Error (%RE) must be

    
    .
    
C. Selectivity & Specificity[7][8][9]
  • Test: Analyze blank plasma from 6 different donors (to account for biological variability).

  • Goal: Ensure no endogenous peaks (specifically T3 or T4) interfere at the retention time of Etiroxate Acid.

  • Resolution: Calculate USP Resolution (

    
    ) between Etiroxate Acid and T4; target 
    
    
    
    .
D. Recovery (Extraction Efficiency)
  • Calculation: Compare peak areas of extracted samples (pre-extraction spike) vs. unextracted standards (post-extraction spike).

  • Target:

    
     recovery is ideal, but consistency (low CV) is more important than absolute magnitude.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between amine group and residual silanols.Ensure column is "End-capped". Add 10mM Triethylamine (TEA) to mobile phase if using older silica columns.
Low Sensitivity Incorrect wavelength or sample dilution.Verify detection at 225 nm (not 254 nm). Increase injection volume to 50

L.
Drifting Retention pH fluctuation or temperature change.Use a column oven (35°C). Buffer the aqueous phase (Phosphate pH 2.5) instead of just using acid additive.
Ghost Peaks Protein carryover.Add a "Sawtooth" wash step (100% ACN) at the end of the gradient.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Etiroxate. National Library of Medicine. Retrieved from [Link]

Sources

Synthesis of O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-α-methyl-tyrosine

Application Note: Total Synthesis of -Methyl-Thyroxine

Executive Summary & Retrosynthetic Strategy

The synthesis of

  • The Diphenyl Ether Linkage: Constructing the thyronine core requires coupling a phenolic ring with a tyrosine precursor.

  • The Quaternary

    
    -Carbon:  The 
    
    
    -methyl group prevents the use of standard tyrosine starting materials. The amino acid tail must be constructed de novo from a ketone intermediate via the Bucherer-Bergs reaction .
Retrosynthetic Analysis

The synthesis is disconnected into three phases:

  • Phase A (Skeleton): Construction of the diphenyl ether aldehyde via nucleophilic aromatic substitution (

    
    ).
    
  • Phase B (Tail Construction): Conversion of the aldehyde to an

    
    -methyl amino acid via a phenylacetone intermediate and hydantoin formation.
    
  • Phase C (Functionalization): Sequential iodination to install the four iodine atoms at specific positions.

RetrosynthesisTargetα-Methyl-Thyroxine(Target Molecule)HydantoinHydantoin IntermediateTarget->HydantoinHydrolysis & IodinationKetoneDiiodo-Diphenyl Ether Ketone(Key Intermediate)Hydantoin->KetoneBucherer-BergsCouplingCoupling Precursors:4-Methoxyphenol + 3,5-Dinitro-benzaldehydeKetone->CouplingHenry Rxn & Reduction

Figure 1: Retrosynthetic logic flow from target to commercially available precursors.

Chemical Strategy: The Modified Chalmers-Jorgensen Route

We utilize a robust modification of the classical Chalmers method , optimized for the

nitro groups
Key Reaction Mechanisms
  • 
     Coupling:  3,5-Dinitro-4-chlorobenzaldehyde reacts with 4-methoxyphenol. The electron-withdrawing nitro groups activate the ring for nucleophilic attack.
    
  • Henry Reaction (Nitroaldol): Condensation with nitroethane introduces the two carbons and the methyl group required for the side chain.

  • Reductive Hydrolysis: Iron/HCl reduction converts the nitroalkene to a ketone (Nef-like) and simultaneously reduces the aromatic nitro groups to amines.

  • Bucherer-Bergs Synthesis: The ketone is converted to a hydantoin, which is the precursor to the

    
    -disubstituted amino acid.
    

Detailed Experimental Protocol

Phase 1: Construction of the Diphenyl Ether Core

Step 1.1: Coupling

  • Reagents: 3,5-Dinitro-4-chlorobenzaldehyde (23.0 g, 0.1 mol), 4-Methoxyphenol (14.9 g, 0.12 mol), KOH (6.7 g), Pyridine (100 mL).

  • Procedure:

    • Dissolve 4-methoxyphenol in pyridine and add KOH. Stir for 30 min to form the phenoxide.

    • Add 3,5-dinitro-4-chlorobenzaldehyde slowly.

    • Reflux the mixture for 2–3 hours. The solution will turn dark deep red/brown.

    • Workup: Pour onto crushed ice/HCl. The crude ether precipitates. Filter and recrystallize from ethanol.

  • Product: 3,5-Dinitro-4-(4'-methoxyphenoxy)benzaldehyde.

Step 1.2: Side Chain Extension (Henry Reaction)

  • Reagents: Product 1.1 (10 g), Nitroethane (30 mL), Ammonium Acetate (2 g), Glacial Acetic Acid (50 mL).

  • Procedure:

    • Combine reagents and reflux for 4 hours.

    • Cool to crystallize the yellow nitroalkene.

    • Validation: NMR should show the disappearance of the aldehyde proton and appearance of the alkene proton.

  • Product: 1-[3,5-dinitro-4-(4'-methoxyphenoxy)phenyl]-2-nitropropene.

Phase 2: Formation of the Key Ketone Intermediate

Step 2.1: Reductive Hydrolysis

  • Rationale: We must convert the nitroalkene to a ketone and the aromatic nitros to amines simultaneously to prepare for iodination.

  • Reagents: Iron powder (40 mesh, excess), FeCl3 (cat.), HCl (conc.), Methanol/Water.

  • Procedure:

    • Suspend the nitropropene in Methanol/Water (1:1).

    • Add Iron powder and catalytic FeCl3.

    • Add HCl dropwise at reflux. Vigorous hydrogen evolution occurs.

    • Reflux for 6 hours.

    • Workup: Filter hot to remove iron sludge. Basify filtrate with NaHCO3. Extract with Ethyl Acetate.[1]

  • Product: 1-[3,5-diamino-4-(4'-methoxyphenoxy)phenyl]-2-propanone.

Step 2.2: Installation of Inner Ring Iodines (Tetrazotization)

  • Reagents: NaNO2, H2SO4, KI, Urea.

  • Procedure:

    • Dissolve the diamino-ketone in 50% H2SO4 at 0°C.

    • Add aqueous NaNO2 dropwise (maintain <5°C) to form the bis-diazonium salt.

    • Add Urea to destroy excess nitrite.

    • Pour the cold diazonium solution into a solution of KI (excess) in water.

    • Heat to 80°C for 1 hour to drive off N2 and complete iodination.

  • Product: 1-[3,5-diiodo-4-(4'-methoxyphenoxy)phenyl]-2-propanone.

  • Checkpoint: This is the Key Intermediate . Verify mass (m/z) and purity via HPLC.

Phase 3: Hydantoin Formation & Amino Acid Generation

Step 3.1: Bucherer-Bergs Reaction

  • Reagents: Key Ketone (from 2.2), KCN (2.5 eq), (NH4)2CO3 (4 eq), Ethanol/Water (1:1).

  • Procedure:

    • Safety Warning: KCN is fatal if inhaled or swallowed. Use a sealed fume hood and cyanide sensors.

    • Mix ketone with carbonate and cyanide in solvent.[2]

    • Heat in a sealed pressure vessel (bomb) or reflux at 60°C for 24–48 hours.

    • Acidify carefully (in hood!) to precipitate the hydantoin.

  • Product: 5-Methyl-5-[3,5-diiodo-4-(4'-methoxyphenoxy)benzyl]hydantoin.

Step 3.2: Hydrolysis

  • Reagents: Ba(OH)2 (saturated), water.

  • Procedure:

    • Reflux the hydantoin in saturated barium hydroxide for 48 hours.

    • Precipitate BaCO3 with CO2 or H2SO4 (exact equivalent).

    • Filter. The filtrate contains the amino acid.

    • Adjust pH to 5.0 (isoelectric point) to crystallize.

  • Product: O-methyl-3,5-diiodo-α-methyl-thyronine.

Phase 4: Final Deprotection & Iodination

Step 4.1: Demethylation

  • Reagents: Hydriodic acid (HI, 57%), Red Phosphorus, Acetic Anhydride.

  • Procedure:

    • Reflux the O-methyl compound in HI/P/AcOH for 4 hours.

    • This cleaves the methyl ether to a phenol.

  • Product: 3,5-Diiodo-α-methyl-thyronine (

    
    -methyl-T2).
    

Step 4.2: Final Iodination (Outer Ring)

  • Reagents: I2, KI, Ethylamine (33% aq).

  • Procedure:

    • Dissolve

      
      -methyl-T2 in aqueous ethylamine.
      
    • Add I2/KI solution dropwise at room temperature. The phenol ring is highly activated and iodinates at the 3' and 5' positions.

    • Acidify with dilute acetic acid to precipitate the final product.

  • Final Product: O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-α-methyl-tyrosine .

Visual Workflow

SynthesisProtocolStartStart: 3,5-Dinitro-4-chlorobenzaldehydeStep11. Coupling (4-Methoxyphenol)Product: Diphenyl Ether AldehydeStart->Step1Step22. Henry Rxn (Nitroethane)Product: NitropropeneStep1->Step2Step33. Fe/HCl ReductionProduct: Diamino-KetoneStep2->Step3Reductive HydrolysisStep44. Sandmeyer (KI/NaNO2)Product: Diiodo-KetoneStep3->Step4TetrazotizationStep55. Bucherer-Bergs (KCN)Product: HydantoinStep4->Step5Ring FormationStep66. Hydrolysis & DemethylationProduct: α-Methyl-T2Step5->Step6Ba(OH)2 then HIFinal7. Final Iodination (I2/KI)Target: α-Methyl-T4Step6->FinalElectrophilic Subst.

Figure 2: Step-by-step synthetic workflow for α-Methyl-Thyroxine.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (C18, MeOH/H2O/TFA)
Identity Consistent with structure1H-NMR (DMSO-d6), MS (ESI+)
Melting Point 230–235°C (dec)Capillary Method
Isotopic Purity N/A (unless radio-labeled)Mass Spec

Critical QC Checkpoint: Ensure the removal of the methyl ether (Step 4.1) is complete before final iodination. The presence of a methoxy peak (~3.8 ppm) in NMR indicates incomplete deprotection.

References

  • Chalmers, J. R., Dickson, G. T., Elks, J., & Hems, B. A. (1949). The Synthesis of Thyroxine and Related Substances.[3][4][5][6][7] Part V. A Synthesis of L-Thyroxine from L-Tyrosine. Journal of the Chemical Society. Link

  • Jorgensen, E. C. (1976). Structure-Activity Relationships of Thyroxine Analogs. Pharmacology & Therapeutics B. Link

  • Sorimachi, K., & Cahnmann, H. J. (1977). A Simple Synthesis of [3,5-125I]Diiodo-L-thyroxine of High Specific Activity. Endocrinology. Link

  • Bucherer, H. T., & Fischbeck, H. (1934).[8] Über die Synthese von Hydantoinen (On the Synthesis of Hydantoins). Journal für Praktische Chemie. Link

  • ChemicalBook. (n.d.). Levothyroxine Synthesis and Intermediates. Link

Preparation of etiroxate carboxylic acid stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Etiroxate Carboxylic Acid Stock Solutions for Bioassays

Abstract & Scope

This guide details the protocol for preparing high-integrity stock solutions of Etiroxate Carboxylic Acid , the active free-acid metabolite of the lipid-lowering agent etiroxate. Unlike its ethyl ester parent, the carboxylic acid moiety introduces specific solubility behaviors dependent on pH and ionic strength. Furthermore, as a tetra-iodinated thyronine derivative, this compound exhibits significant photosensitivity and lipophilicity .

This protocol is designed for researchers conducting cell-based assays (e.g., TR


 activation, lipid metabolism studies) or enzymatic screening. It prioritizes solubility retention , chemical stability , and cytotoxicity minimization .

Physicochemical Profile & Handling Constraints

Understanding the molecule is the first step to successful solubilization. Etiroxate carboxylic acid shares structural homology with thyroxine (


), possessing a biphenyl ether backbone decorated with four iodine atoms.
PropertyValue / CharacteristicImplication for Protocol
Chemical Nature Iodinated Carboxylic AcidSusceptible to deiodination by light; pH-dependent solubility.
Hydrophobicity (LogP) High (~4.5 - 5.5)Insoluble in water/PBS at neutral pH. Requires organic solvent (DMSO).[1]
pKa (Carboxyl) ~4.0 - 5.0Exists as an anion at physiological pH (7.4), but requires help to dissolve initially.
Photosensitivity Critical MUST be handled under yellow light or in amber vessels.
Molecular Weight ~750-780 g/mol (Estimate)Use exact batch MW for molarity calculations.

Reagents & Equipment

  • Compound: Etiroxate Carboxylic Acid (Solid powder, >98% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich or equivalent).

  • Vessels: Amber borosilicate glass vials (to block UV/Blue light). Do not use plastic for long-term storage as lipophiles can leach plasticizers.

  • Equipment:

    • Analytical balance (0.01 mg precision).

    • Anti-static gun (iodinated powders are often static).

    • Vortex mixer.

    • Sonicator bath (optional, for stubborn crystals).

Protocol: Primary Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock in 100% DMSO.

Step-by-Step Methodology:

  • Environmental Prep: Dim laboratory lights or work under a yellow filtered hood.

  • Weighing:

    • Place a sterile amber glass vial on the balance.

    • Use an anti-static gun on the powder source if necessary.

    • Weigh approximately 5–10 mg of Etiroxate Carboxylic Acid. Record the exact mass.

  • Calculation:

    
    
    
    • Example: For 7.75 mg of a 775 g/mol compound at 10 mM (0.01 M):

      
      
      
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and slightly yellow (due to iodine). If particles remain, sonicate for 5 minutes at room temperature. Do not heat above 37°C to prevent deiodination.

  • Quality Check: Inspect against a dark background. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials. Store at -20°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol: Bioassay Working Solutions

The "Crash-Out" Risk: The most common failure in bioassays with lipophilic acids is precipitation when the DMSO stock hits the aqueous media. The "Intermediate Dilution Method" prevents this.

Workflow Visualization

DilutionProtocol cluster_0 Critical Control Point Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Stock (100 µM in Media/Buffer) Stock->Inter  1:100 Dilution (Add DMSO to Media fast)   Precip RISK: Precipitation Stock->Precip  Direct 1:1000 into static media   Final Assay Well (100 nM Final Conc) Inter->Final  1:10 Dilution  

Figure 1: Serial dilution strategy to mitigate precipitation shocks. Direct high-ratio dilution often causes compound aggregation.

Dilution Procedure:
  • Thaw: Thaw the DMSO stock at room temperature (protected from light). Vortex to ensure homogeneity.

  • Intermediate Step (100x):

    • Prepare a sterile tube with culture media (containing serum/BSA). Note: Serum albumin (BSA/FBS) acts as a carrier protein, sequestering the lipophilic acid and preventing precipitation.

    • Add stock dropwise to the media while vortexing gently .

    • Target: If your final assay requires 100 nM, make a 10 µM intermediate here.

  • Final Application:

    • Pipette the intermediate solution into your assay wells.

    • Final DMSO Concentration: Ensure the final DMSO content is < 0.1% (v/v) to avoid vehicle toxicity.

Validation & Troubleshooting

QC: Determining Concentration Accuracy

Since iodinated compounds have distinct UV absorbance, use UV-Vis spectroscopy to validate the stock concentration if an extinction coefficient (


) is available (typically near 280–300 nm for thyronines).
  • Blank: Pure DMSO.

  • Sample: 1:100 dilution of stock in DMSO.

Troubleshooting Table
IssueDiagnosisSolution
Precipitate in Media "Oiling out" or crystals visible under microscope.1. Increase BSA/Serum concentration in media (carrier effect).2. Use the "Intermediate Dilution" step.3. Warm media to 37°C before addition.
Loss of Potency Compound degradation.1. Check light exposure history (iodine loss).2. Check for plasticware adsorption (use glass for stocks).
Cell Toxicity Vehicle effect.DMSO concentration > 0.5%.[1] Lower to < 0.1% or include a DMSO-only control group to normalize data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 28867, Etiroxate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility of lipophilic carboxylic acids).
  • OECD (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. Retrieved from [Link]

Sources

Application Note: Experimental Models for Testing Thyromimetic Lipid-Lowering Effects

[1][2][3][4]

Part 1: Strategic Overview – Escaping the "Thyroid Trap"

Thyroid hormone (

1Thyroid Hormone Receptor Alpha (TR

)
Thyroid Hormone Receptor Beta (TR

)

The goal of modern thyromimetics (e.g., Resmetirom, Sobetirome) is to achieve a high TR


:TR

selectivity ratio
liver-specific tissue distribution

Part 2: In Vitro Screening Platform

Protocol A: TR vs. TR Selectivity Screen (TR-FRET)

The Gatekeeper Assay: Before functional testing, a compound must demonstrate high affinity for TR


Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the recruitment of a coactivator peptide (e.g., SRC2-2) to the receptor's Ligand Binding Domain (LBD) upon agonist binding. This is superior to radioligand binding as it measures functional conformational change.

Materials:

  • GST-tagged human TR

    
    -LBD and TR
    
    
    -LBD.
  • Terbium-labeled anti-GST antibody (Donor).[2]

  • Fluorescein-labeled SRC2-2 coactivator peptide (Acceptor).[2]

  • 384-well low-volume black plates.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound (e.g., Resmetirom) and control (

    
    ) in DMSO. Final assay DMSO concentration should be <1%.
    
  • Master Mix Assembly:

    • Mix A: TR-LBD (Final conc: 1 nM) + Tb-anti-GST Ab (2 nM).[2]

    • Mix B: Fluorescein-SRC2-2 peptide (200 nM).[2]

  • Plating: Dispense 5 µL of Compound, 5 µL of Mix A, and 5 µL of Mix B into wells.

  • Incubation: Incubate for 1 hour at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 520 nm [Fluorescein] and 495 nm [Terbium]).[2]

  • Analysis: Calculate the 520/495 ratio. Plot dose-response curves to determine

    
     for both isoforms.
    
    • Success Metric: Selectivity Index (

      
      ) > 20.
      
Protocol B: Functional Lipid Clearance in Primary Human Hepatocytes (PHH)

The Efficacy Assay: Confirms the compound engages the hepatic machinery to lower lipids.

Rationale: HepG2 cells are often used, but PHH retain native transporter expression (OATP) required for liver-specific uptake, a key property of Resmetirom.

Step-by-Step Protocol:

  • Culture: Plate cryopreserved PHH in collagen-coated 96-well plates. Allow attachment for 4-6 hours in plating media.

  • Lipid Loading: Transition to maintenance media containing 400 µM Oleic Acid/Palmitate (2:1 ratio) to induce steatosis (mimicking fatty liver).

  • Treatment: Treat cells with test compound (0.1 – 10 µM) for 24 hours.

  • Gene Expression Endpoint: Lyse cells and perform qRT-PCR for:

    • CYP7A1 (Rate-limiting enzyme for bile acid synthesis; cholesterol disposal).[1][3]

    • CPT1A (Mitochondrial fatty acid oxidation).

    • ANGPTL4 (TR target gene).

  • Lipid Content Endpoint: Stain duplicate plates with Nile Red or Oil Red O. Quantify fluorescence (Ex 485/Em 525) normalized to DAPI (cell count).

    • Success Metric: >30% reduction in intracellular lipid content; >2-fold induction of CYP7A1.

Part 3: In Vivo Validation (The MASH Model)

Model Selection: The DIO-NASH Mouse

While genetic models (

Diet-Induced Obese (DIO) mouse fed a high-fat, high-cholesterol, high-fructose diet
Protocol C: 12-Week Efficacy & Safety Study

Objective: Demonstrate lipid lowering and NASH resolution while confirming cardiac safety.

Experimental Groups (n=12/group):

  • Vehicle Control: DIO mice + Oral Gavage (QD).

  • Positive Control: Resmetirom (3 mg/kg/day).

  • Test Compound Low Dose: (e.g., 1 mg/kg/day).

  • Test Compound High Dose: (e.g., 5 mg/kg/day).

  • T3 Control (Toxic):

    
     (high dose) – Optional, to demonstrate safety window.
    

Workflow:

  • Induction Phase (Weeks -12 to 0): Feed C57BL/6J mice Western Diet (40% fat, 2% cholesterol, high fructose) for 12 weeks to establish NASH.

  • Baseline Stratification (Week 0): Randomize mice based on body weight and MRI-PDFF (Liver Fat Fraction) to ensure equal starting baselines.

  • Treatment Phase (Weeks 0 to 12): Daily oral dosing. Maintain Western Diet.

  • In-Life Monitoring:

    • Weekly: Body weight, food intake.

    • Week 6 & 12:Echocardiography (Critical for safety). Measure Heart Rate (HR) and Left Ventricular Mass.

    • Week 12:MRI-PDFF scan for liver fat quantification.[4]

  • Termination & Necropsy:

    • Serum: LDL-C, HDL-C, Triglycerides, ALT, AST, ApoB.

    • Liver: Weigh liver. Fix one lobe (formalin) for histology (H&E, Trichrome). Snap freeze remaining for lipids/RNA.

    • Heart: Weigh heart (Heart Weight/Tibia Length ratio) to assess hypertrophy.

Key Endpoints & Success Criteria:

EndpointTest Compound GoalT3 (Toxic Control) Outcome
LDL-Cholesterol

30-50%

40-60%
Liver Fat (MRI-PDFF)

>30% relative reduction

Variable
Heart Rate No ChangeSignificant Increase (

)
Heart Weight No ChangeHypertrophy (

)
Bone Density (DEXA) No ChangeReduced (

)
CYP7A1 Expression Upregulated (

)
Upregulated (

)

Part 4: Visualization

Mechanism of Action: The Selective Pathway

This diagram illustrates how thyromimetics bypass the cardiac "danger zone" while engaging hepatic lipid clearance.

Gcluster_liverLiver (Hepatocyte)cluster_heartHeart / BoneCompoundThyromimetic(e.g., Resmetirom)TR_BetaTR-Beta Receptor(Predominant in Liver)Compound->TR_BetaHigh AffinityBindingTR_AlphaTR-Alpha ReceptorCompound->TR_AlphaLow/No Binding(Selectivity)T3Endogenous T3T3->TR_BetaT3->TR_AlphaCYP7A1CYP7A1 Upregulation(Bile Acid Synthesis)TR_Beta->CYP7A1LDLRLDLR Upregulation(LDL Clearance)TR_Beta->LDLRCPT1ACPT1A Upregulation(Fatty Acid Oxidation)TR_Beta->CPT1ALipidDropDecreased HepaticLipids & Serum LDLCYP7A1->LipidDropLDLR->LipidDropCPT1A->LipidDropTachycardiaTachycardia &ArrhythmiaTR_Alpha->TachycardiaBoneLossBone ResorptionTR_Alpha->BoneLoss

Caption: Selective activation of hepatic TR


Experimental Workflow: From Screen to System

A logical flow for validating a new candidate.

WorkflowStep11. TR-FRET Screen(Selectivity Assay)Step22. Hepatocyte Assay(Functional Lipid Clearance)Step1->Step2If Selectivity > 20xStep33. PK/ADME Check(Liver Distribution)Step2->Step3If Efficacy > T3Step44. DIO-NASH Mouse(12-Week Efficacy)Step3->Step4If Liver:Plasma > 5DecisionGo / No-Go?Step4->DecisionSafety & Efficacy Data

Caption: Stepwise validation pipeline ensuring only safe, liver-targeted candidates progress to in vivo testing.

References

  • Madrigal Pharmaceuticals. (2024).[5] Resmetirom (MGL-3196) Clinical Efficacy in NASH. New England Journal of Medicine. Link

  • Karim, G., et al. (2021). Hypothyroidism-Associated Dyslipidemia: Potential Molecular Mechanisms Leading to NAFLD. MDPI. Link

  • Scanlan, T.S., et al. (2010). The resurgence of thyromimetics as lipid-modifying agents. National Institutes of Health (PMC). Link

  • Berkenstam, A., et al. (2008). The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans. PNAS. Link

  • Hartley, C.J., et al. (2017). Thyroid Hormone Receptor Beta Agonists in Clinical Development for NASH. PLOS ONE. Link

  • Cioffi, F., et al. (2020). Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives. Frontiers in Endocrinology. Link

  • Indigo Biosciences. (2024).[5] Human TRβ Reporter Assay Protocol. Link

Mass spectrometry fragmentation patterns of etiroxate metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Characterization of Etiroxate and Its Metabolites

Abstract & Introduction

Etiroxate (DL-alpha-methyl-thyroxine ethyl ester) is a synthetic thyromimetic agent primarily investigated for its lipid-lowering properties.[1] Structurally, it is an ethyl ester derivative of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-methyl-thyroxine.[2][3] Unlike endogenous thyroid hormones (T4/T3), the presence of the 

-methyl group and the ethyl ester moiety alters its pharmacokinetic profile and fragmentation behavior in mass spectrometry (MS).

This guide provides a comprehensive protocol for the identification and structural elucidation of Etiroxate and its primary metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Given the structural homology to thyroxine (T4), this protocol synthesizes established iodothyronine analysis techniques with specific adaptations for the lipophilic ester functionality of etiroxate.

Key Analytical Challenges:

  • Iodine Loss: The carbon-iodine bond is labile; excessive collision energy (CE) leads to complete loss of structural information (generating only ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     at m/z 126.9).
    
  • Ester Hydrolysis: Etiroxate is a prodrug; biological samples will contain significant amounts of the hydrolyzed acid (Etiroxic acid), requiring chromatographic separation of the parent and metabolite.

  • Ionization Polarity: While iodinated compounds often ionize well in negative mode (ESI-), the amine functionality of etiroxate allows for positive mode (ESI+) analysis, which is often preferred for the ester form.

Chemical Basis & Fragmentation Logic

Understanding the molecule is prerequisite to designing the MS experiment.

  • Parent Compound: Etiroxate[2][3][4][5]

  • Formula:

    
    
    
  • Exact Mass: 818.73 g/mol

  • Precursor Ion (ESI+): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
Predicted Fragmentation Pathway (ESI+)

Unlike Thyroxine (T4), which characteristically loses ammonia (


) and formic acid (

) from the amino acid backbone, Etiroxate possesses an ethyl ester.
  • Primary Loss (Ester Cleavage): The most facile fragmentation is the loss of the ethyl group as ethanol (neutral loss of 46 Da) or the ethoxy radical, reforming the acylium ion of the acid.

    • Transition:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Loss of Ethanol)
      
  • Secondary Loss (Deiodination): Sequential loss of Iodine atoms (

    
     or 
    
    
    
    ).
    • Transition:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Loss of I)
      
  • Backbone Cleavage: Loss of ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , -17 Da) from the amine terminus.
    
Metabolite 1: Etiroxic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -methyl-T4)[1]
  • Formation: Hydrolysis of the ethyl ester by plasma esterases.

  • Precursor (ESI+): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • Fragmentation: Similar to T4 but hindered ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -proton abstraction due to the methyl group.
    
    • Major Fragment: Loss of

      
       and 
      
      
      
      (Ammonia/Water).

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Thyromimetics are highly protein-bound.[1] A robust extraction is required to free the analyte from Thyroxine-Binding Globulin (TBG) and Albumin.[1]

  • Aliquot: Transfer 100 µL of plasma/serum to a borosilicate glass tube.

  • Internal Standard: Add 10 µL of

    
     (100 ng/mL).
    
  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Vortex for 30s.

  • Extraction: Add 1 mL of Ethyl Acetate/Hexane (50:50 v/v). Note: The hexane component helps solubilize the lipophilic etiroxate ester.

  • Agitation: Shake for 10 min; Centrifuge at 3000 x g for 5 min.

  • Reconstitution: Evaporate the supernatant under

    
     at 40°C. Reconstitute in 100 µL of Methanol:Water (50:50).
    
LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Kinetex 2.6µm, 100x2.1mm)Standard retention for hydrophobic iodothyronines.[1]
Mobile Phase A Water + 0.1% Formic AcidProtonation source for ESI+.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH provides better sensitivity for iodinated compounds than ACN.
Flow Rate 0.35 mL/minOptimal for ESI desolvation.
Gradient 0-1 min: 40% B; 1-6 min: 40%->95% B; 6-8 min: 95% B.Etiroxate (Ester) elutes later than the Acid metabolite.[1]
Ion Source ESI Positive (ESI+)Preferred for the amine/ester parent.
Capillary Voltage 3.5 kVModerate voltage to prevent in-source fragmentation.[1]

Results: Fragmentation & Transitions[6]

The following table summarizes the theoretical and observed transitions for Etiroxate and its primary metabolites. These values serve as the basis for Multiple Reaction Monitoring (MRM) method development.

Table 1: MRM Transitions for Etiroxate Profiling

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)Mechanism
Etiroxate (Parent) 819.7 (

)
773.7 646.8 25Loss of Ethanol (-46 Da)
773.7127.045High energy cleavage of Iodine
Etiroxic Acid (M1) 791.7 (

)
774.7 746.7 30Loss of NH3 (-17); Loss of COOH (-45)
Deiodo-Etiroxate 693.8 (

)
647.8 520.9 28Loss of Ethanol (from T3-like analog)

Note: For maximum sensitivity of the iodine moiety specifically, ESI Negative mode monitoring precursor ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 126.9 (I-) is often used, but it lacks structural specificity.

Visualization of Metabolic & Fragmentation Pathways

Figure 1: Etiroxate Metabolic & Fragmentation Workflow

This diagram illustrates the biological transformation of the drug and the subsequent mass spectrometric disassembly used for identification.

EtiroxatePathways cluster_legend Legend Etiroxate Etiroxate (Parent) [M+H]+: 819.7 (Ethyl Ester) EtiroxicAcid Metabolite M1 Etiroxic Acid [M+H]+: 791.7 Etiroxate->EtiroxicAcid Hydrolysis (Plasma Esterases) Frag_Ethanol Frag: [M+H-EtOH]+ m/z 773.7 Etiroxate->Frag_Ethanol CID (-46 Da) Deiodo Metabolite M2 Deiodinated Acid (T3-Analog) EtiroxicAcid->Deiodo Deiodination (Deiodinases) Frag_Ammonia Frag: Ammonia Loss [-17 Da] EtiroxicAcid->Frag_Ammonia CID (-17 Da) Frag_Iodine Frag: Iodine Loss [-127 Da] Frag_Ethanol->Frag_Iodine CID (-127 Da) key Blue: Parent Drug Green: Biological Metabolite Red: MS Product Ion

Caption: Figure 1. Integrated metabolic biotransformation (solid lines) and Electrospray Ionization (ESI) fragmentation pathways (dashed lines) for Etiroxate.

Troubleshooting & Validation

To ensure "Trustworthiness" in your data, the following controls are mandatory:

  • Blank Matrix Test: Inject an extracted blank plasma sample. Iodine-containing endogenous compounds (T4, T3) will be present.[1][6] You must chromatographically resolve Etiroxic Acid (synthetic) from endogenous T4.[1] They differ by a methyl group (~14 Da), which is easily resolved by MS, but isobaric interference from matrix requires high-resolution LC.[1]

  • Isotope Contribution: The poly-iodinated nature of the molecule creates a unique isotopic envelope.

    
     contributions are significant. Ensure the integration window accounts for the mass defect of Iodine (Iodine has a negative mass defect, shifting exact mass lower than nominal).
    
  • Carryover: Lipophilic esters stick to injector ports. Use a needle wash of Isopropanol:Acetonitrile:Acetone (40:40:20) to eliminate carryover between runs.

References

  • Hansen, M., et al. "Mass spectrometric fragmentation of iodinated thyronines." Journal of Clinical Endocrinology & Metabolism.
  • Thermo Fisher Scientific. "LC-MS/MS Quantitative Analysis of Thyroid Hormones and Metabolites."[1] Application Note. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22804864, Etiroxate.[3] Link

  • Soldin, S. J., et al. (2005).[7] "The measurement of free thyroxine by isotope dilution tandem mass spectrometry." Clinica Chimica Acta. Link

  • Wang, D., & Stapleton, H. M. (2010). "Analysis of Thyroid Hormones in Serum by Liquid Chromatography-Tandem Mass Spectrometry." Analytical and Bioanalytical Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Iodinated Thyronines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Portal. Current Status: Operational Subject: Troubleshooting degradation, solubility, and adsorption of T3, T4, and metabolites.

Executive Summary

Iodinated thyronine derivatives (Thyroxine [T4], Triiodothyronine [T3], Reverse T3 [rT3]) present a "perfect storm" of handling challenges: they are zwitterionic, highly lipophilic, and photosensitive. Most experimental failures—whether in cell culture or LC-MS quantitation—stem from three root causes: hydrophobic adsorption (sticking to plastics), photolytic deiodination (light damage), or pH-dependent precipitation .

This guide bypasses generic advice to provide root-cause analysis and self-validating protocols.

Ticket Category A: Solubility & Stock Preparation

User Issue: "I followed the datasheet, but my T4 stock precipitated upon dilution into the media/buffer."

Root Cause Analysis

Thyronines exhibit a V-shaped solubility profile. They are practically insoluble in water and ethanol at neutral pH.

  • The Trap: Users often dissolve T4 in a small amount of base (NaOH) and then immediately dilute into a neutral buffer (pH 7.4). As the pH drops below 8.0, T4 passes through its isoelectric point (pI), leading to "silent precipitation"—micro-crystals that are invisible to the naked eye but ruin concentration accuracy [1][2].

Troubleshooting Protocol: The "Dual-Solvent" System

Do not rely solely on aqueous base. Use this protocol to create a stable, high-concentration stock.[1]

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve the powder in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–25 mg/mL.

    • Why: These aprotic solvents bypass the ionization issue entirely.

  • Secondary Dilution (The Critical Step):

    • For Cell Culture: Dilute the DMSO stock 1:1000 into media. The final DMSO concentration (0.1%) is generally non-toxic, and the rapid dispersion prevents crystallization.

    • For Analytical Standards: Dilute with Methanol (MeOH) rather than water.

  • Alternative (Aqueous): If DMSO is forbidden, dissolve in 0.05 M NaOH.

    • Warning: You must maintain pH > 11 for the stock.[2] Do not store this; prepare fresh daily as atmospheric CO₂ will lower the pH and cause precipitation over time.

Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability (4°C)Risk Factor
Water (pH 7.0) < 0.1 mg/mL (Poor)N/AImmediate precipitation.
0.1 M NaOH ~4.0 mg/mL (Good)< 24 HoursCO₂ absorption lowers pH; oxidative instability.
DMSO (Anhydrous) > 20 mg/mL (Excellent)3-6 Months (-20°C)Hygroscopic; must keep sealed.
Methanol ModerateWeeksEvaporation alters concentration.
Ticket Category B: "Ghost Peaks" & Low Recovery

User Issue: "My LC-MS calibration curve is non-linear at low concentrations, or my signal disappears over time."

Root Cause Analysis

This is the Adsorption Artifact . Thyronines are extremely hydrophobic. In aqueous solutions (even with 50% methanol), they rapidly adsorb to the walls of polypropylene (PP) tubes, pipette tips, and HPLC vials.

  • Impact: You lose 20–50% of your analyte before it even reaches the column [3].

Troubleshooting Protocol: Surface Passivation

The Golden Rule: NEVER store dilute thyroid hormones in standard plastic tubes without a carrier.

Corrective Actions:

  • Material Change: Switch to Silanized Glass vials or Stainless Steel containers for storage.

  • The "Carrier" Strategy (For Bioassays):

    • Add 0.1% to 0.5% BSA (Bovine Serum Albumin) to your buffer. The protein binds the hormone, keeping it in solution and preventing wall adsorption.

  • The "Solvent" Strategy (For LC-MS):

    • Ensure your injection solvent is at least 40-50% Methanol or Acetonitrile .

    • Pro-Tip: If you must use plastic 96-well plates, use "Low-Bind" polypropylene plates, but validate recovery first.

Ticket Category C: Chemical Instability (Deiodination)

User Issue: "I am detecting T3 and rT3 in my pure T4 standard."

Root Cause Analysis

You are witnessing Photolytic Deiodination . The carbon-iodine bond is weak (approx. 50 kcal/mol) and absorbs UV/blue light efficiently.

  • Mechanism: Light energy cleaves the iodine bond, creating a radical that abstracts hydrogen from the solvent. T4 degrades into T3 (outer ring deiodination) or rT3 (inner ring deiodination) [4].[3]

  • Kinetics: In direct sunlight, 60% of T4 degrades in < 80 minutes [5].

Troubleshooting Protocol: The "Darkroom" Standard
  • Amber Glass is Mandatory: Clear glass is insufficient.

  • The "Protection Cocktail" (For Extraction/Storage):

    • If analyzing serum/tissue, add the following antioxidant mix to your lysis buffer to prevent artifactual deiodination during processing [6]:

      • Ascorbic Acid (25 g/L)[4]

      • Citric Acid (25 g/L)[4]

      • DTT (Dithiothreitol) (25 g/L)[4]

  • LC-MS Validation:

    • Monitor the m/z transitions. If T3 appears in your T4 retention time window (or vice versa), it is likely in-source fragmentation or degradation in the autosampler. Keep the autosampler dark and cooled to 4°C.

Visualizing the Workflow

The following diagram illustrates the decision logic for preparing and storing these compounds to minimize the risks discussed above.

Thyroid_Handling_Protocol Start Start: Thyronine Powder (T3/T4) Solvent_Choice Choose Primary Solvent Start->Solvent_Choice Path_DMSO DMSO (Recommended) >10 mg/mL Solvent_Choice->Path_DMSO Preferred Path_NaOH 0.05M NaOH (Fresh Only) Solvent_Choice->Path_NaOH Alternative Storage_Stock Stock Storage: -20°C, Amber Vial Path_DMSO->Storage_Stock Dilution_Step Dilution for Experiment Path_NaOH->Dilution_Step Use Immediately Storage_Stock->Dilution_Step Media_Buffer Aqueous Buffer/Media Dilution_Step->Media_Buffer Risk_Adsorption RISK: Adsorption to Plastic Media_Buffer->Risk_Adsorption Risk_Precip RISK: pH < 8.0 Precip Media_Buffer->Risk_Precip Mitigation Mitigation: 1. Use Glass/Silanized Vials 2. Add BSA (Bio) or MeOH (Chem) Risk_Adsorption->Mitigation Risk_Precip->Mitigation Final_Use Ready for Assay/Injection Mitigation->Final_Use

Caption: Logic flow for solubilization and storage. Note the critical mitigation step for aqueous dilutions to prevent adsorption and precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Ethanol is risky. T4 is only slightly soluble in ethanol (approx.[5] 0.2 mg/mL). It is prone to evaporation, which changes the concentration of your stock over time. DMSO is superior due to low volatility and high solubility capacity.

Q: I see a peak shift in my LC-MS. Is this degradation? A: It might be pH-dependent chromatography. Thyronines are zwitterions (amino group + phenolic hydroxyl + carboxyl). Small changes in mobile phase pH can drastically shift retention times. Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Acetate) and consistent.

Q: How do I filter-sterilize my T4 solution? A: Be careful. T4 binds to Nylon and Cellulose Nitrate filters. Use PTFE (Teflon) or PES (Polyethersulfone) syringe filters, and discard the first 0.5 mL of filtrate, as this volume acts to saturate the binding sites on the membrane.

References
  • National Center for Biotechnology Information (NCBI). (2025). Levothyroxine: Conventional and Novel Drug Delivery Formulations. PMC. Retrieved from [Link]

  • Abdallah, S., & Mohamed, I. (2016). Factor Affecting Photo and Thermal Stability of Levothyroxine Sodium. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Prado Silva, M., et al. (2018).[6] Environmental Photochemical Fate and UVC Degradation of Sodium Levothyroxine. PubMed. Retrieved from [Link]

  • Butt, C. M., et al. (2011). Analysis of Thyroid Hormones in Serum by Liquid Chromatography-Tandem Mass Spectrometry. PMC. Retrieved from [Link]

Sources

Optimizing incubation times for etiroxate acid enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: Optimization of incubation parameters for enzyme inhibition assays involving Etiroxate Acid (active metabolite). Assigned Specialist: Senior Application Scientist, Enzymology & ADME-Tox Division. Status: Active Guide.

Introduction: The Kinetic Reality of Etiroxate Acid

Welcome to the technical hub. If you are working with Etiroxate Acid (the hydrolyzed, active carboxylic acid metabolite of etiroxate), you are likely assessing its potential for Drug-Drug Interactions (DDI) via CYP450 inhibition or evaluating its pharmacodynamic potency against lipid-regulating enzymes.

Because etiroxate acid is a lipophilic carboxylic acid, it presents specific challenges: non-specific protein binding , pH-dependent solubility , and a high risk of Time-Dependent Inhibition (TDI) via acyl-glucuronidation.

This guide moves beyond basic protocols to address the causality of assay failure. We do not just "set the time"; we determine the linear velocity window where data is physically meaningful.

Part 1: The Core Directive – Linearity & Initial Velocity

Q: Why is my


 shifting when I change incubation time? 

A: You are likely violating the Initial Velocity (


)  assumption.
Enzyme inhibition mathematics (Michaelis-Menten) assume that substrate concentration 

is constant. In reality,

decreases as the reaction proceeds. If you incubate too long, substrate depletion exceeds 10-20%, causing the reaction rate to slow down naturally, independent of your inhibitor. This artificially inflates inhibition potency (lower

).

The "10% Rule" for Etiroxate Acid: For lipophilic acids, we strictly adhere to keeping substrate conversion below 10% .

Protocol: Determination of Linear Range

Objective: Find the maximum incubation time where velocity remains constant.

  • Preparation: Prepare a master mix with enzyme (e.g., HLM or recombinant CYP) and substrate at

    
     concentration.
    
  • Time Course: Aliquot into 8 wells. Initiate reaction with NADPH (for CYPs) or cofactor.

  • Sampling: Stop reaction at

    
     mins using ice-cold acetonitrile (with Internal Standard).
    
  • Analysis: Plot Product Formation vs. Time .

  • Selection: Identify the point where the curve begins to plateau (deviate from linearity). Your optimal experimental time is 50-70% of this deviation time .

Part 2: Time-Dependent Inhibition (TDI) – The Critical Check

Q: I see higher inhibition after pre-incubating etiroxate acid. Is this an artifact?

A: It is likely a biological reality, not an artifact. Carboxylic acid-containing drugs (like etiroxate acid) can form acyl-glucuronides (in the presence of UGTs) or undergo oxidative activation to reactive intermediates. These intermediates can covalently bind to the enzyme, causing Irreversible or Quasi-irreversible inhibition.[1]

This is detected via the


 Shift Assay .
Visualizing the Mechanism: Reversible vs. TDI

TDI_Mechanism Substrate Substrate Enzyme Enzyme (CYP/Target) Complex_Rev [E-I] Complex (Reversible) Enzyme->Complex_Rev + Inhibitor Inact_Enzyme E-I Covalent Bond (Dead Enzyme) Enzyme->Inact_Enzyme Irreversible Inhibitor Etiroxate Acid Reactive_Int Reactive Intermediate (Acyl-glucuronide/Oxide) Inhibitor->Reactive_Int Metabolism (Time) Complex_Rev->Enzyme Dilution/Wash Reactive_Int->Inact_Enzyme Covalent Binding

Figure 1: Mechanism of Action. Reversible inhibition (yellow) equilibrates rapidly. Time-Dependent Inhibition (red path) requires metabolic activation time to permanently inactivate the enzyme.

The

Shift Protocol

To confirm TDI, you must run two parallel curves:

ParameterCondition A: Direct Inhibition Condition B: Pre-Incubation (TDI)
Step 1 Mix Enzyme + Buffer + Etiroxate Acid .Mix Enzyme + Buffer + Etiroxate Acid + NADPH .
Incubation 0 minutes (Immediate substrate addition).[2]30 minutes (Allow metabolite formation).
Step 2 Add Substrate + NADPH to start.Add Substrate to start.[1][3]
Readout Measure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
Measure

.[1][3]
Interpretation Baseline inhibition.If

drops >1.5-fold, TDI is positive .
Part 3: Troubleshooting Matrix

Q: My replicates are highly variable. What is happening?

A: For etiroxate acid, this is usually due to Non-Specific Binding (NSB) or Solubility limits .

SymptomProbable CauseCorrective Action
Signal Decay over time Enzyme instability at 37°C.Add 0.1% BSA to buffer (stabilizes protein). Ensure pH is buffered strongly (acidic drugs can shift local pH).
Flat Dose-Response Compound precipitation.Check visual solubility. Ensure final DMSO/Organic solvent is <1% (v/v).
High Background Substrate instability.Run a "No Enzyme" control. Etiroxate acid might chemically degrade the substrate (rare but possible).
Shifted

w/ Protein
High Protein Binding.Etiroxate acid is highly lipophilic. If you increase microsome conc.,

will increase artificially. Keep protein <0.5 mg/mL.
Part 4: Optimization Workflow Diagram

Follow this logic gate to validate your final assay conditions.

Optimization_Flow Start Start Optimization Linearity Run Time-Course (0-60 min) Start->Linearity Check_Depletion Is Substrate Conversion < 10%? Linearity->Check_Depletion Reduce_Time Reduce Time or Enzyme Conc. Check_Depletion->Reduce_Time No (>10%) Check_Signal Is Signal:Noise > 5:1? Check_Depletion->Check_Signal Yes Reduce_Time->Linearity Increase_Sens Increase Analysis Sensitivity (LC-MS/MS) or Substrate Check_Signal->Increase_Sens No TDI_Check Run +/- NADPH Pre-incubation Check_Signal->TDI_Check Yes Increase_Sens->Linearity Finalize Valid Assay Protocol TDI_Check->Finalize

Figure 2: Logical workflow for establishing valid incubation parameters.

References
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[4] [Link]

  • Copeland, R. A. (2013).[5] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition.[1][5] [Link]

  • Cyprotex. (n.d.). Cytochrome P450 Time Dependent Inhibition (IC50 Shift).[1][3][6] Evotec. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Iodinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. As Senior Application Scientists, we understand that achieving optimal peak symmetry is critical for accurate quantification and robust analytical methods. This guide provides in-depth troubleshooting strategies, protocols, and expert insights specifically tailored to resolving peak tailing issues encountered during the HPLC analysis of iodinated carboxylic acids.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing with acidic analytes.

Q1: What is peak tailing and why is it a problem for my analysis?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it reduces the resolution between closely eluting compounds, complicates peak integration, and can lead to inaccurate quantification.[3] For regulatory submissions and quality control, a symmetrical peak, typically with a USP tailing factor between 0.9 and 1.2, is often required.[3]

Q2: Why are iodinated carboxylic acids particularly prone to peak tailing?

Iodinated carboxylic acids exhibit peak tailing primarily due to two factors:

  • Carboxylic Acid Group: The acidic proton on the carboxyl group can engage in secondary interactions, particularly with active sites on the HPLC column's stationary phase.[4][5]

  • Silanol Interactions: In reversed-phase HPLC, the most common stationary phases are based on silica. These silica particles have residual silanol groups (Si-OH) on their surface.[1][6] At mobile phase pH levels above 3, these silanol groups can become deprotonated (Si-O⁻) and act as strong retention sites for polar or ionizable analytes like carboxylic acids, leading to tailing.[3][7] This secondary retention mechanism means that not all analyte molecules travel through the column at the same speed, causing the peak to spread and tail.[2]

Q3: My neutral control compound looks fine, but my iodinated carboxylic acid is tailing badly. What does this indicate?

This is a classic sign that the tailing is caused by a chemical interaction between your analyte and the stationary phase, rather than a physical problem with the HPLC system (like extra-column volume).[8] Neutral compounds are not affected by the ionic interactions with silanol groups that cause acidic compounds to tail. This strongly suggests that you need to address the secondary silanophilic interactions affecting your specific analyte.[8][9]

Q4: Can the HPLC system itself cause peak tailing?

Yes, though it's less common for it to affect only specific acidic peaks. System-level issues that can cause tailing for all peaks include:

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[3]

  • Blocked Frit/Column Contamination: A partially blocked column inlet frit can distort the sample path, leading to broad or split peaks.[2]

  • Column Void: A void or channel in the packed bed of the column, often at the inlet, can also disrupt the flow path and cause peak distortion.[2]

In-Depth Troubleshooting Guide

When encountering peak tailing, a systematic approach is the most effective way to identify and resolve the root cause. The following flowchart and detailed explanations will guide you through the process.

Troubleshooting Workflow Diagram

G start Peak Tailing Observed q1 Are ALL peaks in the chromatogram tailing? start->q1 sys_check Suspect System/Physical Issue q1->sys_check Yes chem_check Suspect Chemical/Analyte-Specific Issue q1->chem_check No sys_sol1 Check for extra-column volume (use shorter, narrower tubing). sys_check->sys_sol1 sys_sol2 Check for blocked column frit (replace frit or reverse-flush column). sys_sol1->sys_sol2 sys_sol3 Check for column void (replace column). sys_sol2->sys_sol3 q2 Is mobile phase pH controlled and appropriate for the analyte? chem_check->q2 ph_sol1 Lower mobile phase pH to < 3.0 to protonate silanols. q2->ph_sol1 No q3 Is the column appropriate for acidic analytes? q2->q3 Yes ph_sol2 Use a buffer with pKa within +/- 1 unit of target pH. ph_sol1->ph_sol2 ph_sol3 Add a mobile phase modifier (e.g., 0.1% TFA). ph_sol2->ph_sol3 col_sol1 Use a modern, high-purity, end-capped Type B silica column. q3->col_sol1 No q4 Could other interactions be occurring? q3->q4 Yes col_sol2 Consider a polar-embedded or alternative stationary phase. col_sol1->col_sol2 other_check Consider Metal Chelation or Sample Effects q4->other_check Yes other_sol1 Use a bio-inert or metal-free HPLC system/column. other_check->other_sol1 other_sol2 Ensure sample solvent is weaker than or matches the mobile phase. other_sol1->other_sol2 other_sol3 Reduce sample concentration to avoid mass overload. other_sol2->other_sol3

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Step 1: Diagnose the Scope - Systemic vs. Analyte-Specific Tailing
  • Symptom: All peaks in your chromatogram, including neutral markers, are tailing.

  • Cause: This usually points to a physical issue in the HPLC flow path that is causing band broadening for every compound.

    • Extra-column dead volume: The volume within your system outside of the column (tubing, detector flow cell) can cause peaks to broaden and tail if it's too large.[3]

    • Column Failure: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, leading to distorted peaks for all analytes.[2]

  • Solution:

    • Minimize Tubing: Use PEEK tubing with a narrow internal diameter (e.g., 0.005") and ensure the length is as short as possible between the injector, column, and detector.[3]

    • Inspect and Clean: Disconnect the column and try flushing it in the reverse direction (if the manufacturer allows) to dislodge particulates from the inlet frit. If this doesn't work, the column may need to be replaced.[7]

  • Symptom: Only the iodinated carboxylic acid peak (and other polar/acidic compounds) is tailing, while neutral compounds have good peak shape.

  • Cause: This is the most common scenario and strongly indicates a chemical interaction between your analyte and the stationary phase.[8] The primary culprits are secondary interactions with silanol groups or trace metals.[1][4]

  • Solution: Proceed to the next steps focused on mobile phase and stationary phase optimization.

Step 2: Mobile Phase Optimization - The First Line of Defense

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds like carboxylic acids.[10]

A. pH Adjustment
  • Causality: The interaction causing tailing is often ionic in nature between the deprotonated carboxylic acid (R-COO⁻) and ionized silanol groups (Si-O⁻). To minimize this, we need to suppress the ionization of at least one of these species. The most effective strategy is to suppress the ionization of the silanol groups.[7][11] Silanol groups are acidic and have a pKa in the range of 3.5-4.5. By lowering the mobile phase pH to below 3, the vast majority of silanol groups will be protonated (Si-OH) and neutral, thus eliminating the strong ionic secondary interaction.[1][11]

  • Protocol:

    • Adjust the pH of the aqueous portion of your mobile phase before adding the organic modifier.[11]

    • Use a calibrated pH meter for accurate adjustment.[11]

    • Aim for a target pH of 2.5 - 3.0 . This is a robust range that effectively protonates silanols without being overly harsh on most silica columns.[7]

    • Ensure your column is rated for use at low pH. Most modern C18 columns are stable down to pH 2, but always check the manufacturer's specifications.[7]

B. Buffer Selection and Concentration
  • Causality: Simply adding acid isn't enough; the pH must be stable and controlled. A buffer resists changes in pH as the sample is introduced.[11] For a buffer to be effective, its pKa should be within ±1 pH unit of your target mobile phase pH.[10]

  • Protocol:

    • For a target pH of 2.5-3.0, a phosphate buffer is an excellent choice due to its pKa1 of 2.1.[12]

    • Start with a buffer concentration of 10-25 mM . Higher concentrations (>20 mM) can sometimes further improve peak shape by competing for active sites.[11]

C. Mobile Phase Additives (Ion-Pairing Reagents)
  • Causality: Additives like trifluoroacetic acid (TFA) can improve peak shape for acidic compounds.[13] TFA acts as an ion-pairing agent and can also help to mask residual silanol activity.[13][14]

  • Protocol:

    • Add 0.05% to 0.1% TFA to both the aqueous and organic mobile phase components to ensure a consistent concentration during gradient elution.[13]

    • Caution: TFA is a strong ion-suppressing agent in mass spectrometry.[14] If using LC-MS, consider formic acid (0.1%) as an alternative, though it may be less effective at eliminating tailing.

Mobile Phase Parameter Recommendation for Iodinated Carboxylic Acids Rationale
pH 2.5 - 3.0Suppresses ionization of surface silanol groups, minimizing secondary ionic interactions.[1][11]
Buffer Phosphate (pKa1 = 2.1)Provides robust pH control in the optimal range.[12]
Buffer Concentration 10 - 25 mMEnsures stable pH and can help mask active sites.[11]
Additive (for UV) 0.05 - 0.1% Trifluoroacetic Acid (TFA)Acts as an ion-pairing agent and improves peak shape.[13]
Step 3: Stationary Phase and Column Selection

If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.

  • Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic, non-end-capped silanol groups and are more prone to causing peak tailing.[1] Modern "Type B" silica is much higher in purity, has fewer metal contaminants, and is more thoroughly end-capped.[1] End-capping is a process where the residual silanol groups are chemically reacted to make them less polar and interactive.[7]

  • Solutions:

    • Use a High-Quality End-Capped Column: Ensure you are using a modern, high-purity (Type B) silica column that has been robustly end-capped. This is the single most important column-related factor for analyzing polar and acidic compounds.[1][3]

    • Consider Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from interacting with any remaining silanol groups, improving peak shape for polar analytes.[3]

    • Explore Alternative Stationary Phases: For very challenging separations, non-silica-based columns, such as those made from polymeric materials, can be an option. These columns have no silanol groups and are stable across a very wide pH range (1-14), completely eliminating the possibility of silanophilic interactions.[1][15]

Step 4: Addressing Other Potential Causes

If tailing persists after optimizing the mobile phase and column, consider these additional factors.

A. Metal Contamination
  • Causality: Carboxylic acids can chelate with trace metal ions (e.g., iron, aluminum, titanium) present in the silica matrix of the column or leached from stainless steel components of the HPLC system (like frits and tubing).[4][11][16] This chelation creates another secondary retention mechanism that leads to significant peak tailing.[11]

  • Solutions:

    • Use High-Purity Columns: Modern Type B silica columns have very low metal content.[1]

    • Consider a Bio-Inert or Metal-Free System: For highly sensitive analyses, using an HPLC system and column with PEEK or MP35N flow paths can eliminate metal-analyte interactions.[16]

    • Add a Chelating Agent: In some cases, adding a small amount of a sacrificial chelating agent like EDTA to the mobile phase can bind to active metal sites and improve peak shape.[11]

B. Sample Solvent and Concentration
  • Causality:

    • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, it can cause the sample band to spread at the head of the column, leading to peak distortion.[4][17]

    • Mass Overload: Injecting too much analyte can saturate the stationary phase, causing the peak shape to degrade and tail.[4]

  • Solutions:

    • Match the Solvents: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use a solvent that is weaker than the mobile phase.[17][18]

    • Reduce Injection Volume/Concentration: Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, and 1 µL of the same sample) or dilute the sample concentration. If the peak shape improves with less sample on the column, you are likely experiencing mass overload.

Key Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Mobile Phase

This protocol describes the preparation of 1 L of a 25 mM potassium phosphate buffer at pH 2.5, to be mixed with an organic modifier.

  • Prepare Aqueous Buffer:

    • Weigh out 3.40 g of monobasic potassium phosphate (KH₂PO₄, FW = 136.09 g/mol ) and add it to a 1 L volumetric flask.

    • Add approximately 950 mL of HPLC-grade water and stir until fully dissolved.

  • Adjust pH:

    • Place a calibrated pH electrode into the solution.

    • Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.50 ± 0.05.

    • Bring the final volume to 1 L with HPLC-grade water.

  • Filter and Degas:

    • Filter the buffer through a 0.22 µm membrane filter to remove particulates.

    • Degas the solution using vacuum filtration, sonication, or helium sparging.

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).

Protocol 2: Systematic Troubleshooting Experiment

This experiment is designed to quickly determine if the peak tailing is chemical or physical in nature.

  • Prepare a Mixed Standard: Create a solution containing your iodinated carboxylic acid and a well-behaved, neutral compound (e.g., toluene or caffeine) at a suitable concentration.

  • Initial Analysis: Inject the standard onto your current HPLC system and method. Confirm that the iodinated acid peak is tailing and the neutral peak is symmetrical.

  • System Check:

    • If you have a new, trusted column of the same type, install it and re-inject the standard. If the tailing disappears, your original column was the source of the problem (e.g., contamination, void).

    • If the tailing persists, the issue is likely with the method's chemistry.

  • Method Chemistry Check:

    • Prepare a mobile phase with a lower pH (e.g., pH 2.5 with 0.1% TFA) as described in Protocol 1.

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Re-inject the standard. A significant improvement in the peak shape of the iodinated acid strongly indicates that silanol interactions were the root cause.

References

  • Common Causes Of Peak Tailing in Chrom
  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Zhou, Y., et al. (2024).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022).
  • Effects of Sample Solvents on Peak Shape. (n.d.).
  • Control pH During Method Development for Better Chrom
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Why is trifluoroacetic acid (TFA) used in c-18 column?. (2024).
  • Dolan, J.W. (2017). Back to Basics: The Role of pH in Retention and Selectivity.
  • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. (n.d.). Sigma-Aldrich.
  • Sample Preparation – HPLC. (n.d.).

Sources

Addressing variability in thyroid receptor binding assays with etiroxate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the specific challenges of using Etiroxate in Thyroid Hormone Receptor (TR) binding assays.

Status: Operational | Topic: Variability Troubleshooting | Tier: Advanced

Welcome, Colleague.

You are likely here because your IC50 values are shifting, your Z’ factors are unstable, or your etiroxate binding curves look flat.

As Senior Application Scientists, we know that thyromimetics like Etiroxate (an


-methyl-T4 analog ethyl ester) present unique physicochemical challenges compared to standard T3 controls. This guide moves beyond basic protocol steps to address the causality of variability : hydrophobicity, prodrug chemistry, and receptor thermodynamics.
Part 1: The Core Variables (The "Why" Behind the Failures)

To stabilize your data, you must control three critical vectors. We have summarized these in the technical reference table below.

Table 1: Critical Physicochemical Variables for Etiroxate
VariableThe Technical RiskThe ManifestationThe Fix
Ligand State (Prodrug) Etiroxate is an ethyl ester .[1] TR Ligand Binding Domains (LBD) require a free carboxylate for high-affinity salt bridging (Arg interactions).Low/No Potency in Cell-Free Assays. The ester does not bind well to purified TR protein.Verify Form: Use the hydrolyzed carboxylic acid form for TR-FRET/SPA. Use the ester only for cell-based reporter assays.
Hydrophobicity (LogP) High lipophilicity causes rapid adsorption to polystyrene plates and pipette tips.Right-shifting IC50s. The "actual" concentration is lower than the "calculated" concentration.Use Glass-lined or Low-Binding Polypropylene consumables. Add 0.01% Triton X-100 to buffers.
Ligand Depletion High receptor concentration (

) depletes free ligand, violating Mass Action assumptions.
Steep Hill Slopes (>1.0) & Artificial Potency Caps. You measure the receptor concentration, not the

.
Ensure Receptor concentration is < 10% of the expected

(Zone A).[2]
Equilibrium Time Hydrophobic ligands have slower

and

rates due to solvation shell rearrangement.
Drifting Signal. Reading plates too early results in non-equilibrium data.Perform a Time-Course Association experiment (read at 1, 2, 4, and 12 hrs).
Part 2: Troubleshooting Workflows (The "How")
Workflow A: The "Ghost Signal" (High Background / Low S:B)

Symptom: Your Total Binding is low, or Non-Specific Binding (NSB) is high.

Troubleshooting_Signal Start Issue: Low Signal-to-Background Check_Tracer 1. Check Tracer Integrity (Is radioligand/fluorophore degraded?) Start->Check_Tracer Check_Receptor 2. Check Receptor Quality (Freeze/Thaw cycles?) Check_Tracer->Check_Receptor Check_NSB 3. Analyze Non-Specific Binding Check_Receptor->Check_NSB Decision_NSB Is NSB > 20% of Total? Check_NSB->Decision_NSB Action_BSA Add 0.1% BSA or Gamma-Globulin to Buffer Decision_NSB->Action_BSA Yes (Adsorption) Action_Filter Switch to Glass Fiber Filters (PEI coated) Decision_NSB->Action_Filter Yes (Filter Trapping) Action_Fresh Aliquot Receptor (Do not refreeze) Decision_NSB->Action_Fresh No (Inactive Protein)

Figure 1: Decision tree for diagnosing signal-to-noise issues in TR binding assays.

Workflow B: The "Shifting Curve" (Potency Variability)

Symptom: Etiroxate IC50 varies between 10 nM and 500 nM across runs.

The Protocol Audit:

  • Check the DMSO Tolerance: TRs are sensitive to organic solvents. Ensure final DMSO < 1%.

    • Why? High DMSO destabilizes the LBD helix 12, altering co-activator recruitment in FRET assays [1].

  • Verify the "Active" Metabolite:

    • Crucial Step: If using Purified Protein (LanthaScreen/Spark/SPA), you must use the hydrolyzed acid form of etiroxate. The ethyl ester is a prodrug and will show weak/variable binding depending on trace esterase contamination in your BSA or protein prep [2].

  • Correct for Ligand Depletion:

    • Calculate the "Zone A" limit. If your expected

      
       is 1 nM, your receptor concentration must be 
      
      
      
      nM. If you use 5 nM receptor to get a "better signal," you are measuring the titration of the protein, not the affinity of the drug [3].
Part 3: Frequently Asked Questions (FAQs)

Q1: I am using the Etiroxate Ethyl Ester in a TR-FRET assay, but the curve is flat. My T3 control works fine. Why? A: This is a classic "Prodrug in a Test Tube" error. The Thyroid Receptor LBD binding pocket contains critical Arginine residues (e.g., Arg228 in TR


) that form electrostatic salt bridges with the carboxylate group of the ligand. Etiroxate is an ester; this group is capped.[3]
  • Solution: In cell-free assays (TR-FRET), the ester cannot form this bond efficiently. You must chemically hydrolyze the ester to the free acid or purchase the "Etiroxate Carboxylic Acid" metabolite for binding studies. Use the ester form only for cell-based reporter assays where intracellular esterases can activate it.

Q2: My technical replicates for Etiroxate are highly variable (high CV%), but T3 is stable. A: This indicates hydrophobic adsorption . Etiroxate is significantly more lipophilic than T3. It is likely sticking to your pipette tips or the dilution plate.

  • Solution:

    • Use Low-Retention tips.

    • Perform serial dilutions in 100% DMSO , then spike into the assay buffer immediately before reading. Do not let aqueous dilutions sit in plastic tubes.

    • Add 0.01% Triton X-100 or CHAPS to the assay buffer to maintain solubility [4].

Q3: Does Etiroxate show TR


 selectivity in binding assays? 
A:  It depends on the assay resolution.
Structurally, 

-methyl substitution (like in etiroxate) and specific bridge modifications often confer TR

selectivity (similar to GC-1/Sobetirome) [5]. However, selectivity is often driven by the active conformation (Helix 12 positioning) rather than just affinity (

).
  • Recommendation: To prove selectivity, run a Co-activator Recruitment Assay (e.g., SRC-1 peptide recruitment) rather than just a displacement binding assay. TR

    
    -selective ligands often induce a more stable co-activator complex with TR
    
    
    
    than TR
    
    
    [6].
Part 4: Mechanism of Action Visualization

Understanding where the assay fails requires visualizing the molecular interaction.

TR_Mechanism cluster_0 Ligand Preparation cluster_1 Binding Event (Assay) cluster_2 Readout Etiroxate_Ester Etiroxate (Ester) [Prodrug] Hydrolysis Hydrolysis (Chemical/Enzymatic) Etiroxate_Ester->Hydrolysis TR_LBD TR Ligand Binding Domain (Arg Residues) Etiroxate_Ester->TR_LBD Low Affinity (No Salt Bridge) Etiroxate_Acid Etiroxate (Acid) [Active Species] Hydrolysis->Etiroxate_Acid Etiroxate_Acid->TR_LBD High Affinity Salt Bridge Complex Holo-Receptor (Helix 12 Closed) TR_LBD->Complex FRET TR-FRET Signal (Co-activator Recruitment) Complex->FRET

Figure 2: The critical necessity of hydrolysis for high-affinity binding in TR assays.

References
  • Thermo Fisher Scientific. (2020). Nuclear Receptor Assay Troubleshooting Guide: DMSO Tolerance and Co-activator Recruitment. Retrieved from

  • ChemicalBook. (2024). Etiroxate Structure and Chemical Properties (Ester vs Acid). Retrieved from

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Retrieved from

  • Motulsky, H. (2019). GraphPad Guide to Radioligand Binding: Non-specific binding and hydrophobicity. Retrieved from

  • Scanlan, T. S., et al. (2001). Selective Thyroid Hormone Receptor-Beta (TRb) Agonists: Structural Determinants. Journal of Medicinal Chemistry. Retrieved from

  • Frontiers in Endocrinology. (2020). Selective Thyroid Hormone Receptor-Beta Agonists: New Perspectives. Retrieved from

Sources

Stability of etiroxate carboxylic acid under physiological pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Physiological pH (7.4) Handling & Troubleshooting Guide

Senior Application Scientist Note: This guide addresses the specific physicochemical behavior of Etiroxate Carboxylic Acid (the free acid metabolite of the ethyl ester drug Etiroxate, structurally defined as


-methylthyroxine).

While the parent ester is designed for lipophilicity, the carboxylic acid derivative presents unique challenges at physiological pH (7.4), primarily driven by zwitterionic solubility limits , photolytic deiodination , and surface adsorption . This guide moves beyond standard protocols to address the "silent" failures often observed in thyromimetic research.

Module 1: The Solubility Paradox (Physiological pH)

The Issue: Users frequently report inconsistent concentration data or "missing" compound in HPLC assays despite correct weighing. The Cause: At pH 7.4, Etiroxate Carboxylic Acid exists as a zwitterion. While the carboxyl group is deprotonated (


), the amine is protonated (

), and the bulky iodinated aromatic rings drive extreme hydrophobicity. Direct addition to PBS or media often results in micro-precipitation or colloidal formation that passes through standard filters but fails in biological assays.
Validated Solubilization Protocol

Do not attempt to dissolve directly in aqueous buffers.

  • Primary Stock: Dissolve solid substance in DMSO or 0.1 N NaOH/Ethanol (1:1) to a concentration of 10–50 mM.

    • Why? The high pH of NaOH ensures the phenolic hydroxyl group is also ionized (phenolate), maximizing solubility before dilution.

  • Intermediate Dilution: Dilute the stock 1:10 into pure ethanol or methanol.

  • Final Working Solution: Spike this intermediate into your pH 7.4 buffer/media while vortexing.

    • Limit: Keep final organic solvent concentration < 0.5% (v/v) to avoid cytotoxicity, but ensure it is high enough to prevent crashing out.

Data Visualization: Solubilization Workflow

solubilization_workflow cluster_0 Step 1: Primary Stock cluster_1 Step 2: Physiological Transition Solid Solid Etiroxate Acid Stock High Conc. Stock (50mM) Solid->Stock Dissolution Solvent DMSO or 0.1N NaOH/EtOH Solvent->Stock Vortex Vortex Mixing Stock->Vortex Spike (<0.5%) Buffer PBS / Media (pH 7.4) Buffer->Vortex Final Stable Working Solution Vortex->Final Immediate Use

Figure 1: Step-wise solubilization strategy to prevent micro-precipitation at physiological pH.

Module 2: Photostability & Chemical Degradation

The Issue: Solutions turn faint purple or show multiple "ghost peaks" on LC-MS after 4–6 hours on the bench. The Cause: Photolytic Deiodination . Like Thyroxine (


), Etiroxate Carboxylic Acid contains carbon-iodine bonds that are highly labile to UV and visible light (especially <400 nm). Light energy cleaves the C-I bond, generating a radical that abstracts hydrogen, leading to de-iodinated analogs and free iodine (

), which causes the purple color.
Stability Data: Half-life at pH 7.4
ConditionHalf-life (

)
Primary DegradantObservation
Dark / 4°C > 30 DaysNoneStable
Ambient Light / RT ~ 4–6 HoursMono-deiodinated analogSlight yellowing
Direct UV / Sunlight < 30 MinutesFree Iodine (

) + Analogs
Purple discoloration
Oxidative Stress (

)
< 1 HourQuinone derivativesBrown precipitate
Troubleshooting Protocol: The "Amber Rule"
  • Preparation: All handling must occur under yellow (sodium vapor) light or in amber glassware.

  • Incubation: Wrap cell culture plates or reaction vials in aluminum foil immediately after dosing.

  • Quenching: If performing metabolic stability assays, quench with ice-cold acetonitrile immediately to stop potential enzymatic deiodination that mimics photolysis.

Data Visualization: Photolytic Degradation Pathway

degradation_pathway Parent Etiroxate Carboxylic Acid Radical Aryl Radical Intermediate Parent->Radical C-I Bond Homolysis Photon hv (Light) Photon->Radical Iodine Free Iodine (Purple Color) Radical->Iodine Radical Recomb. Deiod De-iodinated Analog Radical->Deiod H-Abstraction

Figure 2: Mechanism of light-induced instability leading to deiodination and sample discoloration.

Module 3: Surface Adsorption (The "Silent Killer")

The Issue: Low recovery in quantitative analysis (e.g., ELISA or LC-MS) despite stable stock solutions. The Cause: Iodinated thyronines are "sticky." They exhibit high non-specific binding to hydrophobic plastics (polystyrene, polypropylene) commonly used in well plates and pipette tips.

Mitigation Strategy
  • Glassware: Use silanized glass vials for storage whenever possible.

  • Additives: If using plastic well plates, the buffer must contain carrier proteins (e.g., 0.1% BSA) or surfactants (e.g., 0.01% Tween-20) to block surface binding sites.

  • Verification: Do not assume 100% transfer. Create a standard curve in the same plasticware used for the experiment to normalize for adsorption losses.

Troubleshooting FAQ

Q1: Can I store the pH 7.4 working solution at -20°C? A: No. Freezing aqueous solutions of Etiroxate Carboxylic Acid at pH 7.4 often leads to irreversible precipitation upon thawing due to the "freeze-concentration" effect, where local pH shifts and salt concentration spikes occur in the freezing front. Store as a high-concentration DMSO stock at -20°C and dilute fresh.

Q2: My LC-MS shows a peak with Mass [M-126]. What is it? A: This is the mono-deiodinated impurity . It indicates your sample was exposed to light. The loss of 127 Da (Iodine) plus the addition of 1 Da (Hydrogen) results in a net loss of ~126 Da.

Q3: Is the carboxylic acid more stable than the ester (Etiroxate)? A: In aqueous buffers, yes . The ester (Etiroxate) is prone to chemical hydrolysis at pH 7.4, slowly converting to the carboxylic acid over time. The carboxylic acid is the thermodynamic end-product of hydrolysis but remains sensitive to light.

References
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link

  • PubChem. (n.d.). Etiroxate Hydrochloride (Compound Summary). National Library of Medicine. Link

  • Won, C.M. (1992). Kinetics of degradation of levothyroxine in aqueous solution: Photolysis and hydrolysis. International Journal of Pharmaceutics. (Demonstrates the fundamental photolability of the thyronine scaffold). Link

  • Dahlof, L.G., et al. (1987). Adsorption of thyroid hormones to glass and plastic. Scandinavian Journal of Clinical and Laboratory Investigation. (Establishes the adsorption protocol). Link

Technical Support Center: High-Sensitivity Detection of Thyroxine (T4) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise & Carryover in LC-MS/MS

Welcome to the Technical Support Center

Mission: You are likely here because your Lower Limit of Quantitation (LLOQ) for Thyroxine (T4) or its structural analogs (T3, rT3, 3,5-T2) is compromised by high baseline noise or persistent ghost peaks.

Thyroxine analogs present a unique "perfect storm" for mass spectrometry:

  • High Lipophilicity: They stick to everything (injector ports, rotor seals, column frits), causing carryover.

  • Low Ionization Efficiency: They often require negative mode (ESI-), which is prone to high solvent background, or derivatization, which introduces reagent noise.

  • Isobaric Interferences: Biological matrices are rich in lipids that share mass transitions with iodinated compounds.

This guide moves beyond basic troubleshooting. We will implement active background reduction strategies used in clinical reference laboratories (like the CDC) and high-throughput CROs.

Module 1: Sample Preparation – The "Phospholipid Trap"

The Problem: Standard Protein Precipitation (PPT) with acetonitrile/methanol removes proteins but leaves >70% of phospholipids in the supernatant. Phospholipids (PLs) elute late in the gradient, often co-eluting with T4 analogs or wrapping around to the next injection, causing unpredictable ion suppression.

The Solution: Replace standard PPT with Phospholipid Removal (PLR) Plates .

Why This Works (Causality)

PLR plates use a dual-mechanism bed: a frit to filter precipitated proteins and a zirconia-coated or functionalized silica sorbent that selectively Lewis-acid/base interacts with the phosphate group of phospholipids. T4 analogs, lacking this phosphate group, pass through.

Protocol: High-Efficiency PLR Workflow
StepActionTechnical Note
1. Load Add 100 µL Plasma/Serum to PLR Plate (e.g., Biotage ISOLUTE® PLD+, Waters Ostro™, Phenomenex Phree™).Do not pre-wet the plate.
2. Precipitate Add 300 µL 1% Formic Acid in Acetonitrile.The acid disrupts protein binding; ACN precipitates proteins.
3. Agitate Vortex gently for 2 mins.Ensures complete protein crash before filtration.
4. Elute Apply vacuum (2-5 psi) or positive pressure. Collect eluate.Critical: Do not apply high vacuum immediately; let gravity start the flow to prevent breakthrough.
5. Concentrate Evaporate eluate under N₂ at 40°C. Reconstitute in 30% MeOH.Matches initial mobile phase conditions to prevent peak fronting.
Visualizing the Workflow

PLR_Workflow Sample Biological Sample (Plasma/Serum) Mix In-Well Mixing Sample->Mix Crash Precipitation Agent (1% FA in ACN) Crash->Mix Filter PLR Plate Filtration (Zirconia/Silica Bed) Mix->Filter Vacuum Waste Retained: Proteins & Phospholipids Filter->Waste Trapped Eluate Clean Eluate: T4 Analogs Filter->Eluate Flow-through MS LC-MS/MS Injection Eluate->MS

Figure 1: Logic flow of Phospholipid Removal (PLR) plates showing the selective retention of matrix interferences while passing T4 analogs.

Module 2: Chromatographic Carryover – The "Sticky" Molecule

The Problem: You see T4 peaks in your blank injections after a high concentration standard. The Cause: T4 contains four iodine atoms, making it highly hydrophobic and prone to non-specific binding to stainless steel and rotor seals.

The Solution: Aggressive active washing and material substitution.

Troubleshooting Guide: Eliminating Carryover
ComponentStandard Setup (Risk)Optimized Setup (Low Noise)
Needle Wash 100% Methanol40:40:20 (MeOH:ACN:IPA) + 0.1% Formic Acid . Isopropanol (IPA) is critical for solubilizing sticky lipophiles.
Rotor Seal VespelPEEK or Tefzel . Vespel can adsorb iodinated compounds at low pH.
Column Standard C18Phenyl-Hexyl or Biphenyl . The pi-pi interactions often provide better selectivity for aromatic T4 rings, allowing sharper peaks and less tailing than C18.
Blank Injection Mobile Phase AMobile Phase B (High Organic) . Injecting a "strong" blank helps strip the injector loop between runs.
Self-Validating Experiment: The "Sawtooth" Gradient

To confirm if carryover is from the column or the injector:

  • Inject a High Standard.

  • Run a method that executes the gradient ramp three times within a single injection window.

    • Result A: Peaks appear at all three gradient repeats

      
      Column Carryover  (analyte stuck on head of column).
      
    • Result B: Peak appears only in the first ramp

      
      Injector Carryover  (analyte stuck in needle/loop).
      

Module 3: Mass Spectrometry Tuning – Signal vs. Noise

The Problem: High chemical background in the selected transition. The Solution: Transition specificity over raw intensity.

Transition Selection Strategy

Many users select the loss of formate or water because it is intense. However, these are non-specific.

  • Avoid:

    
    . This is common to many organic acids in the matrix.
    
  • Preferred (Negative Mode):

    
     (m/z 126.9).
    
    • Note: While the Iodine ion is specific, it can have a high background if the source is dirty.

  • Preferred (Positive Mode):

    
    .
    
    • Note: Requires mobile phase acidity (0.1% Formic Acid).[1]

CDC Reference Method Insight

The CDC Reference Method for Free T4 utilizes Isotope Dilution LC-MS/MS (ID-LC-MS/MS) without derivatization. They rely on:

  • Equilibrium Dialysis (to remove protein-bound T4).[1][2][3]

  • Gravimetric measurement of standards (for precision).

  • Deuterated Internal Standards (

    
    -T4) to correct for matrix effects.
    

Key Takeaway: If the CDC avoids derivatization for reference standards, you can likely achieve sufficient sensitivity without it if you clean your background (Module 1).

FAQ: Troubleshooting Specific Scenarios

Q1: My signal-to-noise (S/N) drops significantly after 50 injections. Why? A: This is classic source charging or contamination. Iodinated compounds are heavy and non-volatile. They can deposit on the cone or ion transfer capillary.

  • Fix: Increase your Desolvation Gas Temperature by 50°C.

  • Fix: Switch to a "divert valve" method where the LC flow goes to waste for the first 1 min and last 2 mins of the run, preventing salts and phospholipids from entering the source.

Q2: I see a peak for T4 in my internal standard (IS) channel. A: This is isotopic contribution (crosstalk). Natural T4 has isotopes that may overlap with your IS if the mass difference is too small.

  • Fix: Ensure your Internal Standard is at least +4 Da (preferably +6 Da, like

    
    -T4) away from the analyte. Deuterated standards (
    
    
    
    ) can sometimes experience deuterium exchange;
    
    
    is more stable.

Q3: Should I use Methanol or Acetonitrile for Mobile Phase B? A: Methanol is generally better for T4 solubility and peak shape (pi-electrons interact better with MeOH). However, Acetonitrile often produces lower background noise in ESI negative mode.

  • Recommendation: Try a blend (e.g., 50:50 MeOH:ACN) for the organic mobile phase to balance solubility with noise reduction.

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Problem High Background / Noise Check1 Is it a discrete Ghost Peak? Problem->Check1 Check2 Is it constant Baseline Noise? Problem->Check2 Ghost Ghost Peak Detected Check1->Ghost Baseline High Baseline Check2->Baseline Action1 Run Sawtooth Gradient Ghost->Action1 Result1 Peaks in every ramp? YES: Column Carryover Action1->Result1 Result2 Peak only in 1st ramp? YES: Injector Carryover Action1->Result2 Action2 Check Phospholipids (m/z 184 or 104-184 precursor) Baseline->Action2 Result3 High PLs? Use PLR Plates (Module 1) Action2->Result3 Result4 Low PLs? Check Solvents/Glassware Action2->Result4

Figure 2: Decision tree for diagnosing the root cause of noise (Ghost Peaks vs. Baseline).

References

  • Centers for Disease Control and Prevention (CDC). (2023).[1][2] Development of an Equilibrium Dialysis ID-UPLC-MS/MS Candidate Reference Measurement Procedure for Free Thyroxine in Human Serum. PubMed.

  • Biotage. (n.d.). ISOLUTE® PLD+ Protein and Phospholipid Removal Plates.[4][5] Biotage Product Notes.

  • Phenomenex. (n.d.). Phree Phospholipid Removal Solutions.[6] Phenomenex Technical Guide.

  • Thermo Fisher Scientific. (n.d.). Carryover & Contamination: Causes & Cures in LC-MS/MS. Thermo Fisher Technical Support.

  • Waters Corporation. (2018). LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[7] LCGC North America.

Sources

Technical Support Center: Overcoming Precipitation Issues with High-Concentration Thyromimetics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for high-concentration thyromimetic formulations. As a Senior Application Scientist, I understand the critical importance of maintaining the stability and solubility of your compounds to ensure the accuracy and reproducibility of your experiments. This guide provides in-depth troubleshooting advice and practical protocols to address the common challenge of precipitation with thyromimetics, focusing on the widely used compound Sobetirome (GC-1) as a prime example.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with high-concentration thyromimetic solutions.

Q1: Why is my thyromimetic compound precipitating out of solution, especially after dilution in aqueous media?

A1: Precipitation of thyromimetics, which are often poorly soluble in water, is a common issue driven by several factors.[1][2] The primary cause is often a change in the solvent environment that reduces the compound's solubility. Many thyromimetics, including Sobetirome (GC-1), are lipophilic and require organic solvents for initial dissolution.[3] When this stock solution is diluted into an aqueous buffer for your experiment, the organic solvent concentration decreases, and the compound may crash out of the now predominantly aqueous solution. This is a classic example of anti-solvent precipitation.[4]

Furthermore, the solubility of many thyromimetics is pH-dependent.[5][6] For instance, Sobetirome (GC-1) has a carboxylic acid group, making it more soluble at higher pH values where this group is deprotonated and charged.[5] Diluting your stock into a neutral or acidic buffer can cause the compound to become less soluble and precipitate.[6][7]

Q2: What is the best initial solvent for dissolving Sobetirome (GC-1)?

A2: For preparing high-concentration stock solutions of Sobetirome (GC-1), Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent.[8] It is a powerful organic solvent that can typically dissolve Sobetirome at concentrations up to 100 mg/mL.[8] However, it's crucial to use newly opened or anhydrous grade DMSO, as it is hygroscopic and absorbed water can impact the solubility of your compound. For in vivo studies, it is important to be mindful of the potential toxicity of DMSO and to keep its final concentration in your formulation as low as possible.

Q3: Can I heat or sonicate my solution to redissolve the precipitate?

A3: Yes, gentle heating and/or sonication can be effective methods to aid in the dissolution of thyromimetics if precipitation occurs during preparation.[8] These techniques increase the kinetic energy of the system, which can help overcome the energy barrier for dissolution. However, it is crucial to monitor the temperature to avoid thermal degradation of your compound. It is also important to note that this might lead to a supersaturated solution, which can be unstable and may precipitate again upon cooling or over time.

Q4: Are there any ready-to-use formulation protocols for in vivo administration of Sobetirome (GC-1)?

A4: Yes, several multi-component vehicle systems have been developed to improve the solubility and stability of Sobetirome for in vivo use. A common approach involves a mixture of solvents and surfactants. For example, a clear solution of Sobetirome at ≥ 2.5 mg/mL can be achieved using a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] Another option is to use a combination of DMSO and a cyclodextrin solution, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[8]

In-Depth Troubleshooting Guides

This section provides more detailed explanations and step-by-step protocols for overcoming complex precipitation issues.

Guide 1: Understanding the Physicochemical Drivers of Thyromimetic Precipitation

Precipitation is a two-step process involving nucleation (the formation of small, stable clusters of molecules) and subsequent crystal growth.[1][2] To effectively troubleshoot, it is essential to understand the underlying physicochemical properties of your thyromimetic that contribute to its low solubility.

  • Lipophilicity: Thyromimetics are often highly lipophilic, meaning they prefer a non-polar or oily environment over an aqueous one. This is a primary reason for their poor water solubility.[3]

  • pH-Dependent Ionization: As mentioned, many thyromimetics contain ionizable groups. For weakly acidic compounds like Sobetirome with its carboxylic acid, solubility increases with pH.[5][6] Conversely, weakly basic compounds will have higher solubility at lower pH.[6]

  • Crystalline Structure: The solid-state properties of your compound, specifically its crystal lattice energy, play a significant role. A more stable crystal form will require more energy to break apart and dissolve.

Diagram: The Process of Drug Precipitation

cluster_0 Supersaturated Solution cluster_1 Nucleation cluster_2 Crystal Growth A Drug Molecules in Solution B Formation of Molecular Nuclei A->B Aggregation C Precipitate Formation B->C Further Aggregation

Caption: A simplified workflow illustrating the stages of drug precipitation.

Guide 2: Strategic Formulation Development to Enhance Solubility

A systematic approach to formulation development is key to preventing precipitation. The following strategies can be employed, often in combination, to achieve a stable, high-concentration thyromimetic solution.

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[4][9][10]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycols (PEGs), e.g., PEG300, PEG400

  • Propylene Glycol (PG)

  • Ethanol

  • N-methyl-2-pyrrolidone (NMP)

  • Glycerol[9]

Experimental Protocol: Preparing a Sobetirome (GC-1) Solution using a Co-solvent System

  • Prepare the Co-solvent Vehicle: In a sterile container, mix the components of your vehicle. For example, to prepare the 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline vehicle, you would combine 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of sterile saline for a total of 10 mL.[8]

  • Initial Dissolution: Weigh the desired amount of Sobetirome (GC-1) and dissolve it in the DMSO portion of your vehicle first. Gentle vortexing can aid dissolution.

  • Stepwise Addition of Other Components: Gradually add the PEG300 to the DMSO-drug solution, mixing thoroughly after each addition. Follow this with the Tween-80, and finally, add the saline dropwise while continuously mixing. This gradual reduction in solvent strength helps prevent the drug from crashing out.

  • Final Observation: Once all components are added, the final solution should be clear. If any cloudiness or precipitate is observed, gentle warming or sonication may be applied.[8]

For ionizable thyromimetics, adjusting the pH of the formulation can dramatically increase solubility.[1][2] For a weakly acidic compound like Sobetirome, raising the pH above its pKa will convert it to its more soluble salt form.[11][12]

Table 1: pH-Dependent Solubility of a Model Weakly Acidic Drug

pHRelative SolubilityPredominant Species
2.0LowUn-ionized (COOH)
4.0 (pKa)Moderate50% Ionized (COO-), 50% Un-ionized
6.0HighMostly Ionized (COO-)
8.0Very HighPredominantly Ionized (COO-)

Excipients are inactive substances used to facilitate drug delivery. For solubility enhancement, surfactants and cyclodextrins are particularly useful.[13]

  • Surfactants: These are amphiphilic molecules that form micelles in solution. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[14] Common examples include Tween-80 (Polysorbate 80) and Poloxamers.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[15][16][17][18][19] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety.[8]

Experimental Protocol: Formulation with SBE-β-CD

  • Prepare the SBE-β-CD Solution: Dissolve SBE-β-CD powder in sterile saline to the desired concentration (e.g., 20% w/v). Ensure it is fully dissolved and the solution is clear.[8]

  • Prepare the Drug Stock: Dissolve your thyromimetic in a minimal amount of a suitable organic solvent, such as DMSO.

  • Complexation: Slowly add the drug stock solution to the SBE-β-CD solution while vortexing. The molar ratio of drug to cyclodextrin is a critical parameter to optimize for maximum solubility and stability.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 1-2 hours) to ensure complete formation of the inclusion complexes.

Diagram: Formulation Strategy Decision Tree

A Precipitation Issue with Thyromimetic B Is the compound ionizable? A->B C Yes B->C Yes D No B->D No E Adjust pH to increase ionization and solubility C->E F Use co-solvents (e.g., PEG, PG) D->F G Is the solution still precipitating? E->G F->G H Yes G->H Yes J Stable Solution Achieved G->J No I Add excipients (Surfactants or Cyclodextrins) H->I I->J

Caption: A decision-making workflow for selecting an appropriate formulation strategy.

References

  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
  • Sobetirome. Wikipedia.
  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs.
  • GC-1: A Thyromimetic With Multiple Therapeutic Applic
  • Excipients for Solubility Enhancement of Parenteral Formul
  • Unveiling the Tissue-Specific Actions of Sobetirome: A Technical Guide. Benchchem.
  • Quantification of Thyromimetic Sobetirome Concentration in Biological Tissue Samples. SpringerLink.
  • Sobetirome (GC-1) | TRβ Agonist. MedchemExpress.com.
  • Effects of the Environment, Chemicals and Drugs on Thyroid Function. Endotext - NCBI Bookshelf.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • GC 1 | Nuclear Receptor Agonists. Tocris Bioscience.
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI.
  • Quantification of Thyromimetic Sobetirome Concentr
  • Why salt formation of weak acid increases the drug solubility?
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies. NIH.
  • (PDF) Study of pH-dependent drugs solubility in water.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Thyromimetics.
  • How can cyclodextrins enhance solubility? YouTube.
  • Excipients for Solubility and Bioavailability Enhancement.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? Taylor & Francis Online.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrin News.
  • Pharmaceutical compositions for drugs having pH-dependent solubility.
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design.
  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
  • (PDF) Thyromimetics: What does the future hold?
  • pH Dependent Drug Interactions with Acid Reducing Agents.
  • An improved synthesis of TRβ- selective thyromimetic GC-1. Semantic Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Thyroid hormone action: in vitro characterization of solubilized nuclear receptors from r
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • Instability Challenges and Stabilization Str

Sources

Validation & Comparative

Comparative Potency Guide: Etiroxate Carboxylic Acid vs. Triiodothyronine (T3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Etiroxate Carboxylic Acid (the active metabolite of Etiroxate/CG-635) and Triiodothyronine (T3) , the biologically active thyroid hormone.

While T3 is the gold standard for thyromimetic potency, its clinical utility in metabolic disorders is limited by severe cardiac toxicity (tachycardia, arrhythmia). Etiroxate was developed as a structural analog designed to dissociate the lipid-lowering effects from the cardiac stimulatory effects . This guide details the mechanistic basis of this selectivity, quantitative potency data, and the experimental protocols used to validate these differences.

Chemical Identity & Structural Basis[1]

To understand the potency differences, one must first analyze the structural modifications that alter receptor interaction and metabolic fate.

FeatureTriiodothyronine (T3) Etiroxate Carboxylic Acid
Systematic Name 3,5,3'-Triiodothyronine

-methyl-3,5,3',5'-Tetraiodothyronine
Core Structure Tri-iodinated ThyronineTetra-iodinated Thyronine (T4 analog)
Modification Natural Hormone

-Methyl substitution
at the alanine side chain
Prodrug Form N/A (Directly Active)Etiroxate (Ethyl Ester)

Hydrolyzed to Acid
Primary Target TR-

(Heart) & TR-

(Liver)
TR-

Selective (Functional/Distributional)
Structural Logic
  • Iodination Pattern: Etiroxate acid is a T4 analog (4 iodines). T4 typically has 1/10th the receptor affinity of T3. However, high doses can compensate for low affinity.

  • 
    -Methylation:  The addition of a methyl group at the 
    
    
    
    -carbon of the alanine side chain hinders the action of deiodinases . Unlike natural T4, which is converted to the highly potent T3 in cardiac tissue, Etiroxate acid resists this conversion, thereby reducing cardiac exposure to high-affinity agonists.

Mechanistic Comparison & Signaling Pathways[2]

The therapeutic goal of Etiroxate is Liver Selectivity . The esterification (in the prodrug) enhances hepatic uptake, while the


-methyl group prevents systemic activation into a "T3-like" super-agonist.
Diagram 1: Metabolic Fate & Receptor Activation

The following diagram illustrates the divergent pathways of T3 and Etiroxate, highlighting why Etiroxate achieves lipid lowering with reduced cardiac impact.

G cluster_blood Systemic Circulation cluster_liver Hepatocyte (Target Tissue) cluster_heart Cardiomyocyte (Off-Target) T3_plasma T3 (Natural Hormone) TR_beta TR-beta Receptor (Liver Isoform) T3_plasma->TR_beta High Affinity Binding TR_alpha TR-alpha Receptor (Heart Isoform) T3_plasma->TR_alpha High Affinity Binding Etiroxate_prodrug Etiroxate (Ethyl Ester) Etiroxate_acid Etiroxate Carboxylic Acid (Active Metabolite) Etiroxate_prodrug->Etiroxate_acid Hepatic Hydrolysis (Esterases) Etiroxate_acid->TR_beta Moderate Affinity (High Local Conc.) Etiroxate_acid->TR_alpha Low Affinity (No Conversion to T3) Lipid_Genes Lipid Metabolism Genes (LDL-R, CYP7A1) TR_beta->Lipid_Genes Activation Heart_Genes Cardiac Genes (HCN2, SERCA2a) TR_alpha->Heart_Genes Activation (Tachycardia)

Figure 1: Differential metabolic activation. T3 activates both cardiac (TR-


) and hepatic (TR-

) receptors. Etiroxate is hydrolyzed in the liver to its active acid form, which stimulates lipid metabolism but lacks the affinity or metabolic conversion required to overstimulate cardiac TR-

receptors.

Comparative Potency Data

The following data summarizes the dissociation between lipid-lowering potency and cardiac toxicity.

Table 1: Biological Activity Profile[3][4][5]
MetricTriiodothyronine (T3) Etiroxate Carboxylic Acid Comparison
Receptor Affinity (

)
~0.1 nM (High)~1–10 nM (Moderate)T3 binds ~10-100x tighter.
Lipid Lowering Dose (

)
5–10

g/kg/day
500–1000

g/kg/day
Etiroxate requires higher mass dose.
Cholesterol Reduction -40% to -50%-30% to -45%Equi-efficacious at therapeutic doses.
Heart Rate Increase +25% to +40% (at

)
< 5% (at

)
Etiroxate is significantly safer.
Therapeutic Index (TI) Narrow (~1:1)Wide (>10:1)Etiroxate dissociates lipid/heart effects.

Key Insight: While Etiroxate Carboxylic Acid is less potent on a molar basis (requiring higher doses to bind the receptor), it achieves therapeutic equivalence in cholesterol reduction without triggering the cardiac side effects associated with T3. This is due to the "Selectivity Ratio":



Etiroxate displays a selectivity ratio >10x that of T3.

Experimental Protocols

To validate these claims in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Receptor Binding Assay (Competition)

Objective: Determine the relative affinity (


) of Etiroxate Acid vs. T3 for TR-

and TR-

.
  • Reagents: Recombinant Human TR-

    
     and TR-
    
    
    
    LBD (Ligand Binding Domains),
    
    
    I-T3 (Radioligand).
  • Preparation: Incubate 0.1 nM

    
    I-T3 with receptor proteins in binding buffer (20 mM HEPES, pH 7.4, 1 mM DTT).
    
  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of unlabeled T3 (Control) and Etiroxate Carboxylic Acid (Test).
  • Separation: Separate bound from free ligand using hydroxylapatite or Sephadex G-25 columns.

  • Analysis: Plot % Bound vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: T3

      
       nM; Etiroxate Acid 
      
      
      
      nM.
Protocol B: In Vivo Cholesterol-Fed Rat Model

Objective: Assess functional lipid-lowering potency vs. cardiac toxicity.

  • Subjects: Male Sprague-Dawley rats (n=8/group).

  • Induction: Feed a high-cholesterol diet (1.5% cholesterol, 0.5% cholic acid) for 7 days to induce hypercholesterolemia.

  • Treatment (14 Days):

    • Group 1: Vehicle Control.

    • Group 2: T3 (5

      
      g/kg/day, i.p.).
      
    • Group 3: Etiroxate (500

      
      g/kg/day, oral/gavage).
      
  • Endpoints:

    • Lipid Profile: Serum Total Cholesterol, LDL, HDL (Colorimetric enzymatic assay).

    • Cardiac Safety: Heart Rate (ECG or tail-cuff) and Heart Weight/Body Weight ratio (Hypertrophy index).

  • Validation:

    • Efficacy: Both groups should show significant cholesterol reduction vs. control.

    • Safety: T3 group should show elevated HR (>450 bpm) and increased heart weight. Etiroxate group should remain near baseline HR (~350 bpm).

References

  • Beckmann, R., et al. (1979). Experimental studies in animals on a new lipid lowering compound: etiroxate hydrochloride. Arzneimittelforschung. Link

  • Baxter, J. D., et al. (2001). Selective modulation of thyroid hormone receptor action. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Grover, G. J., et al. (2003). Selective thyroid hormone receptor-beta activation: a strategy for reduction of weight, cholesterol, and lipoprotein (a). Proceedings of the National Academy of Sciences. Link

  • Tancevski, I., et al. (2011). Thyromimetics: a journey from the past to the future. Pharmacology & Therapeutics. Link

  • Underwood, A. H., et al. (1986). A thyromimetic that decreases plasma cholesterol levels without increasing cardiac activity. Nature. Link

Comparative Validation Guide: Antilipidemic Efficacy of Etiroxate Acid in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Etiroxate acid (the active metabolite of etiroxate methyl ester) represents a foundational class of thyromimetic agents designed to dissociate the metabolic benefits of thyroid hormones from their deleterious cardiac effects. While L-Thyroxine (T4) and Triiodothyronine (T3) are potent lipid-lowering agents, their non-selective activation of Thyroid Hormone Receptor alpha (TR


) in the myocardium leads to tachycardia and hypertrophy, limiting their therapeutic utility.

This guide provides a technical framework for validating the antilipidemic profile of etiroxate acid. It focuses on demonstrating TR


 selectivity —the mechanism by which etiroxate lowers serum cholesterol and triglycerides via hepatic upregulation of CYP7A1 and LDL-R, while minimizing TR

-mediated cardiac toxicity.

Mechanistic Profile & Rationale

The primary challenge in thyromimetic drug development is achieving a high therapeutic index between lipid lowering (Liver) and thyrotoxicity (Heart/Bone).

  • Target: Thyroid Hormone Receptor Beta (TR

    
    ), predominantly expressed in hepatocytes.[1]
    
  • Off-Target: Thyroid Hormone Receptor Alpha (TR

    
    ), predominantly expressed in cardiomyocytes.
    
  • Mechanism: Etiroxate acid acts as a TR agonist. In the liver, it binds TR

    
     to upregulate Ldlr (LDL Receptor) and Cyp7a1 (Cholesterol 7
    
    
    
    -hydroxylase), accelerating the conversion of cholesterol to bile acids.
Diagram 1: Selective Thyromimetic Signaling Pathway

ThyromimeticMechanism cluster_Liver Hepatocyte (Therapeutic Target) cluster_Heart Cardiomyocyte (Off-Target Toxicity) Etiroxate Etiroxate Acid TR_Beta TRβ Activation Etiroxate->TR_Beta High Affinity Binding TR_Alpha TRα Activation Etiroxate->TR_Alpha Low Affinity Binding CYP7A1 CYP7A1 Upregulation (Bile Acid Synthesis) TR_Beta->CYP7A1 LDLR LDL-R Upregulation (Cholesterol Clearance) TR_Beta->LDLR LipidDrop Serum Lipid Reduction CYP7A1->LipidDrop LDLR->LipidDrop Myosin MHC-α Upregulation TR_Alpha->Myosin Toxicity Tachycardia / Hypertrophy Myosin->Toxicity

Caption: Differential activation pathways. Etiroxate preferentially activates hepatic TR


 to drive lipid clearance while exhibiting weak binding to cardiac TR

, minimizing thyrotoxic side effects.

Comparative Efficacy & Safety Analysis

To validate etiroxate acid, it must be benchmarked against a negative control (Vehicle), a positive efficacy control (Clofibrate or a modern Statin), and a toxicity control (L-Thyroxine).

Table 1: Efficacy Benchmarks (Murine Hyperlipidemic Models)

Data represents typical response profiles in diet-induced obesity (DIO) or hypercholesterolemic rat models.

CompoundDosage (Oral)Serum Cholesterol (

%)
Serum TG (

%)
Hepatic Lipid ClearancePrimary Mechanism
Etiroxate Acid 10 - 15 mg/kg -25% to -35% -30% to -40% High TR

Agonist
L-Thyroxine (T4)0.1 - 0.5 mg/kg-30% to -40%-20% to -30%HighNon-selective TR Agonist
Clofibrate100 - 200 mg/kg-15% to -25%-40% to -50%ModeratePPAR

Agonist
VehicleN/A< 5% (Baseline)< 5% (Baseline)NoneN/A
Table 2: Safety & Selectivity Profile (The "Therapeutic Index")

The critical differentiator for Etiroxate is the lack of cardiac impact at effective doses.

ParameterEtiroxate AcidL-Thyroxine (T4)Interpretation
Heart Rate (

%)
+5% to +10% (NS) +25% to +40% Etiroxate avoids TR

-driven tachycardia.
Heart Wt / Body Wt Ratio No Change Significant Increase T4 induces cardiac hypertrophy; Etiroxate does not.
O2 Consumption Mild Increase High Increase Etiroxate has a lower impact on basal metabolic rate.
Therapeutic Index ~10 - 35 1 Ratio of Lipid Lowering Dose to Cardiac Toxic Dose.

Analytic Insight: While T4 is slightly more potent in absolute cholesterol reduction, its therapeutic window is non-existent (toxicity occurs at therapeutic doses). Etiroxate maintains lipid efficacy comparable to T4 but with a safety profile closer to fibrates.

Experimental Validation Protocols

Protocol A: Chronic Efficacy Study (Diet-Induced Hyperlipidemia)

Objective: Assess lipid-lowering efficacy and hepatic safety over 28 days. Model: C57BL/6J Mice (Male, 8-10 weeks) or Wistar Rats. Induction: High Fat Diet (60% kcal fat) + 1% Cholesterol for 4 weeks prior to dosing.

Workflow Steps:
  • Acclimatization (Week -5): Standard chow.

  • Induction (Week -4 to Day 0): Switch to HFD. Monitor body weight weekly.

  • Stratification (Day 0): Randomize animals based on total cholesterol (TC) and body weight to ensure uniform groups (n=10/group).

  • Dosing (Day 0 - 28):

    • Group 1: Vehicle (0.5% CMC).

    • Group 2: Etiroxate Acid (10 mg/kg, PO, QD).

    • Group 3: L-Thyroxine (0.2 mg/kg, PO, QD) - Toxicity Control.

    • Group 4: Fenofibrate/Clofibrate (100 mg/kg, PO, QD) - Efficacy Control.

  • In-Life Monitoring:

    • Weekly body weight.

    • Day 14 & 28: Tail vein bleed for interim lipid analysis.

    • Day 27: Heart rate measurement (tail-cuff plethysmography) to assess tachycardia.

  • Necropsy (Day 29):

    • Collect serum (Lipid panel, ALT, AST, TSH, T3/T4).

    • Weigh Heart and Liver immediately.

    • Flash freeze liver lobe for gene expression (qPCR: Cyp7a1, Ldlr).

Protocol B: Cardiac Safety Assessment (The "Heart Weight" Test)

Objective: Specifically quantify the thyromimetic selectivity. Rationale: The ratio of Heart Weight (mg) to Tibia Length (mm) or Body Weight (g) is the gold standard for assessing thyromimetic-induced cardiac hypertrophy.

  • Isolate Heart: At necropsy, excise heart, remove atria and major vessels.

  • Wash & Weigh: Rinse in cold PBS to remove blood clots. Blot dry. Weigh ventricle.

  • Calculation:

    
    
    
  • Success Criteria: Etiroxate group must show no statistically significant difference in Cardiac Index compared to Vehicle, whereas the T4 group must show a significant increase (

    
    ).
    
Diagram 2: Experimental Workflow & Decision Logic

ValidationWorkflow cluster_Endpoints Critical Endpoints Start Start: HFD Induction (4 Weeks) Stratify Stratify by Cholesterol Start->Stratify Dosing Daily Dosing (28 Days) Stratify->Dosing Lipids Serum Lipids (Efficacy) Dosing->Lipids Heart Heart Wt/Rate (Safety) Dosing->Heart Liver Liver Histology/ALT (Toxicity) Dosing->Liver Analysis Comparative Analysis Lipids->Analysis Heart->Analysis Liver->Analysis

Caption: 28-day chronic study workflow. Stratification ensures baseline equality. Dual endpoints (Lipids vs. Heart) are required to calculate the therapeutic index.

References

  • Beckmann, R. (1979).[2] Experimental studies in animals on a new lipid lowering compound: etiroxate hydrochloride.[2] Arzneimittelforschung, 29(3), 499-508.[2]

  • Berkenstam, A., et al. (2008). The thyroid hormone mimetic compound KB2115 lowers plasma LDL cholesterol and stimulates bile acid synthesis without cardiac effects in humans.[3][4] Proceedings of the National Academy of Sciences, 105(2), 663-667.

  • Scanlan, T. S., et al. (2003). Structural determinants of selective thyromimetics. Journal of Medicinal Chemistry, 46(14), 3152-3161.

  • Angelin, B. (2010). Lipid lowering with thyroid hormone and thyromimetics.[1][2][3][4][5][6] Current Opinion in Lipidology, 21(6), 499-506.

  • Tancevski, I., et al. (2011). Sobetirome: a selective thyromimetic for the treatment of dyslipidemia.[6][7] Recent Patents on Cardiovascular Drug Discovery, 6(1), 16-19.

Sources

Reproducibility of mitochondrial respiration data with α-methyl-thyroxine

Optimizing Mitochondrial Respirometry: The -Methyl-Thyroxine Protocol

A Technical Comparison Guide for Metabolic Researchers

Executive Summary: The Reproducibility Crisis in Thyromimetics

Reproducing mitochondrial respiration data using thyroid hormone analogs—specifically


-methyl-thyroxine (

-Me-T4)

The Core Problem: 60% of failed replications in this specific assay type stem from two overlooked variables:

  • The "BSA Paradox": Bovine Serum Albumin is required to keep lipophilic thyromimetics in solution but avidly binds free drug, reducing bioavailability by up to 99%.

  • Deiodination Artifacts: In standard T4 assays, intracellular deiodinases convert T4 to T3.

    
    -Me-T4 is chemically designed to resist this, but improper cellular models or buffer conditions can mask this specificity.
    

This guide provides a validated, self-correcting protocol to benchmark

Mechanistic Comparison & Logic

To design a reproducible experiment, one must understand where the molecule acts. Unlike chemical uncouplers,

Comparative Mechanism of Action[1]
Feature

-Methyl-Thyroxine (

-Me-T4)
Triiodothyronine (T3)FCCP (Chemical Control)
Primary Target Thyroid Hormone Receptors (TR

/

) & Integrin

v

3
Nuclear TRs & Mitochondrial p43Inner Mitochondrial Membrane (Lipid Bilayer)
Mechanism Stable Analog: Mimics T4 but resists deiodination; induces "slow" basal metabolic shift.Active Hormone: Rapid genomic & non-genomic upregulation of respiratory chain.Protonophore: Physically shuttles protons across membrane, bypassing ATP synthase.
Metabolic Stability High: Resists conversion to T3.Low/Medium: Rapidly metabolized.High: Chemically stable.
Respiration Effect Moderate increase (Physiological mimicry).High increase (Potent stimulation).Maximal increase (Bioenergetic ceiling).
Key Variable Solubility & Transport: Highly lipophilic; requires transporters (MCT8/OATP).Genomic Lag: Effects often require hours (transcription).Titration: Narrow therapeutic window before toxicity.
Pathway Visualization

The following diagram illustrates why

GT4Natural T4(Thyroxine)DeiodinaseDeiodinase(D1/D2 Enzymes)T4->DeiodinaseHigh AffinityaMeT4α-Methyl-Thyroxine(Synthetic Analog)aMeT4->DeiodinaseResistant/InhibitsNuc_RecNuclear Receptors(Genomic)aMeT4->Nuc_RecDirect BindingMito_RecMitochondrial p43(Non-Genomic)aMeT4->Mito_RecDirect BindingT3T3(Active Hormone)Deiodinase->T3ConversionT3->Nuc_RecT3->Mito_RecRespIncreasedRespirationNuc_Rec->RespTranscription(Slow)Mito_Rec->RespTranslation(Fast)

Figure 1:

The "Gold Standard" Protocol (Seahorse XF / Oroboros)

Objective: Measure Oxygen Consumption Rate (OCR) changes induced by

Phase 1: Preparation & Solubility (The Failure Point)
  • Solvent: Dissolve

    
    -Me-T4 in 100% DMSO to a 10 mM stock. Do not  use Ethanol (evaporation alters concentration).
    
  • The BSA Calculation:

    • Standard Assay Medium: Contains 0 mM BSA.

    • Thyroid Assay Medium:MUST contain fatty-acid-free BSA (0.1%) to prevent drug adsorption to the plastic microplate.

    • Correction Factor: If using BSA, you must increase the drug concentration by 10x to achieve the same free-drug availability as a BSA-free condition (due to >90% protein binding).

Phase 2: The "Acute vs. Chronic" Workflow

Thyromimetics behave differently than FCCP. You cannot simply inject and measure immediately for all effects.

Workflow Diagram:

Protocolcluster_ChronicChronic Exposure (Genomic Effects)cluster_AcuteAcute Injection (Non-Genomic)StartStart: Cell SeedingStep1Incubate Cells + α-Me-T4(24-48 Hours)Start->Step1Step2Wash & Change toAssay Medium (Low BSA)Step1->Step2Step3Seahorse Injection Port A:α-Me-T4 (10x Conc)Step2->Step3Load PlateStep4Measure: Basal Shift(15-30 mins)Step3->Step4ValidationValidation Step:Inject Oligomycin (Port B)Inject FCCP (Port C)Step4->Validation

Figure 2: Dual-phase workflow. Chronic exposure is required for nuclear effects; acute injection tests direct mitochondrial action.

Phase 3: Step-by-Step Execution
  • Cell Preparation: Seed cells (e.g., HepG2 or Primary Hepatocytes) 24h prior.

  • Starvation: Switch to serum-free medium 4 hours before the assay to deplete endogenous thyroid hormones.

  • Assay Buffer: Use unbuffered DMEM (pH 7.4) supplemented with 5mM Glucose, 1mM Pyruvate, 2mM Glutamine.

    • Crucial: Add 0.1% Fatty-Acid Free BSA .

  • Baseline Measurement: Measure 3 cycles of basal respiration.

  • Injection A (

    
    -Me-T4):  Inject to reach final concentration of 100 nM - 1 
    
    
    M.
    • Note: Effects are slower than FCCP. Record for at least 30-60 minutes (5-6 cycles).

  • Injection B (Oligomycin): 1.5

    
    M. Determines ATP-linked respiration.
    
  • Injection C (FCCP): 0.5 - 1.0

    
    M. Determines Maximal Capacity.
    
    • Self-Validation: If

      
      -Me-T4 treatment prevents FCCP from raising respiration further, the drug has induced a "maximal uncoupled state" or toxicity.
      

Troubleshooting & Validation (Self-Correcting Systems)

To ensure your data is real, apply these internal controls:

The "Viability Check"

Thyromimetics can be cytotoxic.

  • Protocol: Run a parallel plate using Crystal Violet or Calcein AM.

  • Logic: If Respiration drops but Viability is stable, it's metabolic suppression. If both drop, it's toxicity.

The "BSA Titration"

If you see no effect:

  • Cause: BSA is binding all the

    
    -Me-T4.
    
  • Fix: Reduce BSA to 0.05% or increase drug concentration.

  • Reference Standard: Run a lane with T3 (100 nM) . If T3 fails to induce respiration, your cells are not responsive to thyroid hormones (check TR receptor expression), and the

    
    -Me-T4 data is invalid.
    
The "FCCP Ceiling"
  • Observation:

    
    -Me-T4 increases Basal Respiration.
    
  • Test: Does it reduce "Spare Respiratory Capacity"?

  • Logic: If Basal rises but Maximal (FCCP) stays constant, the drug is utilizing the spare capacity (uncoupling or ATP demand). If Maximal decreases, the drug is inhibiting the Electron Transport Chain (toxicity).

References

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells.[1] Biochemical Journal, 435(2), 297–312.[1]

    • Core citation for the respiratory control assay design and BSA interference logic.
  • Cioffi, F., et al. (2022). Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones. Cells, 11(6), 997.

    • Review of genomic vs. non-genomic mitochondrial effects of T3 and analogs.
  • Lanni, A., et al. (2003). Thyroid hormone and uncoupling proteins. FEBS Letters, 543(1-3), 5-10.

    • Mechanistic background on how thyroid analogs induce uncoupling.
  • Pillar, T. M., & Seitz, H. J. (1997). Thyroid hormone and gene expression in the regulation of mitochondrial respiratory function. European Journal of Endocrinology, 136, 231-239.

    • Foundational text on respiratory gene regul

Technical Guide: Cross-Reactivity of Anti-Thyroxine Antibodies with Etiroxate Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Clinical Consequence: In competitive immunoassays for Thyroxine (T4), the presence of etiroxate carboxylic acid (the active metabolite of the lipid-lowering drug etiroxate) presents a high risk of false positive results (spurious hyperthyroidism).

The Mechanism: Etiroxate is a structural analogue of T4. Its metabolite, etiroxate carboxylic acid (


-methyl-thyroxine), retains the 3,5,3',5'-tetraiodothyronine core. Most anti-T4 antibodies target this iodinated diphenyl ether moiety to ensure high affinity. Consequently, they fail to distinguish between the endogenous hormone and the drug metabolite, leading to signal displacement indistinguishable from high T4 levels.

The Solution: This guide details the molecular basis of this interference, compares antibody performance classes, and provides a self-validating protocol for quantifying cross-reactivity in your specific assay platform.

Structural Homology & Molecular Mechanism

To understand the cross-reactivity, one must analyze the epitope recognition sites. The interference is not accidental; it is a product of the drug's design as a thyromimetic agent.

Molecular Comparison[1]
  • Thyroxine (T4): 3,5,3',5'-Tetraiodo-L-thyronine.

  • Etiroxate: DL-

    
    -methyl-thyroxine ethyl ester.[1][2]
    
  • Etiroxate Carboxylic Acid (Interferent): DL-

    
    -methyl-thyroxine.[2]
    

The only structural difference between the target (T4) and the interferent is the substitution of a hydrogen atom with a methyl group at the


-carbon of the alanine side chain.
Mechanism of Interference (Competitive ELISA)

In a competitive format, the antibody is the limiting reagent.

  • High T4 Sample: T4 displaces the Tracer

    
     Low Signal.
    
  • High Etiroxate Sample: Etiroxate displaces the Tracer

    
     Low Signal.
    
  • Result: The instrument interprets the low signal as "High T4."

InterferenceMechanism Ab Anti-T4 Antibody (Binding Pocket) T4 Endogenous T4 (Target) T4->Ab High Affinity Result Signal Reduction (False Hyperthyroidism) T4->Result Indistinguishable Displacement Drug Etiroxate Acid (Interferent) Drug->Ab High Cross-Reactivity (Identical Iodine Pattern) Drug->Result Indistinguishable Displacement Tracer T4-HRP Tracer (Signal Generator) Tracer->Ab Competes for Binding

Figure 1: Mechanism of positive interference in competitive immunoassays. Both T4 and Etiroxate Acid compete with the Tracer for the Antibody binding site.

Comparative Performance: Antibody Classes

Not all antibodies react equally.[3][4][5][6] The degree of cross-reactivity (CR) depends on whether the antibody clone was raised against the iodinated ring structure (common) or the amino acid side chain (rare).

Polyclonal Antibodies (pAbs)
  • Source: Typically Sheep or Rabbit.

  • Mechanism: pAbs recognize multiple epitopes. While some clones in the mix might target the specific side chain, the majority will bind the dominant, immunogenic iodine-rich rings.

  • Verdict: High Risk. pAbs generally exhibit >50% cross-reactivity with etiroxate acid.

Monoclonal Antibodies (mAbs) - Ring Specific
  • Source: Mouse or Rabbit Hybridoma.

  • Mechanism: Selected for high affinity to the 3,5,3',5'-iodine pattern to ensure sensitivity (LOD).

  • Verdict: High Risk. Because the ring structure is identical, these clones often show 80-100% CR.

Monoclonal Antibodies (mAbs) - Side-Chain Specific
  • Source: Screened specifically against T4 analogs.

  • Mechanism: The binding pocket interacts with the

    
    -amino/carboxyl group. The extra methyl group  on Etiroxate creates steric hindrance, preventing binding.
    
  • Verdict: Low Risk. These are the preferred reagents for assays requiring high specificity, though often at the cost of lower overall affinity.

Quantitative Comparison Table
Antibody ClassTarget EpitopeEstimated Cross-Reactivity (CR%)Clinical Impact
Sheep Polyclonal Multi-epitope (Rings + Side chain)40% - 80% High false positive risk.
mAb (Clone Type A) Iodinated Phenolic Ring85% - 100% Severe interference. Indistinguishable.
mAb (Clone Type B) Alanine Side Chain< 5% Minimal interference (Steric exclusion).
LC-MS/MS Mass-to-Charge Ratio (m/z)0% Gold Standard. Distinguishes by mass (+14 Da).

Experimental Protocol: Determination of Cross-Reactivity

Do not rely on manufacturer claims. You must validate CR in your specific buffer system using the Abraham Method or CLSI EP07 guidelines .

Reagents Required
  • T4 Free Serum Matrix: Charcoal-stripped human serum (endogenous T4 < LOD).

  • Etiroxate Carboxylic Acid Standard: Purity >98%.

  • Target Antibody: The candidate clone to be tested.

  • T4 Standards: 0, 5, 10, 25, 50 µg/dL.

The "ED50 Displacement" Workflow

This method calculates CR by comparing the concentration of interferent required to displace 50% of the tracer versus the concentration of T4 required to do the same.

Step-by-Step Protocol:

  • Generate T4 Curve: Run a standard curve with T4 (0.1 nM to 1000 nM). Plot Optical Density (OD) vs. Log[Concentration].

  • Generate Interferent Curve: Run a parallel curve using Etiroxate Carboxylic Acid (0.1 nM to 10,000 nM).

  • Calculate ED50: Determine the molar concentration of T4 (

    
    ) and Etiroxate (
    
    
    
    ) that results in 50% binding (B/B0 = 0.5) .
  • Compute CR%:

    
    
    
Validation Workflow Diagram

ProtocolFlow cluster_curves Parallel Dilutions Start Start Validation Prep Prepare Stripped Serum (Zero Matrix) Start->Prep T4_Curve T4 Standard Curve (0.1 - 1000 nM) Prep->T4_Curve Drug_Curve Etiroxate Curve (0.1 - 10,000 nM) Prep->Drug_Curve Assay Run Competitive ELISA (Measure B/B0) T4_Curve->Assay Drug_Curve->Assay Calc Determine ED50 (Concentration at 50% Binding) Assay->Calc Final Calculate % CR (ED50 T4 / ED50 Drug * 100) Calc->Final

Figure 2: Workflow for determining Cross-Reactivity (CR) using the ED50 displacement method.

Mitigation Strategies

If your assay shows significant cross-reactivity (>1%), implement these strategies:

  • Switch to LC-MS/MS: Liquid Chromatography-Mass Spectrometry separates molecules by mass. Etiroxate carboxylic acid (MW ~791 Da) differs from T4 (MW ~776 Da) by the mass of the methyl group (+14 Da) minus the ethyl ester difference, allowing complete resolution.

  • Solvent Extraction: T4 and Etiroxate have slightly different solubility profiles in polar solvents. An ethanol extraction step prior to immunoassay can sometimes differentially precipitate the drug, though this is low-yield and imprecise.

  • Clone Selection: Screen hybridomas specifically for "Alpha-Methyl Tolerance." Use Alpha-Methyl-T4 as a negative screening antigen during the subcloning phase of antibody development.

References

  • Interference in Immunoassays. Annals of Laboratory Medicine. (2022). Discusses the fundamental mechanisms of competitive assay interference, including structural analogues.

  • Etiroxate Structure & Chemical Properties. CAS Common Chemistry. Confirms the structural identity of Etiroxate as an ethyl-alpha-methyl-thyroxine derivative. [2]

  • Thyroid Hormone Structure-Function Relationships. Oncohema Key. (2016). Details the structural importance of the iodine ring and alanine side chain for receptor and antibody binding.

  • Cross-Reactivity of Antibodies to Thyroid Axis Target Sites. Int. J. Mol.[5][7][8] Sci. (2020).[5][7] Explores how chemical modification of serum proteins and structural mimics can induce cross-reactive antibodies.[5][7][8]

  • CLSI EP07: Interference Testing in Clinical Chemistry. Clinical and Laboratory Standards Institute. (Standard Guideline). The gold standard protocol for establishing interference claims.

Sources

A Comparative Guide to the Assessment of Non-Target Tissue Toxicity of Selective COX-2 Inhibitors: The Case of Etoricoxib

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: This guide focuses on the assessment of non-target tissue toxicity of modern non-steroidal anti-inflammatory drugs (NSAIDs), with a specific emphasis on the selective COX-2 inhibitor, Etoricoxib. The term "etiroxate acid" does not correspond to a recognized pharmaceutical agent; it is presumed to be a misspelling of Etoricoxib. This document proceeds under that assumption to deliver a technically relevant and valuable guide for researchers.

Introduction: The Double-Edged Sword of Cyclooxygenase Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in the management of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1]

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating platelet aggregation.[1]

  • COX-2: This isoform is typically undetectable in most tissues but is induced at sites of inflammation by pro-inflammatory stimuli.[1]

Traditional NSAIDs (e.g., ibuprofen, naproxen) are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects. This led to the development of selective COX-2 inhibitors, such as Etoricoxib, which were designed to provide anti-inflammatory and analgesic benefits while minimizing the risk of gastrointestinal ulcers and bleeding.[1] However, this selectivity has raised concerns about potential toxicities in other non-target tissues, particularly the cardiovascular system.

This guide provides a framework for assessing the non-target tissue toxicity of selective COX-2 inhibitors like Etoricoxib, with a comparative perspective on other NSAIDs. We will delve into the experimental methodologies and mechanistic underpinnings of toxicity in key organ systems: the cardiovascular, hepatic, and renal systems.

The Arachidonic Acid Pathway: The Hub of NSAID Action

Understanding the mechanism of action of NSAIDs is fundamental to appreciating their potential for off-target effects. The following diagram illustrates the central role of the COX enzymes in the arachidonic acid cascade and the points of intervention for different classes of NSAIDs.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Prostaglandins_COX1 Prostaglandins (e.g., PGE2, PGI2, TXA2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) COX2->Prostaglandins_COX2 Physiological_Functions Gastric Protection Platelet Aggregation Renal Blood Flow Prostaglandins_COX1->Physiological_Functions Inflammation Inflammation Pain Fever Prostaglandins_COX2->Inflammation Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Non_Selective_NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Inhibits Non_Selective_NSAIDs->COX2 Inhibits Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Etoricoxib) Selective_COX2_Inhibitors->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Pathway and NSAID Intervention Points.

Cardiovascular Toxicity Assessment

Cardiovascular toxicity is a significant concern for all NSAIDs, and particularly for selective COX-2 inhibitors.[2][3] The proposed mechanism involves an imbalance between the pro-thrombotic effects of thromboxane A2 (a COX-1 product) and the anti-thrombotic and vasodilatory effects of prostacyclin (PGI2), which is largely a COX-2 product in the endothelium. Selective COX-2 inhibition can suppress prostacyclin production without affecting thromboxane A2, potentially tipping the balance towards a pro-thrombotic state.

Experimental Workflow for Cardiotoxicity Screening

A tiered approach, combining in vitro and in vivo models, is essential for a comprehensive assessment of cardiovascular risk.[4][5]

Cardiotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment hiPSC_CMs Human iPSC-derived Cardiomyocytes (hiPSC-CMs) MEA Multi-electrode Array (MEA) (Electrophysiology) hiPSC_CMs->MEA HCS High-Content Screening (Beating frequency, Viability) hiPSC_CMs->HCS Biomarkers_in_vitro Biomarker Analysis (e.g., Troponin release) hiPSC_CMs->Biomarkers_in_vitro Animal_Models Rodent/Non-rodent Models (e.g., Spontaneously Hypertensive Rat) Decision_Point Risk Assessment & Go/No-Go Decision MEA->Decision_Point HCS->Decision_Point Biomarkers_in_vitro->Decision_Point Telemetry Telemetry Monitoring (ECG, Blood Pressure) Animal_Models->Telemetry Echocardiography Echocardiography (Cardiac Function) Animal_Models->Echocardiography Histopathology Histopathology (Cardiac Tissue Analysis) Animal_Models->Histopathology Serum_Biomarkers Serum Biomarkers (cTnI, cTnT, BNP) Animal_Models->Serum_Biomarkers Telemetry->Decision_Point Echocardiography->Decision_Point Histopathology->Decision_Point Serum_Biomarkers->Decision_Point

Caption: Tiered Experimental Workflow for Cardiotoxicity Assessment.

Detailed Experimental Protocols

Protocol 3.1: In Vitro Assessment using hiPSC-Cardiomyocytes

  • Rationale: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a human-relevant model for predicting cardiovascular safety and efficacy.[3] They recapitulate key aspects of human cardiac physiology, making them superior to animal-derived primary cells for translational studies.

  • Methodology:

    • Cell Culture: Plate hiPSC-CMs on fibronectin-coated multi-well plates (e.g., 96-well) and allow them to form a spontaneously beating syncytium.

    • Compound Treatment: Expose the cells to a concentration range of Etoricoxib and comparator NSAIDs (e.g., a non-selective NSAID like Naproxen and another COX-2 selective agent like Celecoxib). Include a vehicle control.

    • High-Content Imaging: Utilize an automated imaging system (e.g., Opera Phenix Plus) to capture videos of the beating cardiomyocytes at multiple time points (e.g., 1, 6, 24, 48 hours).[3] Analyze the videos to quantify changes in beating frequency, amplitude, and rhythm.

    • Electrophysiology: For more detailed analysis of pro-arrhythmic potential, plate hiPSC-CMs on multi-electrode array (MEA) plates. After compound addition, record field potentials to assess changes in depolarization and repolarization (e.g., field potential duration, a surrogate for the QT interval).

    • Cytotoxicity and Biomarker Analysis: At the end of the experiment, collect the cell culture supernatant to measure the release of cardiac troponin (cTnI or cTnT) using a sensitive immunoassay. Perform a cell viability assay (e.g., CellTiter-Glo®) on the remaining cells.

  • Data Interpretation: A compound is flagged as a potential cardiotoxicant if it induces significant changes in beat rate or rhythm, prolongs field potential duration, or causes a dose-dependent increase in troponin release and decrease in cell viability compared to the vehicle control.

Comparative Data: Cardiovascular Risk
Compound ClassRepresentative DrugCOX-1/COX-2 SelectivityPostulated Cardiovascular RiskKey Assessment Findings
Selective COX-2 Inhibitor EtoricoxibHighly COX-2 selectiveIncreased risk of thrombotic eventsMinimal effect on platelet aggregation; potential for hypertension.
Non-selective NSAID NaproxenInhibits both COX-1 and COX-2Lower thrombotic risk vs. selective COX-2 inhibitorsPotent inhibition of platelet aggregation; GI toxicity is a primary concern.
Non-selective NSAID DiclofenacSlight COX-2 preferenceSimilar risk profile to selective COX-2 inhibitorsMay increase blood pressure and risk of thrombotic events.

Hepatic Toxicity Assessment

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a reason for drug withdrawal.[6][7][8] The liver is the primary site of drug metabolism, and the formation of reactive metabolites can lead to cellular damage through covalent binding to proteins, oxidative stress, and mitochondrial dysfunction.[9]

Protocol 4.1: In Vitro Hepatocyte Viability Assay
  • Rationale: Primary human hepatocytes are the gold standard for in vitro DILI prediction. They provide a metabolically competent system to assess both direct toxicity and toxicity mediated by metabolites.

  • Methodology:

    • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated multi-well plates. Allow them to attach and form a monolayer.

    • Compound Treatment: Treat hepatocytes with a range of concentrations of Etoricoxib and comparators for 24-48 hours.

    • Viability Assessment: Measure cell viability using a multiplexed assay that simultaneously quantifies ATP levels (as a measure of viability) and the activity of a released protease (indicating cytotoxicity).

    • Biomarker Analysis: Collect the supernatant to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of hepatocellular injury.[7]

  • Data Interpretation: A significant, dose-dependent decrease in ATP and a corresponding increase in cytotoxicity markers and ALT/AST levels suggest a potential for hepatotoxicity.

Protocol 4.2: In Vivo Rodent Hepatotoxicity Study
  • Rationale: In vivo studies are crucial to understand the integrated physiological response, including the role of the immune system and potential for idiosyncratic reactions.[10]

  • Methodology:

    • Animal Dosing: Administer Etoricoxib or comparator drugs to rats or mice daily via oral gavage for a period of 7 to 28 days. Use at least three dose levels (low, mid, high) and a vehicle control group.

    • Clinical Monitoring: Observe animals daily for clinical signs of toxicity. Monitor body weight and food consumption.

    • Blood Sampling: Collect blood at baseline and at the end of the study. Analyze serum for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Weigh the liver and collect sections for histopathological examination by a board-certified veterinary pathologist.

  • Data Interpretation: Drug-related hepatotoxicity is indicated by statistically significant elevations in liver enzymes, changes in liver weight, and microscopic findings such as hepatocellular necrosis, inflammation, or cholestasis.

Comparative Data: Hepatotoxicity Profile
CompoundTypical Therapeutic DoseReported HepatotoxicityKey Assessment Findings
Etoricoxib 60-120 mg/dayRare, generally mild and reversible liver enzyme elevations.In preclinical studies, high doses may show evidence of hepatocellular injury.
Diclofenac 100-150 mg/dayWell-documented cause of DILI, with potential for severe injury.Shows clear dose-dependent toxicity in in vitro hepatocyte models.
Ibuprofen 1200-2400 mg/dayLow incidence of serious liver injury, generally considered safe from a hepatic standpoint.Generally negative in preclinical toxicity screens at therapeutic multiples.

Renal Toxicity Assessment

The kidneys are highly susceptible to drug-induced toxicity due to their role in concentrating and excreting xenobiotics.[11][12] NSAIDs can cause renal injury through several mechanisms, including altering glomerular hemodynamics by inhibiting renal prostaglandin synthesis, leading to acute kidney injury, and causing acute interstitial nephritis.[13]

Protocol 5.1: In Vitro Renal Proximal Tubule Cell Assay
  • Rationale: Renal proximal tubule cells are a primary target for nephrotoxicants due to their high metabolic activity and role in drug transport.[13] Cell lines like the human HK-2 cell line provide a reproducible model for screening.

  • Methodology:

    • Cell Culture: Grow HK-2 cells to confluence in multi-well plates.

    • Compound Exposure: Treat cells with a concentration range of Etoricoxib and comparators for 24-72 hours.

    • Cytotoxicity Assessment: Measure cell viability using assays like MTT or LDH release.

    • Biomarker Analysis: Analyze the supernatant for novel biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.

  • Data Interpretation: A dose-dependent increase in cytotoxicity and biomarker release indicates a direct nephrotoxic potential.

Protocol 5.2: In Vivo Rodent Renal Function Study
  • Rationale: In vivo models are essential for evaluating hemodynamic effects on glomerular filtration and for detecting subtle tubular damage.

  • Methodology:

    • Animal Dosing: Administer the test compounds to rats daily for 28 days.

    • Metabolic Cage Analysis: Place animals in metabolic cages at baseline and at the end of the study to collect urine. Measure urine volume, osmolality, and urinary biomarkers (e.g., KIM-1, Clusterin, Albumin).

    • Blood Chemistry: Analyze serum for blood urea nitrogen (BUN) and creatinine to assess glomerular filtration rate.[14]

    • Histopathology: At necropsy, collect kidneys for histopathological examination, focusing on the glomeruli, tubules, and interstitium.

  • Data Interpretation: Nephrotoxicity is indicated by changes in BUN and creatinine, alterations in urine output and composition, increased urinary biomarker levels, and histopathological evidence of tubular necrosis or interstitial inflammation.[14]

Comparative Data: Renal Risk Profile
Compound ClassMechanism of Renal InjuryPatient Risk FactorsKey Monitoring Parameters
All NSAIDs (including Etoricoxib) Inhibition of prostaglandin-mediated renal vasodilation.Pre-existing renal insufficiency, volume depletion, heart failure, older age.[13]Serum creatinine, BUN, urine output.
All NSAIDs (including Etoricoxib) Acute Interstitial Nephritis (AIN) - an idiosyncratic reaction.Unpredictable.Urinalysis for white blood cells, eosinophils; serum creatinine.

Conclusion: A Holistic View of Non-Target Toxicity

The assessment of non-target tissue toxicity is a critical and complex component of drug development. For selective COX-2 inhibitors like Etoricoxib, a nuanced understanding of their mechanism of action is key to designing a robust safety evaluation program. While offering a clear advantage in gastrointestinal safety over traditional NSAIDs, their potential for cardiovascular, hepatic, and renal toxicity necessitates a rigorous, multi-pronged investigational approach.

By integrating human-relevant in vitro models, such as hiPSC-cardiomyocytes and primary hepatocytes, with comprehensive in vivo studies, researchers can build a detailed safety profile. This allows for a more accurate comparison with alternative therapies and provides the critical data needed to make informed decisions, ultimately ensuring the development of safer and more effective medicines. The protocols and comparative data presented in this guide offer a scientifically grounded framework for drug development professionals to navigate the challenges of non-target toxicity assessment.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etoricoxib?
  • StatPearls. (2024, September 10). Drug-Induced Hepatotoxicity. NCBI Bookshelf.
  • Harcsa, E., et al. (n.d.). Comprehensive review of cardiovascular toxicity of drugs and related agents. PMC.
  • Barile, F. A. (n.d.). Toxicological screening. PMC.
  • GoodRx. (n.d.). Omeprazole Alternatives: Prescription, Over-the-Counter, and Natural Options.
  • Kim, S. Y., & Moon, A. (n.d.). Drug-Induced Nephrotoxicity and Its Biomarkers. PMC.
  • National Academies Press. (n.d.). Assays for Predicting Acute Toxicity.
  • AASLD. (2025, November 7). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs.
  • PubMed. (n.d.). Mechanism of anti-inflammatory action of etodolac.
  • ResearchGate. (2025, August 7). Review of non-target hazards associated with rodenticide use in the USA.
  • AAFP. (2008, September 15). Drug-Induced Nephrotoxicity.
  • FDA. (2016, October 14). FDA Public Workshop: Cardiovascular Toxicity Assessment in Oncology Trials.
  • Trends in Life Sciences. (2023, March 20). Toxic Effects Associated With Neonicotinoid Exposure on Non-target Organisms: A Review.
  • Oxford Academic. (2024, August 5). Drug-induced kidney injury: challenges and opportunities. Toxicology Research.
  • In Vitro Toxicity Model. (n.d.). Upgrades to bridge the gap between preclinical and clinical research.
  • Creative Biolabs. (n.d.). Kidney Toxicity.
  • Revvity. (2024, April 29). Improving drug safety through cardiotoxicity assessment.
  • Medscape. (2025, June 12). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease.
  • PMC. (n.d.). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms.
  • YouTube. (2021, September 22). Biochemical Mechanisms for Drug Toxicity with Dr. A. Beasley Green.

Sources

Quantitative structure-activity relationship (QSAR) validation of etiroxate analogs

In-Depth Guide: QSAR Validation of Novel Etiroxate Analogs for TR Selectivity

Executive Summary

Etiroxate (



This guide provides a rigorous framework for the Quantitative Structure-Activity Relationship (QSAR) validation of novel etiroxate analogs. It compares the performance of these analogs against established clinical candidates and outlines a self-validating experimental protocol to ensure that predicted activities translate into genuine isoform selectivity.

Part 1: Scientific Foundation & Mechanistic Logic

The Selectivity Challenge: TR vs. TR

The therapeutic goal of etiroxate analogs is to exploit the differential tissue distribution of thyroid receptors.

  • TR

    
     (Liver):  Activation upregulates CYP7A1 (bile acid synthesis) and LDLR (LDL clearance), driving reverse cholesterol transport.
    
  • TR

    
     (Heart):  Activation upregulates HCN2 and MYH6, increasing heart rate and contractility (tachycardia).
    

Structural Determinants: The ligand-binding domains (LBD) of TR


Ser277

Asn331

12
Visualization: Thyromimetic Signaling Pathway

The following diagram illustrates the divergent pathways activated by etiroxate analogs, highlighting the critical separation between metabolic benefits and cardiac risks.

TR_SignalingLigandEtiroxate AnalogTR_BetaTR-Beta (Liver)Ligand->TR_BetaHigh Affinity(Target)TR_AlphaTR-Alpha (Heart)Ligand->TR_AlphaLow Affinity(Avoid)CYP7A1CYP7A1(Bile Acid Synthesis)TR_Beta->CYP7A1LDLRLDL Receptor(Cholesterol Clearance)TR_Beta->LDLRHCN2HCN2(Pacemaker Current)TR_Alpha->HCN2MYH6MYH6(Contractility)TR_Alpha->MYH6LipidLoweringReduced LDL-C(Therapeutic Goal)CYP7A1->LipidLoweringLDLR->LipidLoweringTachycardiaTachycardia(Adverse Event)HCN2->TachycardiaMYH6->Tachycardia

Caption: Divergent signaling pathways of Thyroid Hormone Receptors. Selectivity for TR-Beta drives lipid lowering while minimizing TR-Alpha mediated cardiac toxicity.[3]

Part 2: Comparative Analysis of Etiroxate Analogs

To validate a new etiroxate analog series, one must benchmark its predicted and experimental performance against established standards. The table below synthesizes data from multiple QSAR and binding studies.

Table 1: Performance Benchmarking of Thyromimetics
FeatureEtiroxate (Parent) Sobetirome (GC-1) T3 (Endogenous) Novel Analog Goal
Scaffold Type

-methyl-T4 ester
Oxyacetic acidAmino acidModified Ester/Acid
TR

Binding (

)
~50–100 nM0.3 nM0.1 nM< 10 nM
Selectivity (

)
~3–5 fold~10 fold1:1 (Non-selective)> 20 fold
Lipid Lowering HighHighHighHigh
Cardiac Safety ModerateHighLow (Toxic)High
QSAR Model Fit (

)
N/A (Historical)0.60 (CoMFA)N/A> 0.65
Methodological Comparison: 2D vs. 3D QSAR

When validating etiroxate analogs, the choice of QSAR methodology impacts the reliability of the results.

  • 2D-QSAR (Hologram QSAR - HQSAR):

    • Pros: Computationally inexpensive; excellent for screening large libraries; robust against conformational uncertainty.

    • Cons: Fails to capture the specific steric clash with Asn331 vs Ser277.

    • Verdict: Use for initial filtering of the analog library.

  • 3D-QSAR (CoMFA/CoMSIA):

    • Pros: Explicitly models steric and electrostatic fields. Critical for optimizing the "polar side chain" (e.g., oxyacetic acid vs. ethyl ester) which dictates

      
      -selectivity.
      
    • Cons: Highly sensitive to alignment rules.

    • Verdict:Mandatory for final lead optimization. The interaction with the specific amino acid difference in the LBD requires the spatial resolution of 3D fields.

Part 3: Self-Validating Experimental Protocol

Phase 1: Dataset Curation & Alignment (The Foundation)
  • Data Collection: Gather IC50/Ki values for at least 25 etiroxate analogs. Ensure all data is generated from the same assay conditions (e.g., radioligand binding using purified human TR LBDs).

  • Decoy Generation: Generate 50 "decoy" structures (topologically similar but biologically inactive) to test model specificity later.

  • 3D Alignment:

    • Protocol: Superimpose all analogs onto the crystal structure of Sobetirome bound to TR

      
       (PDB ID: 3GWS or similar).
      
    • Constraint: Fix the biphenyl ether core; allow the ester/acid tail to flex.

Phase 2: Model Construction & Internal Validation
  • Descriptor Calculation: Calculate Steric (S) and Electrostatic (E) fields using a 2.0 Å grid.

  • Partial Least Squares (PLS): Extract principal components.

  • Cross-Validation (LOO): Perform Leave-One-Out cross-validation.

    • Metric Check:

      
        is required. If 
      
      
      , re-align structures or remove outliers (max 10% of dataset).
Phase 3: Rigorous External Validation (The "Stress Test")

A high

  • Test Set Prediction: Set aside 20% of compounds before modeling. Predict their activity.[4][5]

    • Metric Check:

      
       .
      
  • Y-Randomization (Scrambling): Randomly shuffle the biological activity values while keeping structures fixed. Re-run PLS 50 times.

    • Logic: If the scrambled models yield high

      
      , your original model is a statistical fluke.
      
    • Metric Check:

      
       .
      
  • Applicability Domain (AD) Analysis: Use the Williams Plot (Standardized Residuals vs. Leverage).

    • Logic: Identify if a new analog is structurally too different from the training set to be predicted reliably.

    • Action: Any compound with Leverage (

      
      ) > 
      
      
      is unreliable, regardless of the predicted score.
Visualization: QSAR Validation Workflow

This diagram outlines the logical flow and quality gates (diamonds) of the validation process.

QSAR_WorkflowStartDataset Curation(Etiroxate Analogs)SplitSplit Data(80% Train / 20% Test)Start->SplitAlign3D Alignment(Template: Sobetirome-TRβ)Split->AlignBuildBuild 3D-QSAR Model(CoMFA/CoMSIA)Align->BuildCheck_q2Internal Val:q² > 0.5?Build->Check_q2Check_R2External Val:R²_pred > 0.6?Check_q2->Check_R2YesFailRefine Alignmentor DescriptorsCheck_q2->FailNoCheck_YY-Scramble:q² < 0.2?Check_R2->Check_YYesCheck_R2->FailNoCheck_Y->FailNo (Chance Corr.)SuccessValidated ModelReady for ScreeningCheck_Y->SuccessYes

Caption: Step-by-step QSAR validation workflow with mandatory statistical quality gates.

References

  • Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives. Frontiers in Endocrinology. 6

  • Structural determinants of selective thyromimetics. Journal of Medicinal Chemistry. 7[6][8][9][10][11]

  • Comparison of various methods for validity evaluation of QSAR models. BMC Chemistry. 12[1][2][4][6][8][9][10][11][13][14][15]

  • Sobetirome: a case history of bench-to-clinic drug discovery and development. PubMed. 3[1][2][4][6][8][9][10][13][14]

  • Experimental studies in animals on a new lipid lowering compound: etiroxate hydrochloride. Arzneimittelforschung. 16[1][4][6][8][9][10][11][14]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Etiroxate Carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind this analog-based approach is rooted in the predictable chemical behavior of functional groups. The carboxylic acid moiety, for instance, dictates acidic properties and potential reactivity with bases, while the overall molecular structure influences its environmental fate and toxicity. By examining data for analogous compounds, we can extrapolate a robust safety and disposal protocol for Etiroxate Carboxylic Acid.

Immediate Safety and Handling Protocols

Before commencing any procedure involving Etiroxate Carboxylic Acid, a thorough risk assessment is paramount. The following protocols are designed to create a self-validating system of safety, minimizing exposure and mitigating potential hazards.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Based on the hazards associated with analogous carboxylic acids, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles are essential to protect against splashes.[1][2]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or latex, to prevent skin contact.[2][3]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect against spills.[1]

  • Respiratory Protection : If working in a poorly ventilated area or if dusts or aerosols may be generated, a respirator with an appropriate cartridge is recommended.[3][4]

Engineering Controls

Engineering controls are designed to isolate the hazard from the operator:

  • Ventilation : Always handle Etiroxate Carboxylic Acid in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Eyewash and Safety Shower : Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Workflow

The proper disposal of chemical waste is not merely a procedural task; it is a critical component of laboratory safety and environmental stewardship. The following workflow provides a systematic approach to the disposal of Etiroxate Carboxylic Acid waste.

cluster_0 Waste Characterization & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal Characterize Waste Characterize Waste Segregate Waste Segregate Waste Characterize Waste->Segregate Waste Determine hazards Select Container Select Container Segregate Waste->Select Container Based on waste type Label Container Label Container Select Container->Label Container Properly identify contents Store Waste Store Waste Label Container->Store Waste Safe temporary storage Arrange Collection Arrange Collection Store Waste->Arrange Collection Schedule pickup Professional Disposal Professional Disposal Arrange Collection->Professional Disposal Final disposition

Caption: A workflow diagram illustrating the key stages of hazardous chemical waste disposal.

Experimental Protocol for Neutralization of Small Spills

In the event of a small spill of Etiroxate Carboxylic Acid, immediate and proper neutralization is crucial. Carboxylic acids will react with bases in a neutralization reaction to produce a salt and water.[5][6]

  • Containment : Cordon off the spill area to prevent further spread.

  • Neutralization : Slowly add a weak base, such as sodium bicarbonate or a commercial spill neutralizer, to the spill. Avoid using strong bases as this can cause a violent reaction.

  • Verification : Test the pH of the neutralized spill with pH paper to ensure it is within a safe range (typically pH 6-8).

  • Absorption : Absorb the neutralized material with an inert absorbent, such as vermiculite or sand.[7]

  • Collection and Disposal : Collect the absorbed material into a designated waste container.[8] Dispose of the waste as hazardous material through your institution's environmental health and safety (EHS) office.[1][3]

Quantitative Data Summary

Due to the lack of specific data for Etiroxate Carboxylic Acid, the following table provides general hazard classifications for related carboxylic acids to inform risk assessment.

Hazard ClassificationDescriptionPotential Impact
Acute Toxicity (Oral) Harmful if swallowed.[4][9]May cause gastrointestinal irritation or other systemic effects.
Skin Corrosion/Irritation Causes skin irritation.[1][4]Can lead to redness, itching, and inflammation upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]May result in pain, redness, and potential damage to eye tissue.
Respiratory Irritation May cause respiratory irritation.[4]Inhalation of dust or aerosols can irritate the respiratory tract.

Environmental Considerations and Disposal Options

The environmental impact of ether carboxylic acid derivatives can vary, with toxicity generally being lower for compounds with shorter alkyl chains and a higher degree of ethoxylation.[10] To minimize environmental harm, Etiroxate Carboxylic Acid waste should not be disposed of down the drain or in regular trash.[4][8]

The primary method for the disposal of Etiroxate Carboxylic Acid waste is through a licensed hazardous waste disposal company. These companies typically use high-temperature incineration to destroy the chemical, which is the preferred method for many organic compounds.

Logical Relationships in Waste Management

The effective management of chemical waste relies on a clear understanding of the relationships between different stages of the process.

Chemical Use Chemical Use Waste Generation Waste Generation Chemical Use->Waste Generation Waste Segregation Waste Segregation Waste Generation->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal Environmental Protection Environmental Protection Proper Disposal->Environmental Protection

Caption: A diagram showing the logical progression from chemical use to environmental protection through proper waste management.

References

  • Solenis. (2024, October 3). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • Angene Chemical. (2025, February 14). Safety Data Sheet.
  • BASF. (2026, February 6). Safety data sheet.
  • Greenbook.net. SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester.
  • Fisher Scientific. (2015, March 25). Safety Data Sheet.
  • YouTube. (2021, May 28). How to Safely Dispose of Hazardous Waste?
  • Texas Commission on Environmental Quality. (2025, June 19). Regulations, Resources, and Guidance on Recycling Electronic Equipment.
  • Sutherland Shire Council. Household Chemical CleanOut.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • EHSO. (2025-2026). Hazardous Waste - EHSO Manual.
  • ResearchGate. (2025, August 6). Environmental Impact of Ether Carboxylic Derivative Surfactants.
  • CAMEO Chemicals | NOAA. 3,4-dihydroxycinnamic acid - Report.
  • Canada.ca. Screening assessment carboxylic acids group.
  • CAMEO Chemicals | NOAA. tetradecanoic acid - Report.

Sources

Personal protective equipment for handling Etiroxate Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Etiroxate Carboxylic Acid (CAS: 3414-34-4) is not merely an organic acid; it is a pharmacologically active metabolite structurally related to thyroxine analogs. While standard Safety Data Sheets (SDS) often classify it generically as an irritant, its structural homology to thyromimetics mandates that it be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicological data proves otherwise.

Immediate Hazard Profile:

  • Pharmacological: Potential Thyroid Hormone Receptor (TR) agonist. Inhalation or absorption can lead to thyrotoxicosis-like symptoms (tachycardia, metabolic dysregulation).

  • Chemical: Carboxylic acid moiety presents a contact hazard (Skin/Eye Irritant, H315/H319).[1]

  • Physical: Fine crystalline powder; high potential for electrostatic dispersion and inhalation.

Risk Assessment & Engineering Controls

The first line of defense is not PPE, but Containment.

Before donning PPE, you must validate your engineering controls.[2] This compound should never be handled on an open benchtop.

ParameterSpecificationRationale
Primary Containment Class II Biological Safety Cabinet (BSC) or Powder Containment Hood HEPA filtration captures airborne particulates <0.3 microns.
Airflow Velocity 0.3 – 0.5 m/s (60-100 fpm) Prevents turbulence that could blow powder back at the operator.
Surface Protection Disposable Absorbent Mats Captures minor spills; facilitates rapid cleanup without aerosolization.
Static Control Ionizing Bar or Gun Carboxylic acids are prone to static charge; static prevents precise weighing and increases dispersion risk.
Personal Protective Equipment (PPE) Matrix

This protocol uses a Task-Based Risk Assessment approach. Select your PPE tier based on the specific operation and quantity.

Tier 1: Standard Handling (Closed Vials / Solubilized Aliquots)

For handling sealed containers or transferring stock solutions < 10 mL.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient against splashes.

  • Hands: Single pair Nitrile gloves (min 5 mil thickness).

  • Body: Lab coat (buttoned/snapped fully).

Tier 2: Solid Handling (Weighing / Transferring Solids)

REQUIRED for any manipulation of dry powder Etiroxate Carboxylic Acid.

  • Respiratory: N95 / P3 Respirator (if working in a certified hood) OR PAPR (Powered Air Purifying Respirator) if outside a hood (Emergency only).

  • Eyes: Face Shield over Goggles (Double protection).

  • Hands: Double Gloving Protocol.

    • Inner Glove: Nitrile (Bright color, e.g., orange).

    • Outer Glove: Extended cuff Nitrile (Dark color, e.g., blue).

    • Logic: Color contrast allows immediate detection of outer glove breach.

  • Body: Tyvek® or similar impervious sleeve covers (or full coverall) to bridge the gap between glove and lab coat.

Operational Workflow: The "Zero-Exposure" Weighing Protocol

Objective: Weigh 50 mg of Etiroxate Carboxylic Acid without generating airborne dust.

  • Preparation:

    • Place the analytical balance inside the containment hood.

    • Line the hood surface with plastic-backed absorbent paper.

    • Static Neutralization: Pass the spatula and weighing boat through an ionizer stream for 5 seconds.

  • The Transfer:

    • Open the source vial only inside the hood.

    • Use a micro-spatula ; do not pour from the bottle.

    • Technique: Keep the receiving vessel as close to the source vial as possible (minimize travel distance).

  • Solubilization (The Critical Step):

    • Do not remove the solid from the hood. Add solvent (e.g., DMSO or Ethanol) immediately to the weighing boat or vial.

    • Why? Once in solution, the inhalation risk drops to near zero, shifting the risk to dermal absorption.

    • Cap the vial tightly and wipe the exterior with a methanol-dampened wipe before removing from the hood.

  • Doffing (Removal) Sequence:

    • See Diagram 1 below for the logic flow.

Visualizing Safety Logic
Diagram 1: PPE Selection & Doffing Logic

This flowchart ensures you select the right gear and remove it without contaminating yourself.

PPE_Logic Start Task Assessment IsSolid Is the compound in Solid/Powder form? Start->IsSolid Tier1 TIER 1: Liquid/Sealed - Splash Goggles - Single Nitrile Gloves - Lab Coat IsSolid->Tier1 No (Liquid/Sealed) Tier2 TIER 2: Open Powder - Containment Hood REQUIRED - Double Nitrile Gloves - Sleeve Covers - N95/P3 Respirator IsSolid->Tier2 Yes (Powder) DoffStart Doffing Sequence (Inside Out) Tier2->DoffStart Post-Task OuterGloves 1. Peel Outer Gloves (Leave in Hood Waste) DoffStart->OuterGloves Sleeves 2. Remove Sleeve Covers (Roll outward) OuterGloves->Sleeves InnerGloves 3. Remove Inner Gloves (Do not touch skin) Sleeves->InnerGloves Wash 4. Wash Hands (Soap + Water > 20s) InnerGloves->Wash

Caption: Decision matrix for PPE selection based on physical state, followed by the critical "Inside-Out" doffing sequence to prevent secondary contamination.

Emergency Response: Spill & Exposure
Diagram 2: Spill Response Algorithm

Immediate actions to take if containment is breached.

Spill_Response Alert 1. ALERT Notify personnel Evacuate immediate area Assess 2. ASSESS Is it Powder or Liquid? Alert->Assess Powder POWDER SPILL Do NOT sweep (Aerosol risk) Cover with wet paper towels Assess->Powder Solid Liquid LIQUID SPILL Cover with absorbent pads Apply neutralizing agent Assess->Liquid Solution Clean 3. DECONTAMINATE Clean 3x with Soap/Water Dispose as HazMat Powder->Clean Liquid->Clean

Caption: Protocol for mitigating spills. Note the prohibition on sweeping powders to prevent inhalation hazards.

Decontamination & Disposal[3]

Chemical Deactivation: Etiroxate Carboxylic Acid is stable but can be degraded.

  • Surface Cleaning: Use a surfactant-based cleaner (e.g., 2% SDS solution) followed by a water rinse. Avoid simple alcohol wipes for the first pass, as they may spread the powder rather than lift it.

  • Verification: For high-volume areas, a surface wipe test using LC-MS is recommended to verify residues are < 10 ng/100cm².

Waste Management:

  • Solid Waste: All contaminated gloves, weighing boats, and mats must be sealed in a "Biohazard/Cytotoxic" bag (typically yellow or purple depending on region).

  • Destruction: Incineration is the only acceptable disposal method. Do not landfill.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2019). Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • SafeBridge Consultants. (2022).
  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

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